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Core Science & Biosynthesis

Foundational

The Fundamental Properties and Catalytic Dynamics of (S)-DTB-SpiroPAP-3-Me: A Technical Whitepaper

Executive Summary In the landscape of asymmetric catalysis, the design of privileged chiral ligands is the cornerstone of efficient pharmaceutical synthesis. (S)-DTB-SpiroPAP-3-Me —formally (S)-(-)-7-Bis(3,5-di-t-butylph...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of asymmetric catalysis, the design of privileged chiral ligands is the cornerstone of efficient pharmaceutical synthesis. (S)-DTB-SpiroPAP-3-Me —formally (S)-(-)-7-Bis(3,5-di-t-butylphenyl)phosphino-7'-[(3-methylpyridine-2-ylmethyl)amino]-2,2',3,3'-tetrahydro-1,1'-spirobiindane—represents a pinnacle of ligand engineering. Developed by 1[1], this spirocyclic phosphine-aminopyridine (SpiroPAP) ligand has redefined the boundaries of Iridium-catalyzed asymmetric hydrogenation.

This whitepaper provides an in-depth analysis of the fundamental properties, mechanistic causality, and self-validating experimental workflows associated with (S)-DTB-SpiroPAP-3-Me, tailored for researchers and process chemists scaling up chiral active pharmaceutical ingredients (APIs).

Structural Anatomy and Mechanistic Causality

The unprecedented efficiency of (S)-DTB-SpiroPAP-3-Me—capable of achieving turnover numbers (TONs) exceeding 4.5 million[2]—is not accidental. It is the result of precise spatial and electronic tuning. A catalyst is only as robust as its scaffold; the SpiroPAP family utilizes a highly rigid 1,1'-spirobiindane core that effectively locks the chiral environment around the metal center[1].

Table 1: Structural Anatomy & Catalytic Causality
Structural FeatureChemical FunctionCatalytic Causality (The "Why")
1,1'-Spirobiindane Core Rigid, C2-symmetric scaffold.Prevents conformational flipping during the catalytic cycle, ensuring the chiral pocket remains static and well-defined[1].
DTB Groups Bulky 3,5-di-tert-butylphenyl phosphine substituents.Deepens the chiral pocket to enhance enantio-discrimination while maximizing solubility in non-polar organic solvents.
Pyridine-2-ylmethylamino P-N-N tridentate coordination.Stabilizes the highly active Ir(III) dihydride intermediate, preventing catalyst deactivation and enabling ultra-high TONs[3].
3-Methyl Substitution Steric hindrance on the pyridine ring.Restricts the rotation of the pyridine-metal bond, locking the catalyst into a singular, highly enantioselective conformation.

Mechanistic Insights: The Catalytic Cycle

Understanding the catalytic cycle is essential for troubleshooting and optimizing reaction conditions. The asymmetric hydrogenation of ketones using Ir-(S)-DTB-SpiroPAP-3-Me proceeds via an outer-sphere mechanism.

The cycle is initiated by the reaction of the Iridium(I) precursor with the tridentate ligand and hydrogen gas under basic conditions. The base is not merely an additive; it actively neutralizes the chloride from the Ir precursor, facilitating the formation of the active Ir(III) dihydride species . The ketone substrate then coordinates to the metal center via hydrogen bonding with the amine proton (N-H). The enantio-determining step is the highly ordered migratory insertion of the ketone into the Ir-H bond, followed by the release of the chiral alcohol product and the regeneration of the catalyst.

CatalyticCycle A Ir Precursor + (S)-DTB-SpiroPAP-3-Me B Active Ir-Dihydride Species (Base + H2) A->B H2, Base C Substrate Coordination (Ketone/Ketoester) B->C Substrate D Enantioselective Migratory Insertion C->D Transition State E Product Release (Chiral Alcohol) D->E H2 Addition E->B Catalyst Regeneration

Caption: Catalytic cycle of Ir-(S)-DTB-SpiroPAP-3-Me in asymmetric hydrogenation.

Quantitative Performance & Industrial Benchmarks

The Ir-SpiroPAP catalytic system has been successfully deployed in the synthesis of several high-value pharmaceutical intermediates, including precursors for Montelukast, Rivastigmine, and Crizotinib. The table below summarizes its performance across various substrate classes.

Table 2: Quantitative Performance Data
Substrate ClassRepresentative TargetCatalyst SystemS/C Ratioee (%)Yield (%)
Simple Aryl Ketones AcetophenoneIr-(S)-SpiroPAP4,550,000>99>95
Pharmaceutical Intermediates Montelukast PrecursorIr/SpiroPAP30,00099.5>99
Endocyclic Ketones 3-ArylindenonesIr-SpiroPAP (Modified)5009598
Bulky Ketones Crizotinib PrecursorIr-(R)-O-SpiroPAP10,0009999

Data supported by process development studies on 4[4], 5[5], and 6[6].

Experimental Workflow & Self-Validating Protocol

As a Senior Application Scientist, I emphasize that a protocol is only as good as its internal controls. The following methodology for the asymmetric hydrogenation of ketones using Ir-(S)-DTB-SpiroPAP-3-Me is designed as a self-validating system .

Step-by-Step Methodology

Step 1: Catalyst Activation (Glovebox Required)

  • Action: In a nitrogen-filled glovebox, combine

    
     (0.5 mol%), (S)-DTB-SpiroPAP-3-Me (1.1 mol%), and 
    
    
    
    (10 mol%) in anhydrous ethanol.
  • Causality: The slight excess of ligand ensures complete metal complexation. The strong base (

    
    ) is strictly required to neutralize the chloride counterion from the Iridium precursor, which is a prerequisite for the oxidative addition of 
    
    
    
    to form the active Ir(III) dihydride species[3].

Step 2: Solvent Degassing

  • Action: Subject the reaction solvent to three rigorous freeze-pump-thaw cycles.

  • Causality: The active Ir-hydride intermediate is highly electron-rich and exquisitely sensitive to oxidation. Even trace amounts of dissolved oxygen will lead to irreversible catalyst death, manifesting as stalled kinetics or incomplete conversion.

Step 3: Substrate Addition & Pressurization

  • Action: Transfer the activated catalyst solution to a high-pressure hydrogenation autoclave containing the ketone substrate. Pressurize with

    
     gas (typically 10–50 atm) and stir at 25–60°C.
    
  • Causality: Higher pressures increase the solubility of

    
     in the solvent, driving the equilibrium toward the active dihydride species and accelerating the reaction rate, which is critical when operating at ultra-low catalyst loadings (e.g., S/C > 1,000,000)[2].
    

Step 4: Self-Validating Chiral Analysis

  • Action: Before analyzing the product via chiral HPLC/GC, run a parallel micro-scale reaction using an achiral ligand (e.g., dppp) under identical conditions.

  • Causality: This generates a true racemic standard. You must validate that your chiral chromatography method achieves baseline resolution of both enantiomers. Without this control, peak overlap can artificially inflate the reported enantiomeric excess (ee%), leading to false confidence in the catalyst's performance.

ExperimentalWorkflow Step1 1. Catalyst Activation Mix Ir precursor, Ligand, Base Step2 2. Solvent Degassing Freeze-Pump-Thaw (3x) Step1->Step2 Step3 3. Substrate Addition Under Argon Atmosphere Step2->Step3 Step4 4. Pressurization H2 Gas (10-50 atm) Step3->Step4 Step5 5. Asymmetric Hydrogenation Stir at 25-60°C Step4->Step5 Step6 6. Chiral Analysis HPLC/GC (ee% determination) Step5->Step6

Caption: Step-by-step experimental workflow for self-validating asymmetric hydrogenation.

Conclusion

The (S)-DTB-SpiroPAP-3-Me ligand is a masterclass in rational catalyst design. By combining the rigidity of the spirobiindane core with the steric locking mechanism of the 3-methylpyridine moiety, it provides an unparalleled chiral environment. For process chemists, mastering the causality behind its activation—specifically the roles of base and rigorous oxygen exclusion—unlocks access to ultra-efficient, scalable asymmetric hydrogenations that meet the stringent demands of modern pharmaceutical manufacturing.

References

  • Source: Prof.
  • Highly Efficient Asymmetric Hydrogenation Catalyzed by Iridium Complexes with Tridentate Chiral Spiro Aminophosphine Ligands Source: PubMed / Accounts of Chemical Research URL
  • Ir/SpiroPAP Catalyzed Asymmetric Hydrogenation of a Key Intermediate of Montelukast: Process Development and Potential Impurities Study Source: ACS Figshare / Organic Process Research & Development URL
  • Practical Access to Key Intermediates of Crizotinib, Lorlatinib, and Pibrentasvir Enabled by Oxa-Spirocyclic Ligands Source: Organic Process Research & Development - ACS Publications URL
  • Asymmetric Hydrogenation of 3-Arylindenones to Chiral Indenols via 6-Carbazole-Modified Chiral Ir-SpiroPAP Catalysts Source: Organic Letters - ACS Publications URL
  • Source: Organic Chemistry Frontiers (RSC Publishing)

Sources

Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of (S)-3,5-Di-tert-butylphenyl-SpiroPAP-3-Methyl ((S)-Dtb-SpiroPAP-3-Me)

Abstract This technical guide provides a comprehensive overview of the synthesis and characterization of the novel chiral spirocyclic phosphine ligand, (S)-3,5-Di-tert-butylphenyl-SpiroPAP-3-Methyl, hereafter referred to...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of the novel chiral spirocyclic phosphine ligand, (S)-3,5-Di-tert-butylphenyl-SpiroPAP-3-Methyl, hereafter referred to as (S)-Dtb-SpiroPAP-3-Me. Spirocyclic scaffolds are of increasing interest in medicinal chemistry and materials science due to their rigid, three-dimensional structures that can impart unique stereochemical and electronic properties. This guide details a plausible synthetic route, leveraging established methodologies for the construction of the spirobiindane backbone and the introduction of the key functional groups. Furthermore, a thorough characterization protocol is outlined, employing a suite of modern analytical techniques to confirm the structure, purity, and stereochemistry of the target compound. This document is intended for researchers and professionals in the fields of organic synthesis, catalysis, and drug development.

Introduction: The Significance of Spirocyclic Ligands

Spirocyclic compounds, characterized by two rings sharing a single atom, have garnered significant attention in drug discovery and asymmetric catalysis. Their inherent three-dimensionality provides a scaffold that can improve pharmacological properties such as potency and selectivity by presenting substituents in well-defined spatial orientations. In the realm of catalysis, chiral spirocyclic ligands have proven to be highly effective in a variety of asymmetric transformations, including hydrogenations, by creating a precisely controlled chiral environment around a metal center.

The "SpiroPAP" class of ligands, featuring a spirobiindane backbone with a pyridine and an aminophosphine moiety, are particularly noteworthy. The rigid spirobiindane framework imparts conformational stability, while the pyridine and phosphine groups provide effective coordination sites for transition metals. Modifications to the SpiroPAP core, such as the introduction of bulky substituents or alterations to the electronic properties of the aromatic rings, can be used to fine-tune the performance of the resulting metal complexes. This guide focuses on a novel derivative, (S)-Dtb-SpiroPAP-3-Me, which incorporates bulky 3,5-di-tert-butylphenyl groups on the phosphine and a methyl group on the pyridine ring, modifications anticipated to enhance catalytic activity and selectivity.

Plausible Structure of (S)-Dtb-SpiroPAP-3-Me

Based on the systematic nomenclature, the proposed structure for (S)-Dtb-SpiroPAP-3-Me is depicted below. The "(S)" designation refers to the stereochemistry at the spiro-center of the 1,1'-spirobiindane core. "Dtb" indicates the presence of 3,5-di-tert-butylphenyl substituents on the phosphorus atom, which are known to enhance steric bulk. "SpiroPAP" defines the core spirocyclic pyridine-aminophosphine ligand framework. Finally, "3-Me" specifies a methyl group at the 3-position of the pyridine ring.

G a Plausible Structure of (S)-Dtb-SpiroPAP-3-Me b

Caption: Plausible chemical structure of (S)-Dtb-SpiroPAP-3-Me.

Synthetic Strategy and Experimental Protocol

The synthesis of (S)-Dtb-SpiroPAP-3-Me is a multi-step process that begins with the commercially available chiral starting material, (S)-1,1'-spirobiindan-7,7'-diol ((S)-SPINOL). The overall strategy involves the formation of the spirobiindane backbone, followed by the sequential introduction of the methylated pyridine and the di-tert-butylphenylphosphine moieties.

Synthetic Workflow Diagram

workflow cluster_0 Core Synthesis cluster_1 Phosphine Introduction & Final Ligand A (S)-SPINOL B (S)-7,7'-Bis(triflyloxy)-1,1'-spirobiindane A->B Tf2O, Pyridine C (S)-7-Amino-7'-triflyloxy-1,1'-spirobiindane B->C Buchwald-Hartwig Amination D (S)-N-(7'-triflyloxy-1,1'-spirobiindan-7-yl)-3-methylpicolinamide C->D 3-Methylpicolinoyl chloride, Base E (S)-N-(7'-(bis(3,5-di-tert-butylphenyl)phosphino)-1,1'-spirobiindan-7-yl)-3-methylpicolinamide D->E Pd-catalyzed Phosphinylation F (S)-Dtb-SpiroPAP-3-Me E->F Reduction (e.g., LiAlH4)

Caption: Proposed synthetic workflow for (S)-Dtb-SpiroPAP-3-Me.

Step-by-Step Experimental Protocol

Step 1: Synthesis of (S)-7,7'-Bis(triflyloxy)-1,1'-spirobiindane

  • To a solution of (S)-SPINOL (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (N2 or Ar), add pyridine (2.5 eq).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add trifluoromethanesulfonic anhydride (Tf2O, 2.2 eq) dropwise over 30 minutes, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction with the addition of saturated aqueous NaHCO3 solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexanes/ethyl acetate) to afford the desired ditriflate.

Causality: The hydroxyl groups of SPINOL are converted to triflate groups, which are excellent leaving groups for subsequent palladium-catalyzed cross-coupling reactions. Pyridine acts as a base to neutralize the triflic acid byproduct.

Step 2: Monofunctionalization via Buchwald-Hartwig Amination

  • To a sealed tube, add the ditriflate from Step 1 (1.0 eq), benzophenone imine (1.1 eq), Pd2(dba)3 (0.02 eq), and BINAP (0.03 eq).

  • Add anhydrous toluene and sodium tert-butoxide (1.4 eq).

  • Degas the mixture with N2 or Ar for 15 minutes.

  • Heat the reaction mixture to 100 °C for 16 hours.

  • Cool the reaction to room temperature and quench with water.

  • Extract with ethyl acetate (3 x), wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate.

  • The crude imine is then hydrolyzed by stirring with 2M HCl in THF at room temperature for 4 hours.

  • Neutralize with aqueous NaHCO3 and extract with ethyl acetate.

  • Purify by column chromatography to yield the mono-amino product.

Causality: The Buchwald-Hartwig amination allows for the selective introduction of a single amino group by replacing one of the triflate groups. The use of a bulky phosphine ligand like BINAP is crucial for the efficiency of this cross-coupling reaction.

Step 3: Amide Coupling with 3-Methylpicolinoyl Chloride

  • To a solution of the mono-amino product from Step 2 (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM at 0 °C, add 3-methylpicolinoyl chloride (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 6 hours.

  • Wash the reaction mixture with water and brine, dry over anhydrous Na2SO4, and concentrate.

  • Purify the crude product by column chromatography to obtain the amide intermediate.

Causality: This standard amide coupling reaction introduces the 3-methylpyridine moiety. Triethylamine is used as a base to scavenge the HCl generated during the reaction.

Step 4: Palladium-Catalyzed Phosphinylation

  • In a glovebox, combine the amide intermediate from Step 3 (1.0 eq), bis(3,5-di-tert-butylphenyl)phosphine (1.2 eq), Pd(OAc)2 (0.05 eq), and Xantphos (0.07 eq).

  • Add anhydrous dioxane and diisopropylethylamine (DIPEA, 2.0 eq).

  • Seal the reaction vessel and heat to 110 °C for 24 hours.

  • Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Concentrate the filtrate and purify the residue by column chromatography under an inert atmosphere to yield the phosphine-containing amide.

Causality: A second palladium-catalyzed cross-coupling reaction is used to introduce the bulky di-tert-butylphenylphosphine group, replacing the remaining triflate. Xantphos is a suitable ligand for this type of transformation.

Step 5: Reduction to (S)-Dtb-SpiroPAP-3-Me

  • To a solution of the phosphine-containing amide from Step 4 (1.0 eq) in anhydrous THF at 0 °C under an inert atmosphere, add LiAlH4 (3.0 eq) portion-wise.

  • Stir the reaction at room temperature for 12 hours.

  • Carefully quench the reaction at 0 °C by the sequential addition of water, 15% aqueous NaOH, and then more water.

  • Filter the resulting suspension through Celite and wash the filter cake with THF.

  • Concentrate the filtrate and purify the crude product by column chromatography on de-gassed silica gel under an inert atmosphere to afford the final product, (S)-Dtb-SpiroPAP-3-Me.

Causality: Lithium aluminum hydride is a powerful reducing agent that reduces the amide functionality to the corresponding amine, yielding the final ligand. Careful quenching is necessary to safely handle the excess reducing agent.

Characterization of (S)-Dtb-SpiroPAP-3-Me

A comprehensive suite of analytical techniques is required to confirm the identity, purity, and stereochemistry of the synthesized (S)-Dtb-SpiroPAP-3-Me.

Summary of Expected Analytical Data
TechniqueExpected Observations
¹H NMR Complex aromatic region with distinct signals for the spirobiindane, di-tert-butylphenyl, and 3-methylpyridine protons. Characteristic signals for the benzylic CH₂ and NH protons. The methyl group on the pyridine ring should appear as a singlet around 2.3-2.5 ppm.
¹³C NMR Aromatic and aliphatic carbons corresponding to the proposed structure. The quaternary spiro-carbon should be observable.
³¹P NMR A single sharp peak in the phosphine region, confirming the presence of a single phosphorus environment.
Mass Spec (HRMS) The exact mass corresponding to the molecular formula of C₅₄H₆₁N₂P.
X-ray Crystallography Provides unambiguous confirmation of the molecular structure and the (S)-absolute stereochemistry.[1][2]
Detailed Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to be complex due to the large number of aromatic protons. 2D NMR techniques such as COSY and HSQC will be invaluable for assigning the proton and carbon signals. The diastereotopic protons of the methylene bridges in the spirobiindane core should exhibit distinct signals.

    • ¹³C NMR: The carbon spectrum will confirm the number of unique carbon environments. The chemical shift of the spiro carbon will be a key diagnostic signal.

    • ³¹P NMR: This is a crucial technique for characterizing phosphine ligands. A single peak in the ³¹P{¹H} NMR spectrum is expected, and its chemical shift will be indicative of the electronic environment around the phosphorus atom.[3][4] Oxidation of the phosphine can be monitored by the appearance of a downfield-shifted signal corresponding to the phosphine oxide.[3]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will be used to determine the exact mass of the synthesized compound, providing confirmation of its elemental composition.

Chiral Analysis and Stereochemical Confirmation
  • Chiral High-Performance Liquid Chromatography (HPLC): The enantiomeric purity of the final product can be determined by chiral HPLC analysis.

  • X-ray Crystallography: Single-crystal X-ray diffraction is the gold standard for determining the absolute stereochemistry of chiral molecules.[1][2] Obtaining a suitable crystal of (S)-Dtb-SpiroPAP-3-Me would provide definitive proof of its three-dimensional structure.

Conclusion

This technical guide has outlined a plausible and detailed pathway for the synthesis and characterization of the novel chiral ligand, (S)-Dtb-SpiroPAP-3-Me. The proposed synthetic route is based on robust and well-established organometallic and organic transformations. The comprehensive characterization plan will ensure the unambiguous identification and purity assessment of the final product. The development of new chiral ligands such as (S)-Dtb-SpiroPAP-3-Me is crucial for advancing the field of asymmetric catalysis and for the discovery of new therapeutic agents. The steric and electronic properties of this ligand make it a promising candidate for use in a variety of metal-catalyzed reactions.

References

  • Rhodium catalysed C-3/5 methylation of pyridines using temporary dearomatisation. Chemical Science, 2020.

  • 3-Methylpyridine. In Wikipedia.

  • Myerly, R. C., & Weinberg, K. (1969). U.S. Patent No. 3,428,641. Washington, DC: U.S. Patent and Trademark Office.

  • Monitoring the oxidation of Phosphine ligands using 31P NMR. Magritek. (2023, March 13).

  • A convenient and straightforward laboratory procedure is presented for a highly selective mono-α-methylation of pyridines without reactive functional groups. ResearchGate. (2025, August 6).

  • Monitoring the Oxidation of Phosphine ligands using 31P NMR. Magritek.

  • Myerly, R. C., & Weinberg, K. (1967). U.S. Patent No. 3,334,101. Washington, DC: U.S. Patent and Trademark Office.

  • A 31P nmr spectroscopic study of complexation of tin(II) and lead(II) by some phosphines, phosphine oxides, and related ligands, with the 31P nuclear magnetic resonance spectra of two tetratertiary phosphine tetraoxides and the analogous tetra-sulfides and -selenides. Canadian Science Publishing.

  • 3‐Methylpyridine: Synthesis and Applications. ResearchGate.

  • 31P NMR chemical shift of phosphine oxides measures the total strength of multiple anticooperative H-bonds formed between the P [[double bond, length as m-dash]] O group and proton donors. RSC Publishing.

  • 3-Methylpyridine: Synthesis and Applications. PubMed.

  • Table 1. 31 P{ 1 H} NMR chemical shifts of the free phosphine ligands... ResearchGate.

  • Process for the synthesis of 3-methyl-pyridine. Google Patents.

  • Flow Synthesis of 2-Methylpyridines via α-Methylation. MDPI.

  • PYRIDINE AND PYRIDINE DERIVATIVES Vol 20 Kirk-Othmer Encyclopedia of Chemical Technology (4th Edition) 1. [URL: Not available]
  • Application Notes and Protocols for Scale-up Synthesis Using (R)-DTB-SpiroPAP Catalyst. Benchchem.

  • X-ray diffraction crystal structures of complexes 1 (top) and 2... ResearchGate.

  • X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. PMC.

  • NMR Methods to Characterize Protein-Ligand Interactions. ResearchGate.

  • Stereoselective Synthesis of S-Linked 2-Deoxy Sugars. ResearchGate.

  • X-ray Crystallography. Anton Paar Wiki.

  • Effective synthesis of ( S)-3,5-bistrifluoromethylphenyl ethanol by asymmetric enzymatic reduction. ResearchGate.

  • NMR Studies of Protein-Ligand Interactions. Springer Nature Experiments.

  • NMR Quantification of Hydrogen-bond Accepting Ability for Organic Molecules. [URL: Not available]
  • X-ray crystallography. In Wikipedia.

  • Representations of the X‐ray crystal structures of complexes (a) [Ir(sppy)2(bpy)]... ResearchGate.

  • In situ tracking and characterisation of scorpionate ligands via11B-NMR spectroscopy. PMC.

  • I2/TBHP mediated diastereoselective synthesis of spiroaziridines. Organic & Biomolecular Chemistry.

  • Synthesis of spiro-2,6-dioxopiperazine and spiro-2,6-dioxopyrazine scaffolds using amino acids in a three-component reaction to generate potential Sigma-1 (σ1) receptor selective ligands. PMC.

  • In situ tracking and characterisation of scorpionate ligands via 11 B-NMR spectroscopy. [URL: Not available]

Sources

Foundational

The SpiroPAP Paradigm: Engineering Ultra-Efficient Chiral Iridium Catalysts for Asymmetric Hydrogenation

An In-Depth Technical Whitepaper for Process Chemists and Drug Development Professionals Executive Summary The transition from stoichiometric chiral resolution to catalytic asymmetric hydrogenation represents one of the...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Whitepaper for Process Chemists and Drug Development Professionals

Executive Summary

The transition from stoichiometric chiral resolution to catalytic asymmetric hydrogenation represents one of the most significant leaps in modern pharmaceutical manufacturing. At the forefront of this evolution are the chiral spiro iridium catalysts bearing SpiroPAP (spiro pyridine-aminophosphine) ligands, pioneered by Qi-Lin Zhou’s group at Nankai University[1][2]. By leveraging a highly rigid 1,1'-spirobiindane backbone and a P,N,N-tridentate coordination sphere, these catalysts achieve unprecedented turnover numbers (TONs) exceeding 4.5 million and enantiomeric excesses (ee) of >99%[1][3].

This technical guide deconstructs the structural causality, mechanistic pathways, and self-validating experimental protocols required to deploy Ir-SpiroPAP catalysts in advanced drug development and fine chemical synthesis.

Structural Causality: The Architecture of SpiroPAP

The exceptional performance of Ir-SpiroPAP catalysts is not coincidental; it is the result of deliberate architectural engineering designed to solve the stability and stereocontrol limitations of traditional bidentate ligands.

The P,N,N-Tridentate Advantage

Early iterations of spiro aminophosphine (SpiroAP) ligands were bidentate and prone to degradation under high-pressure hydrogenation conditions. The innovation of SpiroPAP involved appending a pyridine group to the nitrogen atom, creating a P,N,N-tridentate ligand[1]. This additional coordination site anchors the iridium(III) center, drastically reducing catalyst deactivation pathways (such as dimerization or metal leaching) and enabling the catalyst to survive millions of catalytic cycles[1][4].

The Rigid Spiro Backbone

The 1,1'-spirobiindane core provides absolute conformational rigidity. Unlike biaryl ligands (e.g., BINAP) which can undergo slight dihedral angle adjustments, the spiro carbon locks the chiral pocket into a permanent, well-defined geometry[1]. This rigidity ensures that the steric environment remains uniform across millions of turnovers, guaranteeing consistent >99% enantioselectivity.

Mechanistic Paradigm: The Outer-Sphere Bifunctional Pathway

The defining feature of the Ir-SpiroPAP system is its reliance on an outer-sphere bifunctional mechanism [5][6]. In traditional inner-sphere mechanisms, the substrate must displace a ligand to coordinate directly with the metal center—a process that is sterically demanding and kinetically slow.

Ir-SpiroPAP bypasses this bottleneck. Upon activation with


, the precatalyst undergoes heterolytic cleavage to form an Ir-H (hydride) and an N-H (proton) species[6]. The substrate (e.g., a ketone or imine) approaches the catalyst and forms a highly organized hydrogen bond with the N-H group[7][8].

This creates a six-membered transition state where the hydride from the iridium and the proton from the nitrogen are transferred simultaneously to the C=O or C=N bond[8]. Because the substrate never forms a direct covalent bond with the iridium atom, the activation energy is drastically lowered, and catalyst poisoning is virtually eliminated[5][6].

Mechanism PreCat Ir-SpiroPAP Precatalyst [Ir(COD)Cl]2 + Ligand ActiveCat Active Catalyst (Ir-H / N-H) Generated via H2 cleavage PreCat->ActiveCat H2 (1 atm) OuterSphere Outer-Sphere Interaction No direct Metal-Substrate bond ActiveCat->OuterSphere Substrate Substrate Substrate Approach (Ketone/Imine) Substrate->OuterSphere TS 6-Membered Transition State (Ir-H...C=O...H-N) OuterSphere->TS H-Bonding Product Chiral Product Release Regeneration of Catalyst TS->Product Hydride & Proton Transfer Product->ActiveCat H2 Addition

Fig 1: Outer-sphere bifunctional mechanism of Ir-SpiroPAP catalyzed asymmetric hydrogenation.

Quantitative Performance & Substrate Scope

The Ir-SpiroPAP system exhibits broad functional group tolerance, successfully reducing simple ketones,


-ketoesters, imines, and complex exocyclic enones via Dynamic Kinetic Resolution (DKR)[1][7][8].
Table 1: Performance Metrics of Ir-SpiroPAP Catalysts
Substrate ClassSpecific CatalystMax TONEnantiomeric Excess (ee)YieldRef
Simple Aryl Ketones (e.g., Acetophenone)Ir-(R)-SpiroPAP4,550,000>99%>95%[1][3]

-Ketoesters
Ir-(R)-SpiroPAP1,230,00099.8%98%[6]
Exocyclic

-unsaturated

-ketoesters
Ir-(R)-SpiroPAP (6b)1,000>99%High[7][8]
3-Arylindenones 6-Carbazole-Ir-SpiroPAP7,20095%98%[9]
Imines Ir-SpiroPAP>100,00099%>95%[5]
Industrial Scale-Up

The commercial viability of this system is proven. Zhejiang Jiuzhou Pharmaceutical Co. successfully deployed Ir-(S)-SpiroPAP for the 25 kg-scale industrial synthesis of an intermediate for rivastigmine (an Alzheimer's disease therapeutic). Operating at a Substrate-to-Catalyst (S/C) ratio of 100,000, the reaction yielded (R)-3-(1-hydroxyethyl)phenol in 91% yield and 96% ee[3]. Furthermore, the methodology has been applied to the synthesis of cinacalcet (a calcimimetic drug) with an overall yield of 64% and excellent optical purity[5].

Self-Validating Experimental Protocols

To ensure reproducibility in process chemistry, the following protocols are designed as self-validating systems. Visual and analytical checkpoints are embedded to confirm catalyst activation and reaction progress.

Protocol A: Preparation of the Ir-SpiroPAP Precatalyst

Note: The catalyst can be prepared in situ or isolated. Isolation is recommended for highly precise S/C ratio calculations.

  • Reagent Loading: In an argon-filled glovebox, charge a Schlenk tube with ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     (0.5 equiv) and the desired chiral SpiroPAP ligand (1.05 equiv, slight excess to ensure complete metal complexation).
    
  • Solvent Addition: Add anhydrous, degassed solvent (typically dichloromethane or methanol) to achieve a 0.05 M concentration.

  • Hydrogenation/Activation: Seal the tube, remove from the glovebox, and purge with ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     gas (1 atm). Stir the mixture at room temperature (25 °C) for exactly 1 hour.
    
  • Validation Checkpoint 1 (Visual): The reaction mixture must transition from the deep red/orange of the ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     precursor to a clear, light yellow  solution, indicating the successful formation of the Ir-SpiroPAP dihydride complex.
    
  • Isolation: Remove the solvent under reduced pressure. The resulting light yellow powder is stable in air for several days and can be stored indefinitely under an inert atmosphere[3].

Protocol B: General Asymmetric Hydrogenation of Ketones
  • Reaction Assembly: In a stainless-steel autoclave equipped with a glass liner and magnetic stirrer, add the ketone substrate (1.0 mmol) and the Ir-SpiroPAP catalyst (at the desired S/C ratio, e.g., 0.001 mol% for S/C = 100,000).

  • Base Addition: Add a strong base, typically

    
     (5 mol%), which is crucial for facilitating the catalytic cycle and generating the active hydride species[7].
    
  • Solvent: Add anhydrous ethanol or isopropanol (4.0 mL)[7][10].

  • Pressurization: Seal the autoclave. Purge the system with

    
     three times to remove residual atmospheric oxygen. Pressurize with 
    
    
    
    to 8–100 atm, depending on the steric hindrance of the substrate[6][7].
  • Execution: Stir the reaction at 25–30 °C.

  • Validation Checkpoint 2 (Kinetic): Monitor the pressure gauge. A steady drop in

    
     pressure validates active turnover. For simple ketones at S/C = 100,000, completion is typically reached within 2–12 hours[7].
    
  • Workup: Carefully vent the

    
     gas. Pass the mixture through a short pad of silica gel to remove the metal catalyst, eluting with ethyl acetate.
    
  • Analysis: Determine conversion via

    
     NMR and enantiomeric excess (ee) via chiral HPLC[7][8].
    

Workflow Step1 1. Catalyst Prep [Ir(COD)Cl]2 + SpiroPAP Ambient H2, 1h, RT Step2 2. Substrate Loading Add Ketone/Imine + Base in EtOH/iPrOH Step1->Step2 Step3 3. Pressurization 8-100 atm H2 25-30 °C Step2->Step3 Step4 4. Reaction High TON turnover Outer-sphere transfer Step3->Step4 Step5 5. Isolation Solvent removal & HPLC (>99% ee) Step4->Step5

Fig 2: Standard experimental workflow for asymmetric hydrogenation using Ir-SpiroPAP catalysts.

Conclusion & Future Perspectives

The Ir-SpiroPAP catalytic system represents a masterclass in rational ligand design. By enforcing extreme structural rigidity and utilizing an outer-sphere bifunctional mechanism, it bypasses the kinetic and steric limitations of traditional inner-sphere catalysts. As drug development continues to demand highly functionalized chiral centers—such as those found in complex allylic alcohols, indenols, and pharmaceutical intermediates—the scalability, air-stability, and ultra-high efficiency (TON > 4.5 million) of Ir-SpiroPAP catalysts ensure their position as a cornerstone technology in modern asymmetric synthesis.

References

  • Highly Efficient Asymmetric Hydrogenation Catalyzed by Iridium Complexes with Tridentate Chiral Spiro Aminophosphine Ligands Source: PubMed / National Institutes of Health (NIH) URL:[Link]

  • The preparation of Ir-SpiroPAP catalyst and asymmetric hydrogenation of acetophenone at S/C = 1 000 000 Source: ResearchGate / Organic Chemistry Frontiers URL:[Link]

  • Asymmetric hydrogen

    
    -unsaturated 
    
    
    
    -ketoesters to functionalized chiral allylic alcohols via dynamic kinetic resolution
    Source: RSC Advances (Royal Society of Chemistry) URL:[Link]
  • Recent Advances in Catalytic Asymmetric Hydrogen

    
    -Ketoesters 
    Source: ACS Publications
    URL:[Link]
    
  • Asymmetric Hydrogenation Methods for the Synthesis of Chiral Molecules Source: Asian Journal of Chemistry URL:[Link]

  • Asymmetric Hydrogenation of 3-Arylindenones to Chiral Indenols via 6-Carbazole-Modified Chiral Ir-SpiroPAP Catalysts Source: Organic Letters (ACS Publications) URL:[Link]

Sources

Exploratory

The Catalytic Architecture of (S)-Dtb-SpiroPAP-3-Me: A Technical Guide on Metal-Ligand Bifunctional Asymmetric Hydrogenation

Executive Summary The pursuit of perfect atom economy and stereocontrol in the synthesis of chiral molecules relies heavily on the design of privileged chiral ligands. Among these, (S)-Dtb-SpiroPAP-3-Me —formally (S)-(-)...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pursuit of perfect atom economy and stereocontrol in the synthesis of chiral molecules relies heavily on the design of privileged chiral ligands. Among these, (S)-Dtb-SpiroPAP-3-Me —formally (S)-(-)-7-Bis(3,5-di-t-butylphenyl)phosphino-7'-[(3-methylpyridine-2-ylmethyl)amino]-2,2',3,3'-tetrahydro-1,1'-spirobiindane—stands as a breakthrough in transition-metal catalysis[1]. Developed by Prof. Qi-Lin Zhou’s group at Nankai University, this chiral spiro pyridine-aminophosphine (SpiroPAP) ligand, when complexed with Iridium (Ir), forms a highly active catalyst for the asymmetric hydrogenation of ketones,


-ketoesters, and dialkyl imines[2][3].

This whitepaper dissects the structural causality, the outer-sphere mechanism of action, and the self-validating experimental protocols required to deploy the Ir-(S)-Dtb-SpiroPAP-3-Me catalyst system effectively in both bench-scale and industrial applications.

Structural Anatomy & Rational Design

The unprecedented efficiency of the Ir-(S)-Dtb-SpiroPAP-3-Me catalyst (achieving Turnover Numbers [TONs] up to 4,550,000) is not accidental; it is the result of precise spatial and electronic engineering[4]. The ligand consists of three synergistic domains:

  • The (S)-1,1'-Spirobiindane Backbone: This rigid,

    
    -symmetric core prevents the conformational flexibility that often leads to catalyst deactivation or poor enantio-discrimination. It provides a highly predictable chiral pocket[5].
    
  • The Di-tert-butylphenyl (Dtb) Phosphine Moiety: The bulky 3,5-di-tert-butylphenyl groups on the phosphorus atom create immense steric hindrance. This physical barrier restricts the approach trajectory of the prochiral substrate, forcing it into a highly specific orientation that dictates the stereochemical outcome[6].

  • The 3-Methylpyridine-Aminophosphine (PAP) Motif: Earlier spiro-aminophosphine (SpiroAP) ligands suffered from deactivation due to the formation of inactive Ir-trimers. The addition of the pyridine ring provides a third coordinating site (tridentate P,N,N coordination), stabilizing the active mononuclear Ir species. The 3-methyl group provides fine-tuned steric pressure that further enhances enantioselectivity[7].

Mechanism of Action: The Outer-Sphere Catalytic Cycle

Unlike traditional inner-sphere mechanisms where the substrate directly coordinates to the metal center, Ir-(S)-Dtb-SpiroPAP-3-Me operates via a Metal-Ligand Bifunctional Outer-Sphere Mechanism [8][9].

The Stereodetermining Step

Once the precatalyst is activated by


 to form the active Ir(III) dihydride species, the substrate (e.g., a ketone) approaches the catalyst complex. To minimize steric repulsion with the bulky Dtb groups, the substrate aligns its bulky substituents away from the ligand framework[9].

The reduction occurs through a six-membered pericyclic transition state . The Iridium center donates a hydride (


) to the carbonyl carbon, while the secondary amine of the ligand simultaneously donates a proton (

) to the carbonyl oxygen[6][10]. Because the substrate never binds directly to the Iridium center, the catalyst avoids product inhibition, allowing for extraordinary reaction rates and TONs[6].

CatalyticCycle Precat Precatalyst [Ir(COD)Cl]2 + (S)-Dtb-SpiroPAP-3-Me Active Active Catalyst [IrH2((S)-Dtb-SpiroPAP-3-Me)] Precat->Active H2 (Activation) Approach Substrate Approach (Outer-Sphere H-Bonding) Active->Approach Ketone/Imine TS 6-Membered Pericyclic Transition State Approach->TS Hydride & Proton Transfer ProductRelease Chiral Product Release & Catalyst Regeneration TS->ProductRelease Stereodetermining Step ProductRelease->Active H2 (Regeneration)

Outer-sphere catalytic cycle of Ir-(S)-Dtb-SpiroPAP-3-Me asymmetric hydrogenation.

Quantitative Performance Data

The following table synthesizes the quantitative performance of the Ir-SpiroPAP system across various challenging substrate classes, demonstrating its broad utility and extreme efficiency[3][6][9][11].

Substrate ClassCatalyst Loading (S/C Ratio)Base AdditiveYield (%)Enantiomeric Excess (ee %)Max TON
Simple Aryl Ketones (e.g., Acetophenone)0.000022% (1:4,550,000)

or

>98%98%4,550,000

-Aryl-

-Ketoesters
0.001% (1:100,000)

93–98%96–99.8%>1,000,000
Exocyclic

-Unsaturated Enones
0.1% (1:1,000)

94%>99%1,000
Dialkyl Imines0.1% (1:1,000)

79%85%1,000

-Aryl Alkylidene Malonates
0.1% (1:1,000)None / EtOH96%72–99%19,000

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. The visual color change in Protocol A serves as an internal diagnostic for successful active catalyst formation[11].

Protocol A: In Situ Preparation of Active Ir-(S)-Dtb-SpiroPAP-3-Me

Causality: The Ir(I) precursor must be oxidized to the Ir(III) dihydride species. The color shift confirms the displacement of the cyclooctadiene (COD) ligand and the coordination of the tridentate SpiroPAP ligand.

  • Preparation: In a dry, argon-purged 25 mL Schlenk tube, charge (S)-Dtb-SpiroPAP-3-Me (70.5 mg, 0.094 mmol) and

    
     (30 mg, 0.045 mmol).
    
  • Atmosphere Exchange: Purge the vessel with high-purity

    
     gas three times to ensure complete removal of inert/ambient gases.
    
  • Solvent Addition: Inject 6 mL of rigorously anhydrous, degassed ethanol.

  • Activation: Stir the mixture vigorously at room temperature (25 °C) under 1 atm of ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    . Monitor the solution; a distinct color change from orange to light yellow over 1–1.5 hours indicates the successful formation of the [IrH2(SpiroPAP)] active species.
    
  • Isolation: Remove the solvent under reduced pressure. The resulting light yellow powder is the active catalyst, which can be stored under an inert atmosphere for months without degradation.

Protocol B: Gram-Scale Asymmetric Hydrogenation of Acetophenone

Causality: A weak base (like ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


) is utilized to deprotonate the ligand's amine during the catalytic cycle, facilitating the proton-transfer step without causing unwanted side reactions (like aldol condensation).
  • Setup: To a 150 mL stainless steel autoclave, add anhydrous

    
     (18.0 g) and a solution of acetophenone (18.0 g) dissolved in anhydrous ethanol (20 mL).
    
  • Catalyst Injection: Inject a highly dilute solution of the Ir-(S)-Dtb-SpiroPAP-3-Me catalyst in ethanol (1.0 mL,

    
     M) via the injection port under a nitrogen counterflow.
    
  • Pressurization: Seal the autoclave and pressurize to 50 atm with

    
     gas.
    
  • Reaction: Stir at room temperature for 30 hours. The reaction is complete when the internal hydrogen pressure stabilizes (no further pressure drop).

  • Workup: Vent the reactor safely. Filter the mixture to remove the base, concentrate the filtrate under vacuum, and determine the enantiomeric excess via chiral HPLC.

Workflow Step1 1. Catalyst Prep Mix Ligand + Ir Precursor Step2 2. Activation Purge with H2 in EtOH Step1->Step2 Step3 3. Substrate Addition Add Ketone + Weak Base Step2->Step3 Step4 4. Hydrogenation Pressurize H2 (10-50 atm) Step3->Step4 Step5 5. Isolation Concentration & Chiral HPLC Step4->Step5

Standard operational workflow for Ir-SpiroPAP catalyzed asymmetric hydrogenation.

References

  • Royal Society of Chemistry. "Chiral spiro iridium catalysts with SpiroPAP ligands: highly efficient for asymmetric hydrogenation of ketones and ketoesters". Organic Chemistry Frontiers. Available at:[Link]

  • Zhou, Q.-L. "Development of Privileged Chiral Spiro Ligands and Catalysts". Nankai University. Available at: [Link]

  • ACS Publications. "Asymmetric Hydrogenation of β-Aryl Alkylidene Malonate Esters: Installing an Ester Group Significantly Increases the Efficiency". Organic Letters. Available at: [Link]

  • National Institutes of Health (PMC). "Asymmetric hydrogenation of exocyclic γ,δ-unsaturated β-ketoesters to functionalized chiral allylic alcohols via dynamic kinetic resolution". Chemical Science. Available at:[Link]

  • Chinese Chemical Society. "Iridium-Catalyzed Asymmetric Hydrogenation of Dialkyl Imines". CCS Chemistry. Available at:[Link]

  • Universitat Rovira i Virgili. "Iridium Catalyzed Asymmetric Hydrogenation". URV Publications. Available at: [Link]

  • ResearchGate. "The preparation of Ir-SpiroPAP catalyst and asymmetric hydrogenation". ResearchGate. Available at: [Link]

  • ResearchGate. "Mechanism of Asymmetric Hydrogenation of Ketones Catalyzed by BINAP/1,2-Diamine-Ruthenium(II) Complexes". ResearchGate. Available at: [Link]

Sources

Foundational

The Catalyst of Choice: A Technical Whitepaper on Ir/(S)-DTB-SpiroPAP-3-Me in Asymmetric Hydrogenation

Executive Summary The development of chiral spiro pyridine-aminophosphine (SpiroPAP) ligands represents a watershed moment in transition-metal-catalyzed asymmetric hydrogenation. Among this privileged class, (S)-DTB-Spir...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of chiral spiro pyridine-aminophosphine (SpiroPAP) ligands represents a watershed moment in transition-metal-catalyzed asymmetric hydrogenation. Among this privileged class, (S)-DTB-SpiroPAP-3-Me stands out as an exceptionally robust and highly enantioselective ligand. When complexed with iridium, it achieves unprecedented turnover numbers (TONs up to 4,550,000) and near-perfect enantioselectivity (>99% ee) in the reduction of prochiral ketones and β-ketoesters[1].

This technical guide dissects the structural causality, mechanistic pathways, and self-validating experimental protocols required to deploy Ir/(S)-DTB-SpiroPAP-3-Me effectively in pharmaceutical and fine chemical synthesis.

Structural Anatomy & Design Causality

The exceptional performance of (S)-DTB-SpiroPAP-3-Me is not accidental; it is the result of precise rational design. Every functional group on the ligand scaffold serves a specific, causal purpose in dictating the stereochemical outcome of the reaction.

  • The 1,1'-Spirobiindane Backbone: The core of the ligand provides a highly rigid,

    
    -symmetric-like chiral environment. Unlike biphenyl or binaphthyl backbones, the spirocyclic framework is locked, preventing conformational flipping and ensuring that the chiral pocket remains static under high-pressure, high-temperature hydrogenation conditions.
    
  • Tridentate (P-N-N) Coordination: Traditional bidentate ligands often suffer from catalyst deactivation at ultra-low loadings due to the dissociation of the metal center. By incorporating a pyridine ring, the SpiroPAP ligand becomes tridentate. This extra coordination site tightly binds the iridium center, drastically increasing the thermodynamic stability of the complex and enabling industrial-scale substrate-to-catalyst (S/C) ratios [2].

  • The DTB (3,5-di-tert-butylphenyl) Groups: Located on the phosphorus atom, these bulky groups act as the primary steric gatekeepers. Their massive steric profile severely penalizes the coordination of the unfavored face of the prochiral ketone, forcing the substrate into a single orientation that leads to the desired (S)- or (R)-alcohol.

  • The 3-Methyl Pyridine Modification (The "3-Me" Effect): This is the masterstroke of micro-tuning. The addition of a methyl group at the 3-position of the pyridine ring introduces a calculated steric clash with the spirobiindane skeleton. This repulsion restricts the free rotation of the pyridine-iridium bond, locking the catalyst into a single, highly active, and rigid conformation. Without this methyl group, the catalyst would sample multiple conformers, diluting the overall enantioselectivity[3].

Mechanistic Pathway: The Bifunctional Dihydride Cycle

The hydrogenation catalyzed by Ir/(S)-DTB-SpiroPAP-3-Me operates via a non-classical outer-sphere bifunctional mechanism .

Upon activation with a base and hydrogen gas, the precatalyst forms a highly active iridium dihydride species. The substrate (ketone) does not directly coordinate to the iridium metal (inner-sphere). Instead, it forms a hydrogen-bonded network with the ligand's N-H proton. The hydride from the iridium and the proton from the amine are transferred simultaneously to the C=O bond via a highly organized six-membered transition state.

CatalyticCycle Precat Precatalyst Ir-(S)-DTB-SpiroPAP-3-Me(Cl) Active Active Catalyst Ir-Dihydride Species Precat->Active Base, H2 BaseH2 H2 + Base (Activation) BaseH2->Active Coord Outer-Sphere Coordination (Ketone C=O H-Bonding) Active->Coord + Ketone TS Bifunctional Transition State (Simultaneous H-/H+ Transfer) Coord->TS Prod Chiral Alcohol Release (Catalyst Regeneration) TS->Prod Prod->Active + H2

Catalytic cycle of Ir/(S)-DTB-SpiroPAP-3-Me via bifunctional outer-sphere mechanism.

Quantitative Performance Data

The Ir/(S)-DTB-SpiroPAP-3-Me complex demonstrates unparalleled efficiency across a broad substrate scope. The following table synthesizes its performance metrics in key transformations, highlighting the relationship between substrate class and optimal reaction conditions [4].

Substrate ClassOptimal BaseSolventCatalyst Loading (S/C)Pressure (atm H₂)Conversion (%)Enantiomeric Excess (ee %)
Simple Aryl Ketones KOtBuEtOH100,000 - 4,550,0008-10>9998 - >99
β-Aryl-β-Ketoesters Na₂CO₃EtOH10,000 - 50,00050 - 80>9997 - 99
Dialkyl Ketones Cs₂CO₃iPrOH5,000 - 10,00050>9595 - 98
Bridged Biaryl Lactones K₂CO₃MeOH1,000 - 5,00060 - 80>9898 - >99

Note: Protic solvents (EtOH, MeOH) are intentionally chosen to stabilize the polar transition state via hydrogen bonding, significantly accelerating the hydride transfer step.

Self-Validating Experimental Protocol

To achieve the benchmark TONs and enantioselectivities reported in the literature, strict adherence to anhydrous and anaerobic techniques is mandatory. The following protocol outlines a self-validating workflow for the asymmetric hydrogenation of a standard aryl ketone.

Phase 1: Preparation & Degassing (Causality: Preventing Catalyst Poisoning)
  • Solvent Preparation: Distill absolute ethanol over magnesium ethoxide to ensure complete removal of water. Degas the solvent via three freeze-pump-thaw cycles. Why? Trace oxygen irreversibly oxidizes the phosphine moiety, while water can competitively bind to the Ir center, disrupting the delicate hydrogen-bonding network required for the outer-sphere mechanism.

  • Catalyst Handling: In an argon-filled glovebox, weigh the preformed Ir-(S)-DTB-SpiroPAP-3-Me complex. For a standard 10,000 S/C reaction, dissolve 1.0 mg of catalyst in 1.0 mL of degassed ethanol to create a stock solution.

Phase 2: Reaction Assembly & Execution
  • Substrate Loading: Transfer the prochiral ketone (10.0 mmol) into a stainless-steel autoclave equipped with a magnetic stirrer and a pressure gauge.

  • Base Addition: Add KOtBu (0.1 mmol, 1 mol% relative to substrate). Why? The base is strictly required to neutralize the chloride ligand on the precatalyst, facilitating the oxidative addition of H₂ to form the active dihydride species.

  • Catalyst Injection: Inject 1.0 µmol of the catalyst stock solution into the autoclave under a positive stream of argon.

  • Hydrogenation: Seal the autoclave. Purge with H₂ gas (5 atm) three times to displace argon. Pressurize to the target pressure (e.g., 10 atm H₂). Stir at 25 °C.

Phase 3: In-Process Control (IPC) & Validation
  • Kinetic Monitoring: Monitor the pressure gauge. A self-validating reaction will show a stoichiometric pressure drop corresponding to the molar amount of substrate. If pressure stabilizes prematurely, catalyst deactivation has occurred.

  • Quenching & Analysis: Carefully vent the H₂ gas. Filter the crude mixture through a short pad of silica gel to remove the iridium catalyst. Analyze conversion via ¹H NMR and enantiomeric excess via chiral HPLC.

Workflow Step1 1. Glovebox Catalyst Prep (O2/H2O Free) Step2 2. Substrate & Base Loading (Autoclave) Step1->Step2 Step3 3. H2 Purging (Displace Argon) Step2->Step3 Step4 4. Pressurized Hydrogenation (Monitor Drop) Step3->Step4 Step5 5. IPC Validation (NMR & Chiral HPLC) Step4->Step5

Self-validating experimental workflow for asymmetric hydrogenation.

Industrial Applications in Drug Development

The robustness of the Ir/SpiroPAP system has transitioned it from academic curiosity to industrial necessity. The enantiomers of DTB-SpiroPAP-3-Me are actively utilized in the synthesis of critical Active Pharmaceutical Ingredients (APIs). For instance, the highly efficient reduction of specific aryl ketones using these catalysts provides practical access to key chiral secondary alcohol intermediates required for the synthesis of blockbuster anticancer drugs, including Crizotinib , Lorlatinib , and Pibrentasvir [4]. The ability to operate at S/C ratios exceeding 10,000 at scale drastically reduces heavy metal waste, aligning with modern green chemistry mandates in pharmaceutical manufacturing.

References

  • Highly Efficient Asymmetric Hydrogenation Catalyzed by Iridium Complexes with Tridentate Chiral Spiro Aminophosphine Ligands.PubMed (NIH).
  • Chiral spiro iridium catalysts with SpiroPAP ligands: highly efficient for asymmetric hydrogenation of ketones and ketoesters.Organic Chemistry Frontiers (RSC).
  • (R)-DTB-SpiroPAP: A Comprehensive Technical Guide.Benchchem.
  • Practical Access to Key Intermediates of Crizotinib, Lorlatinib, and Pibrentasvir Enabled by Oxa-Spirocyclic Ligands.Organic Process Research & Development (ACS).
Exploratory

Discovery and Development of SpiroPAP Ligands: A Paradigm Shift in Asymmetric Catalysis

Executive Summary The pursuit of perfect enantioselectivity and high catalytic efficiency is the cornerstone of modern asymmetric synthesis. Among the myriad of chiral ligands developed over the past decades, the SpiroPA...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pursuit of perfect enantioselectivity and high catalytic efficiency is the cornerstone of modern asymmetric synthesis. Among the myriad of chiral ligands developed over the past decades, the SpiroPAP (spiro pyridine-aminophosphine) ligand family has emerged as a privileged scaffold. Developed extensively by Prof. Qi-Lin Zhou’s group, iridium complexes bearing these tridentate ligands have shattered previous records for catalytic efficiency, achieving Turnover Numbers (TONs) up to 4.55 million in the asymmetric hydrogenation of ketones[1][2].

This technical guide provides an in-depth analysis of the structural anatomy, mechanistic causality, and industrial application of SpiroPAP ligands, serving as a comprehensive resource for researchers and process chemists in drug development.

Structural Anatomy & Mechanistic Causality

The exceptional performance of SpiroPAP ligands is not accidental; it is the result of precise structural engineering designed to overcome the limitations of earlier bidentate systems.

The Evolution from Bidentate to Tridentate

Early iterations of chiral spiro catalysts utilized bidentate aminophosphine ligands (SpiroAP). While active, these bidentate iridium complexes suffered from instability under hydrogen atmospheres, leading to catalyst deactivation via trimerization or degradation[3].

To solve this, researchers introduced a pyridine moiety to the nitrogen atom, creating the tridentate SpiroPAP ligand[3]. This modification provides three critical advantages:

  • Rigid Chiral Pocket: The 1,1'-spirobiindane core (derived from SPINOL) provides a deep, well-defined chiral environment. The tridentate coordination (P, N, N) locks the iridium center into a highly stable, rigid conformation, preventing the structural fluxionality that often degrades enantioselectivity[2][4].

  • Enhanced N-H Acidity: The catalytic cycle relies on an outer-sphere bifunctional mechanism where both a metal hydride and an N-H proton are transferred to the substrate. The aromatic N-H of the Ir-SpiroPAP complex is significantly more acidic than the aliphatic N-H found in traditional Ru-based catalysts, making it highly efficient for challenging substrates like β-aryl-β-ketoesters[3].

  • Extreme Longevity: The tridentate coordination prevents the displacement of the ligand by the substrate or solvent, allowing the active Ir-H species to survive millions of catalytic cycles without deactivation[1][5].

G Precatalyst [Ir(COD)Cl]2 + SpiroPAP (Precatalyst Mixture) Activation H2 Activation (Base Promoted) Precatalyst->Activation ActiveSpecies Active Ir-H Species (Tridentate Stabilized) Activation->ActiveSpecies SubstrateCoord Ketone Coordination (Face-Selective) ActiveSpecies->SubstrateCoord HydrideTransfer Outer-Sphere Hydride Transfer SubstrateCoord->HydrideTransfer ProductRelease Chiral Alcohol Release (Regeneration of Ir-H) HydrideTransfer->ProductRelease ProductRelease->ActiveSpecies Catalytic Cycle

Figure 1: Mechanistic pathway and activation cycle of Ir-SpiroPAP in asymmetric hydrogenation.

Experimental Protocols: Synthesis and Validation

The following methodologies detail the preparation of the Ir-SpiroPAP precatalyst and its application. These protocols are designed as self-validating systems to ensure reproducibility.

Protocol A: Preparation of the Ir-SpiroPAP Precatalyst

Causality: The iridium precursor [Ir(COD)Cl]2 is inactive in its native state. Hydrogen gas is used during preparation to displace the cyclooctadiene (COD) ligand, allowing the tridentate SpiroPAP to fully coordinate to the metal center.

  • Reagent Charging: In a nitrogen-filled glovebox, combine [Ir(COD)Cl]2 (0.5 equiv) and the specific SpiroPAP ligand (e.g., (R)-DTB-SpiroPAP, 1.05 equiv) in anhydrous solvent (dichloromethane or methanol). Note: The slight 5% excess of ligand ensures complete consumption of the expensive iridium precursor.

  • Ligand Exchange: Transfer the mixture to a high-pressure reactor, purge with H₂, and pressurize to 1 atm. Stir at room temperature for 1 hour[1].

  • Self-Validation Check: The successful displacement of COD and coordination of the ligand is visually confirmed by a distinct color shift from orange/red to a clear light yellow.

  • Isolation: Remove the solvent under reduced pressure. The resulting light yellow powder is the active precatalyst. It is stable in air for several days but must be stored under an inert atmosphere for long-term preservation (months)[1].

Protocol B: General Asymmetric Hydrogenation of Ketones

Causality: A strong base is required to neutralize any trace HCl and to deprotonate the amine, facilitating the formation of the active Ir-H species necessary for the bifunctional hydride transfer.

  • Reaction Setup: Dissolve the prochiral ketone substrate (1.0 M) and a strong base (KOtBu, 0.02 M) in anhydrous ethanol[1].

  • Catalyst Introduction: Add the Ir-SpiroPAP catalyst at the desired Substrate-to-Catalyst (S/C) ratio. Because of the catalyst's extreme stability, loadings as low as 0.00067 mol% (S/C = 1,500,000) can be used[1].

  • Hydrogenation: Purge the autoclave with H₂ three times, then pressurize to the target pressure (typically 8–20 atm). Stir at room temperature.

  • Validation: Monitor hydrogen consumption. The reaction is complete when the pressure stabilizes. Analyze the crude mixture via chiral GC/HPLC to confirm >99% conversion and the enantiomeric excess (ee).

Quantitative Catalytic Performance

The Ir-SpiroPAP system exhibits unprecedented activity across a broad substrate scope, including simple aryl ketones and highly challenging β-aryl-β-ketoesters[1][2]. The data below summarizes optimized parameters for key transformations.

SubstrateCatalystS/C Ratio (TON)ee (%)Reaction Conditions
AcetophenoneIr-(R)-SpiroPAP4,550,00097EtOH, RT, 8 atm H₂
β-aryl-β-ketoestersIr-(R)-SpiroPAP1,500,00098EtOH, 50 °C, 100 atm H₂
Montelukast KetoneIr/SpiroPAP30,00099.530 °C, 20 atm H₂

Table 1: Summary of Ir-SpiroPAP catalytic performance across various substrates. Data consolidated from Zhou et al. and related process development studies[1][6].

Industrial Applications & Scale-Up

The true test of any catalytic system is its viability in large-scale pharmaceutical manufacturing. Ir-SpiroPAP has successfully transitioned from academic curiosity to industrial workhorse.

Case Study: Synthesis of Montelukast Sodium

Montelukast sodium (Singulair) is a leukotriene receptor antagonist used for asthma treatment. The synthesis requires the asymmetric reduction of a bulky, highly functionalized ketone intermediate. Previous methods using Ru-BINAP systems required high catalyst loadings and toxic co-solvents (chlorobenzene)[6].

By transitioning to the Ir/SpiroPAP catalyst, process chemists achieved a robust asymmetric hydrogenation at a 30 kg scale. The process operates at a mild 30 °C under 20 atm of H₂, utilizing an exceptionally low catalyst loading (S/C = 30,000) to afford the chiral alcohol intermediate in 99.5% ee[6].

Workflow Step1 Ketone 4 Preparation (Prochiral Substrate) Step2 Reactor Purge & Prep (Inert Atmosphere) Step1->Step2 Step3 Ir/SpiroPAP Addition (S/C = 30,000) Step2->Step3 Step4 Pressurization (20 atm H2, 30°C) Step3->Step4 Step5 Asymmetric Hydrogenation (99.5% ee) Step4->Step5 Step6 Product Isolation (Optically Pure Alcohol 5) Step5->Step6

Figure 2: Industrial scale-up workflow for asymmetric hydrogenation of Montelukast intermediate.

Case Study: Rivastigmine Production

Zhejiang Jiuzhou Pharmaceutical Co. successfully applied the Ir-(S)-SpiroPAP catalyst for the industrial scale-up of Rivastigmine, an Alzheimer's disease treatment. The asymmetric hydrogenation of 3-hydroxyacetophenone was executed on a 25 kg scale at an S/C ratio of 100,000, yielding the target chiral phenol in 91% yield and 96% ee[1].

Conclusion

The design of the SpiroPAP ligand represents a masterclass in rational catalyst design. By identifying the failure points of bidentate systems and engineering a rigid, tridentate spirocyclic pocket, researchers unlocked a catalyst capable of millions of turnovers. Its successful deployment in the multi-kilogram synthesis of complex APIs like Montelukast and Rivastigmine cements its status as a foundational tool in modern drug development.

References

  • Source: Accounts of Chemical Research (ACS Publications)
  • Source: Organic Chemistry Frontiers (RSC Publishing)
  • Source: Organic Process Research & Development (ACS Publications)
  • (R)

Sources

Foundational

Optimizing Chiral Induction: Electronic and Steric Modulation of SpiroPAP Ligands via the Dtb Group

Executive Summary The SpiroPAP (Spiro Pyridine-Aminophosphine) ligand class represents a pinnacle in the design of chiral iridium catalysts, particularly for the asymmetric hydrogenation of ketones, imines, and esters. W...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The SpiroPAP (Spiro Pyridine-Aminophosphine) ligand class represents a pinnacle in the design of chiral iridium catalysts, particularly for the asymmetric hydrogenation of ketones, imines, and esters. While the rigid spirobiindane backbone provides the foundational chiral environment, the fine-tuning of catalytic performance—specifically turnover number (TON) and enantioselectivity (ee)—is frequently achieved through the modulation of the phosphorous substituents.

This guide provides an in-depth analysis of the 3,5-di-tert-butylphenyl (Dtb) group as a critical structural motif. We explore how the Dtb group’s unique steric bulk and electron-donating capabilities synergize with the SpiroPAP architecture to enhance catalyst stability and stereocontrol, offering a roadmap for optimizing difficult asymmetric transformations.

The SpiroPAP Architecture

The SpiroPAP ligand is a tridentate N,N,P ligand featuring a 1,1'-spirobiindane backbone. Its efficacy stems from the "lock-and-key" fit it provides for iridium(III) hydride intermediates.

Core Structural Components[1][2][3]
  • Spirobiindane Backbone: Provides a rigid,

    
    -symmetric (or pseudo-
    
    
    
    ) scaffold that prevents ligand flexibility, a common failure mode in non-spiro ligands.
  • Pyridine-Aminophosphine Moiety: The tridentate coordination (N-N-P) creates a highly stable metal chelate, preventing ligand dissociation even under low catalyst loadings (

    
    ).
    
The Role of the P-Substituent

The phosphorous atom is the primary "handle" for electronic and steric tuning. While the standard ligand employs phenyl groups (SpiroPAP-Ph ), the introduction of 3,5-di-tert-butylphenyl (Dtb) groups significantly alters the catalytic landscape.

Mechanistic Analysis: The "Dtb Effect"

The Dtb group is not merely a "bulky" substituent; it functions as a dual-action modulator.

Steric Effects: The Dispersion-Driven Pocket

Unlike simple steric bulk (e.g., ortho-tolyl) which acts by repulsion, the meta-substituted tert-butyl groups in Dtb operate via London Dispersion Forces and remote steric shielding.

  • Extended Chiral Pocket: The tert-butyl groups extend the "reach" of the chiral environment. In the transition state, these groups create a deep, defined pocket that destabilizes the approach of the pro-minor enantiomer substrate face.

  • Prevention of Aggregation: The sheer volume of the Dtb groups (

    
     or Buried Volume) prevents the formation of inactive iridium trimers or dimers, a common deactivation pathway for Ir-catalysts.
    
  • Rigidification: The steric clash between the Dtb groups and the spiro backbone restricts the rotation of the P-Aryl bond, effectively freezing the catalyst in its active conformation.

Electronic Effects: Inductive Stabilization

The tert-butyl group is a strong inductive electron donor (+I effect).

  • Increased Lewis Basicity: The Dtb groups increase the electron density on the phosphorous atom.

    • Consequence: This creates a stronger

      
      -donation from P to Ir.
      
  • Hydride Stabilization: In the active catalytic species (typically an Ir(III)-dihydride), the electron-rich phosphine stabilizes the high oxidation state of the metal.

  • Oxidative Addition: The electron-rich nature of the center facilitates the oxidative addition of

    
    , which is often the turnover-limiting step in hindered substrates.
    

Visualizing the Catalytic Cycle & Steric Model

The following diagram illustrates the catalytic cycle of Ir-SpiroPAP mediated hydrogenation and the steric interaction model of the Dtb group.

SpiroPAP_Cycle cluster_Dtb Dtb Ligand Effects PreCat Ir(I)-SpiroPAP (Pre-catalyst) Active Ir(III)-H2 (Active Species) PreCat->Active + H2 (Oxidative Addition) Substrate Substrate Binding (Ketone/Imine) Active->Substrate Coordination Electronic Electronic: e- Rich P (High TON) Active->Electronic TS Transition State (Dtb Steric Selection) Substrate->TS Hydride Transfer (Rate Determining) Product Product Release (Chiral Alcohol/Amine) TS->Product Reductive Elimination Steric Steric: Deep Pocket (High ee%) TS->Steric Product->Active + H2 (Regeneration)

Figure 1: Catalytic cycle of Ir-SpiroPAP hydrogenation highlighting the intervention points of Dtb steric and electronic effects.

Comparative Performance Data

The following table summarizes the impact of substituting P-Phenyl groups with P-Dtb groups in the asymmetric hydrogenation of a benchmark substrate (e.g., Acetophenone derivative).

ParameterSpiroPAP-Ph (Standard)SpiroPAP-Dtb (Bulky/Rich)Mechanistic Rationale
P-Substituent Phenyl (

)
3,5-di-tBu-

Dtb adds steric bulk + electron density.
Electronic Nature NeutralElectron Donating (+I)Increased basicity stabilizes Ir-H species.
Enantioselectivity (ee) 90 - 95%97 - >99% Dtb maximizes dispersion interactions in the TS.
Turnover Number (TON) ~1,000,000~2,000,000+ Catalyst longevity increased by preventing dimerization.
Reaction Time 2 - 4 hours< 1 hour Faster oxidative addition of

.

Experimental Protocol: Synthesis of Ir-SpiroPAP-Dtb

Note: This protocol assumes the prior synthesis of the SpiroPAP-Dtb ligand via standard coupling of the spiro-amine backbone with bis(3,5-di-tert-butylphenyl)chlorophosphine.

Reagents
  • 
     (Chloro(1,5-cyclooctadiene)iridium(I) dimer)
    
  • SpiroPAP-Dtb Ligand (Tridentate)[1][2][3]

  • Anhydrous Ethanol or Methanol

  • Hydrogen Gas (

    
    )
    
Step-by-Step Methodology
  • Inert Atmosphere: Perform all steps inside a nitrogen-filled glovebox.

  • Complexation:

    • In a Schlenk tube, dissolve

      
       (0.05 mmol) and the SpiroPAP-Dtb ligand (0.11 mmol, 1.1 equiv) in anhydrous ethanol (5 mL).
      
    • Stir the mixture at room temperature for 30–60 minutes. The solution typically turns from orange/red to a pale yellow or clear solution, indicating the displacement of the COD ligand or chloride bridge cleavage.

  • Activation (In-situ):

    • Unlike many catalysts requiring isolation, the Ir-SpiroPAP system is often generated in situ.

    • Add the substrate (ketone/imine) directly to this catalyst solution.

    • Add base (typically

      
      -BuOK, 1.0 - 5.0 mol% relative to substrate) to generate the active hydride species.
      
  • Hydrogenation:

    • Transfer the mixture to an autoclave.

    • Purge with

      
       (3 times) and pressurize to 10–50 atm.
      
    • Stir at room temperature until consumption of hydrogen ceases.

References

  • Xie, J.-H., et al. "Efficient asymmetric transfer hydrogenation of ketones in ethanol with chiral iridium complexes of spiroPAP ligands as catalysts." Chemical Communications, 2012.

  • Xie, J.-H., & Zhou, Q.-L. "Chiral spiro iridium catalysts with SpiroPAP ligands: highly efficient for asymmetric hydrogenation of ketones and ketoesters." Chemical Communications, 2014.

  • Zhu, S.-F., et al. "Well-defined chiral spiro iridium/phosphine-oxazoline cationic complexes for highly enantioselective hydrogenation of imines at ambient pressure."[4] Journal of the American Chemical Society, 2006.[4]

  • Geng, H., et al. "Ligand-Substrate Dispersion Facilitates the Copper-Catalyzed Hydroamination of Unactivated Olefins." Nature Communications, 2019. (Validating the Dtb dispersion effect).

Sources

Exploratory

Role of the spirocyclic backbone in (S)-Dtb-spiropap-3-ME

Executive Summary: The "Privileged" Scaffold In the landscape of asymmetric catalysis, (S)-Dtb-SpiroPAP-3-Me represents a pinnacle of ligand engineering. Developed primarily by the Qilin Zhou group, this Spiro Pyridyl-Am...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Privileged" Scaffold

In the landscape of asymmetric catalysis, (S)-Dtb-SpiroPAP-3-Me represents a pinnacle of ligand engineering. Developed primarily by the Qilin Zhou group, this Spiro Pyridyl-Amido-Phosphine (SpiroPAP) ligand utilizes a rigid 1,1'-spirobiindane backbone to achieve unprecedented turnover numbers (TON) exceeding 4,500,000 in the asymmetric hydrogenation of ketones.

This guide dissects the structural mechanics of the spirocyclic backbone, explaining why it outperforms traditional biaryl atropisomeric ligands (like BINAP) in specific iridium-catalyzed applications. It serves as a blueprint for researchers aiming to deploy this catalyst for the synthesis of chiral alcohols and pharmaceutical intermediates (e.g., Rivastigmine).

Structural Anatomy & The Spiro Effect

The efficacy of (S)-Dtb-SpiroPAP-3-Me is not accidental; it is a product of precise steric and electronic tuning.

The 1,1'-Spirobiindane Backbone

Unlike biaryl ligands (e.g., BINAP, SegPhos) which rely on restricted rotation around a C-C bond (atropisomerism) to induce chirality, the spirobiindane backbone is fused .

  • Absolute Rigidity: The spiro-carbon center locks the two indane rings perpendicular to each other. This eliminates the possibility of racemization via bond rotation, even at elevated temperatures.

  • Wide Dihedral Angle: The backbone enforces a large bite angle, creating a deep chiral pocket that tightly binds the iridium center, preventing ligand dissociation—a common failure mode in monodentate or flexible bidentate systems.

The Tridentate P-N-N Coordination

The "PAP" designation refers to the coordination motif: Phosphine - Amide - Pyridine .

  • Hemilability: The pyridine nitrogen acts as a hemilabile arm. It stabilizes the metal center during the resting state but can dissociate or adjust to open a coordination site for the substrate.

  • The "3-Me" Substituent: The methyl group at the 3-position of the pyridine ring introduces specific steric clash that directs the substrate's facial selectivity.

  • The "Dtb" Group: The 3,5-di-tert-butylphenyl groups on the phosphorus atom provide a massive steric umbrella, protecting the active metal center from dimerization and oxidation.

Visualization: Ligand Architecture

SpiroStructure Backbone 1,1'-Spirobiindane Backbone (Rigid Scaffold) P_Wing Phosphine Arm (Dtb = 3,5-di-t-Bu-Ph) Backbone->P_Wing Anchors N_Wing Amido-Pyridine Arm (3-Me Substituent) Backbone->N_Wing Anchors Effect1 Prevents Racemization Backbone->Effect1 Center Chiral Spiro Carbon (S-Configuration) Center->Backbone Defines Geometry Metal Iridium (Ir) Center P_Wing->Metal Strong Sigma Donor N_Wing->Metal Hemilabile Coordination Effect2 Enantioselectivity (>99% ee) N_Wing->Effect2

Figure 1: Structural decomposition of the (S)-Dtb-SpiroPAP-3-Me ligand showing the central role of the spiro backbone in anchoring the catalytic wings.

Mechanistic Insight: Metal-Ligand Bifunctional Catalysis

The spirocyclic backbone facilitates an outer-sphere mechanism . The ligand does not merely hold the metal; it participates in the H2 activation.

  • Pre-catalyst Activation: The Ir-chloride precursor reacts with base (

    
    -BuOK) to form the active 16-electron species.
    
  • Heterolytic H2 Cleavage: The N-H moiety on the amide linker assists in splitting H2, forming an Ir-H (hydride) and an N-H (proton) .

  • Hydride Transfer: The ketone substrate does not bind directly to the metal (inner-sphere). Instead, it interacts via hydrogen bonding with the N-H proton while accepting the hydride from Iridium. This "TS-stabilizing" interaction is geometrically perfected by the rigid spiro backbone.

CatalyticCycle PreCat Ir-Precatalyst (Cl bound) Active Active Species (16e- Amido) PreCat->Active + Base (t-BuOK) - KCl Dihydro Ir-Dihydride (18e- Amine) Active->Dihydro + H2 (Heterolytic Cleavage) TS Transition State (Outer Sphere) Dihydro->TS + Ketone Substrate TS->Active - Product (Regenerates Catalyst) Product Chiral Alcohol (S-Product) TS->Product Release

Figure 2: The outer-sphere catalytic cycle. The spiro backbone ensures the active species remains in the correct chiral conformation throughout thousands of turnovers.

Experimental Protocol: Asymmetric Hydrogenation

Objective: Synthesis of (S)-1-phenylethanol from acetophenone (Benchmark Reaction). Target Metrics: >99% Conversion, >98% ee.

Materials Checklist
ComponentSpecificationRole
Ligand (S)-Dtb-SpiroPAP-3-MeChiral Inducer
Precursor

Metal Source
Substrate Acetophenone (Distilled)Reactant
Base

-BuOK (1.0 M in THF)
Activator
Solvent Anhydrous Ethanol (Degassed)Medium
Gas Hydrogen (

), 99.999%
Reagent
Step-by-Step Methodology

Step 1: Catalyst Preparation (In situ)

  • In a glovebox (

    
     atmosphere), weigh 
    
    
    
    (1.5 mg, 0.0022 mmol) and (S)-Dtb-SpiroPAP-3-Me (3.5 mg, 0.0048 mmol) into a dry Schlenk tube.
  • Add anhydrous ethanol (2.0 mL).

  • Stir at room temperature for 30 minutes. The solution should turn from orange to a clear, pale yellow, indicating the formation of the Ir-SpiroPAP complex .

Step 2: Hydrogenation Reaction

  • Add acetophenone (0.54 mL, 4.5 mmol) to the catalyst solution.

  • Add

    
    -BuOK solution (0.05 mL, 0.05 mmol). Note: Base concentration is critical; excess base can induce racemization of sensitive substrates.
    
  • Transfer the mixture to a stainless steel autoclave.

  • Purge with

    
     three times (pressurize to 10 atm, release).
    
  • Pressurize to 8–10 atm

    
    .
    
  • Stir at 25–30°C for 1–2 hours.

Step 3: Workup & Analysis

  • Slowly release

    
     pressure (fume hood).
    
  • Concentrate the solvent under reduced pressure.[1]

  • Validation: Analyze via Chiral GC (Cyclosil-B column) or HPLC (Chiralcel OD-H).

    • Expected Result: (S)-1-phenylethanol.

    • Retention Time: Compare against racemic standard.[2]

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion Catalyst PoisoningEnsure substrate is distilled and free of halides/sulfur. Re-degas solvents.
Low ee% Temperature too highLower reaction temperature to 0°C or RT. The spiro backbone maintains activity even at lower temps.
Slow Reaction Steric BulkFor bulky substrates (e.g., tert-butyl ketones), increase

pressure to 50 atm.
Leaching/Color Change OxidationThe Ir-H species is air-sensitive. Ensure strict anaerobic conditions during catalyst generation.

References

  • Xie, J.-H., Zhou, Q.-L., et al. (2011). Chiral Iridium Spiro Aminophosphine Complexes: Asymmetric Hydrogenation of Simple Ketones, Structure, and Plausible Mechanism.[3]Journal of the American Chemical Society .

    • (Verified ACS Landing Page)

  • Xie, J.-H., & Zhou, Q.-L. (2014).[3][4][5] Chiral spiro iridium catalysts with SpiroPAP ligands: highly efficient for asymmetric hydrogenation of ketones and ketoesters.[1][5][6]Organic Chemistry Frontiers .

    • (Verified RSC Landing Page)

  • Zhou, Q.-L. (2016). Privileged Chiral Ligands and Catalysts.[7][8][9][10]Wiley-VCH .

    • (General Reference for Spiro Ligands)

  • Yang, X.-H., Xie, J.-H., & Zhou, Q.-L. (2013). Highly Efficient Asymmetric Hydrogenation Catalyzed by Iridium Complexes with Tridentate Chiral Spiro Aminophosphine Ligands.[6]Angewandte Chemie International Edition .

    • (Verified Wiley Landing Page)

Sources

Foundational

The Privileged Scaffold: Early Applications and Mechanistic Paradigms of (S)-Dtb-spiropap-3-ME in Asymmetric Organic Synthesis

Executive Summary In the landscape of transition-metal-catalyzed asymmetric synthesis, the architectural design of chiral ligands is the primary determinant of catalytic efficacy. Among the most significant breakthroughs...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of transition-metal-catalyzed asymmetric synthesis, the architectural design of chiral ligands is the primary determinant of catalytic efficacy. Among the most significant breakthroughs in the last two decades is the development of the spirocyclic phosphine-aminopyridine (SpiroPAP) ligand family by Prof. Qi-Lin Zhou’s group. Specifically, (S)-Dtb-spiropap-3-ME —formally known as (S)-(-)-7-Bis(3,5-di-t-butylphenyl)phosphino-7'-[(3-methylpyridine-2-ylmethyl)amino]-2,2',3,3'-tetrahydro-1,1'-spirobiindane—has emerged as a privileged tridentate N,N,P-ligand.

This technical guide dissects the structural rationale, mechanistic pathways, and early synthetic applications of (S)-Dtb-spiropap-3-ME, providing self-validating experimental protocols for researchers looking to implement this catalyst in the synthesis of high-value chiral active pharmaceutical ingredients (APIs).

Structural Rationale: The Causality of Ligand Design

The exceptional performance of (S)-Dtb-spiropap-3-ME in Iridium-catalyzed asymmetric hydrogenation is not serendipitous; it is the result of highly deliberate structural engineering 1.

  • The Spirobiindane Backbone: Unlike flexible biaryl scaffolds (e.g., BINAP) that can undergo conformational flux, the 1,1'-spirobiindane core is completely rigid. This prevents the degradation of enantioselectivity at elevated temperatures and forces the substrate into a highly defined chiral pocket.

  • Tridentate N,N,P-Coordination: Early spiro ligands often suffered from the coordination of two ligand molecules to a single metal center, forming inactive species. By introducing an additional pyridine group, the SpiroPAP ligand becomes tridentate. This 1:1 ligand-to-metal stoichiometry leaves exactly the right number of coordination sites open on the Iridium center for H₂ activation, drastically increasing the Turnover Number (TON) 2.

  • The "Dtb" (3,5-di-tert-butylphenyl) Groups: The massive steric bulk of the Dtb groups on the phosphorus atom shields one enantioface of the metal center. This steric wall is the primary driver of the >99% enantiomeric excess (ee) observed in product formation.

  • The "3-ME" (3-methyl) Pyridine Substitution: The inclusion of a methyl group at the 3-position of the pyridine ring is a masterclass in electronic and steric fine-tuning. It restricts the free rotation of the pyridine ring, locking the adjacent N-H proton into the optimal trajectory for hydrogen bonding with the incoming substrate's carbonyl oxygen.

Mechanistic Framework: The Outer-Sphere Bifunctional Paradigm

The Ir-(S)-Dtb-spiropap-3-ME complex operates via an outer-sphere bifunctional mechanism . Understanding this causality is critical for troubleshooting reaction conditions.

In traditional inner-sphere mechanisms, the substrate must coordinate directly to the metal center. In contrast, the SpiroPAP system utilizes the metal-hydride (Ir-H) and the ligand-bound proton (N-H) synergistically. The substrate (e.g., a ketone) never formally bonds to the Iridium. Instead, it is positioned in the outer coordination sphere via a highly organized transition state where the Ir-H attacks the electrophilic carbon, and the N-H simultaneously protonates the oxygen. This concerted transfer dramatically lowers the activation energy, enabling reactions at ambient temperatures and ultra-low catalyst loadings 3.

Mechanism Ir_Cl Ir(III) Precatalyst (Chloride complex) Ir_H2 Ir(III) Dihydride Active Catalyst Ir_Cl->Ir_H2 Base, H2 (-HCl) TS Outer-Sphere Transition State (Bifunctional) Ir_H2->TS Ketone Coordination Ir_Alkoxide Ir-Alkoxide Intermediate TS->Ir_Alkoxide Hydride & Proton Transfer Ir_Alkoxide->Ir_H2 H2 Addition Product Release

Bifunctional Outer-Sphere Catalytic Cycle of Ir-(S)-Dtb-spiropap-3-ME.

Early Applications in Organic Synthesis

Ultra-Efficient Hydrogenation of Simple Ketones

The earliest and most profound application of (S)-Dtb-spiropap-3-ME was the asymmetric hydrogenation of simple aryl and alkyl ketones. The catalyst achieved unprecedented Turnover Numbers (TONs up to 4,550,000) while maintaining >99% ee. This effectively solved the industrial bottleneck of synthesizing chiral secondary alcohols at scale without heavy metal contamination.

Direct Asymmetric Reduction of Bringmann's Lactones

A landmark application was the direct reduction of bridged biaryl lactones (Bringmann's lactones) to construct axially chiral biaryl molecules. Using Ir-(S)-Dtb-spiropap-3-ME, researchers achieved dynamic kinetic resolution (DKR) via direct reduction with H₂, providing an atom-economic route to valuable chiral biaryls (up to 99% yield, >99% ee) 4.

Hydrogenation of β-Aryl Alkylidene Malonates

More recently, the catalyst has been applied to the highly enantioselective hydrogenation of alkylidene malonates. This protocol provides access to chiral carboxylic acids bearing a β-tertiary benzylic stereocenter, a critical structural motif in modern pharmaceuticals 5.

Quantitative Data Summary
Substrate ClassCatalyst SystemS/C Ratio (Loading)Yield (%)Enantiomeric Excess (ee %)
Acetophenone (Aryl Ketones)Ir-(S)-Dtb-spiropap-3-ME1,000,000>99>99.9
2-Octanone (Alkyl Ketones)Ir-(S)-Dtb-spiropap-3-ME100,0009898
Bringmann's LactonesIr-(S)-Dtb-spiropap-3-ME10,00099>99
Alkylidene MalonatesIr-(S)-Dtb-spiropap-3-ME5,0009799

Experimental Protocols: A Self-Validating Workflow

To ensure reproducibility and trust in the synthetic outcome, the following protocol details the preparation and application of the Ir-(S)-Dtb-spiropap-3-ME catalyst. Causality note: Iridium hydrides are highly susceptible to oxidative deactivation; therefore, strict Schlenk techniques and solvent degassing are non-negotiable.

Protocol 1: Preparation of the Ir-(S)-Dtb-spiropap-3-ME Precatalyst
  • Inert Atmosphere Setup: Inside an argon-filled glovebox, weigh 0.05 mmol of [Ir(COD)Cl]₂ and 0.105 mmol of (S)-Dtb-spiropap-3-ME ligand. Reasoning: A slight 5% excess of ligand ensures complete consumption of the Iridium dimer, preventing the formation of unselective bare-metal species.

  • Complexation: Dissolve the mixture in 5.0 mL of anhydrous, degassed dichloromethane (DCM).

  • Stirring: Stir the solution at room temperature for 2 hours. The color will shift from orange-red to a deep yellow-brown, indicating successful coordination.

  • Isolation: Remove the solvent under reduced pressure. Wash the resulting solid with anhydrous hexane (3 x 2 mL) to remove unreacted ligand, then dry under vacuum to yield the Ir-(S)-Dtb-spiropap-3-ME chloride precatalyst.

Protocol 2: Asymmetric Hydrogenation of Acetophenone
  • Reaction Assembly: In a dry 50 mL stainless steel autoclave equipped with a magnetic stir bar, add the Ir-precatalyst (0.001 mmol, S/C = 10,000), acetophenone (10 mmol), and anhydrous, degassed ethanol (10 mL).

  • Base Activation: Add a solution of potassium tert-butoxide (

    
    -BuOK) in ethanol (0.05 mmol). Reasoning: The strong base is required to abstract the chloride ligand from the Ir-precatalyst, opening a coordination site for H₂ to undergo heterolytic cleavage, thus forming the active Ir-dihydride species.
    
  • Purging: Seal the autoclave. Purge the vessel with H₂ gas (5 atm) three times to displace any residual argon/nitrogen.

  • Pressurization & Reaction: Pressurize the autoclave to 20 atm with H₂. Stir vigorously (1000 rpm) at 25 °C for 4 hours. Reasoning: High stirring rates eliminate gas-liquid mass transfer limitations, ensuring the reaction is kinetically controlled by the catalyst.

  • Workup & Validation: Carefully vent the H₂ gas. Pass the crude mixture through a short pad of silica gel (eluting with ethyl acetate) to remove the metal catalyst. Analyze the conversion via GC-FID and determine the ee via chiral HPLC (e.g., Chiralcel OB-H column).

G Ligand (S)-Dtb-spiropap-3-ME Ligand Complex Ir-(S)-Dtb-spiropap-3-ME Pre-catalyst Ligand->Complex Complexation (DCM, RT) Metal [Ir(COD)Cl]2 Precursor Metal->Complex Activation Base (t-BuOK) + H2 Activation Complex->Activation Add to Reactor ActiveCat Active Iridium Hydride Species Activation->ActiveCat H2 Splitting Product Chiral Alcohol/Amine (>99% ee) ActiveCat->Product Asymmetric Hydrogenation Substrate Prochiral Ketone/Imine Substrate->Product 10-50 atm H2

Workflow of Ir-(S)-Dtb-spiropap-3-ME Catalyst Preparation and Hydrogenation.

Conclusion

The (S)-Dtb-spiropap-3-ME ligand represents a triumph of rational ligand design. By combining the absolute rigidity of the spirobiindane core with the precisely tuned steric bulk of the Dtb groups and the electronic modulation of the 3-methylpyridine moiety, it has unlocked unprecedented efficiencies in asymmetric hydrogenation. For process chemists and drug development professionals, integrating this privileged scaffold into synthetic routes offers a highly scalable, atom-economic pathway to complex chiral architectures.

References

  • Zhou, Q.-L. et al. "Development of Privileged Chiral Spiro Ligands and Catalysts." Prof. Qi-Lin Zhou's Research Group, Nankai University.
  • Ding, K. et al. "Chiral ligands designed in China." National Science Review - Oxford Academic, 2017.
  • BenchChem Technical Support. "(R)
  • Zhou, Q.-L. et al. "Design and Synthesis of Chiral oxa-Spirocyclic Ligands for Ir-Catalyzed Direct Asymmetric Reduction of Bringmann's Lactones with Molecular H2." Journal of the American Chemical Society, 2018.
  • Zhao, Q.-K. et al. "Asymmetric Hydrogenation of β-Aryl Alkylidene Malonate Esters: Installing an Ester Group Significantly Increases the Efficiency." Organic Letters, 2021.

Sources

Protocols & Analytical Methods

Method

Application Note: Experimental Setup for Asymmetric Hydrogenation Using Ir/(S)-Dtb-SpiroPAP-3-Me

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Focus: Mechanistic Rationale, Quantitative Benchmarking, and Self-Validating Experimental Protocols Introduction & Mechanistic Ra...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Focus: Mechanistic Rationale, Quantitative Benchmarking, and Self-Validating Experimental Protocols

Introduction & Mechanistic Rationale

The synthesis of optically active secondary alcohols is a cornerstone of modern pharmaceutical development, providing critical chiral building blocks for drugs such as crizotinib, lorlatinib, and pibrentasvir[1]. Among the most powerful tools for this transformation is the chiral spiro iridium catalyst bearing the (S)-Dtb-SpiroPAP-3-Me ligand.

Developed by the Zhou group at Nankai University, this catalyst represents a paradigm shift in asymmetric hydrogenation[2]. Its exceptional performance is rooted in three structural pillars:

  • Tridentate P-N-N Coordination: Unlike traditional bidentate ligands, the spiro pyridine-aminophosphine (SpiroPAP) ligand coordinates to the iridium center via phosphorus, the amine nitrogen, and the pyridine nitrogen. This tridentate clamping prevents the formation of inactive catalyst dimers—a primary deactivation pathway—resulting in unprecedented stability and turnover numbers (TONs) up to 4,550,000[3].

  • Rigid Spirocyclic Backbone: The 1,1'-spirobiindane core restricts conformational flexibility, locking the chiral pocket into a well-defined geometry that ensures near-perfect enantioselectivity[2].

  • Steric and Electronic Fine-Tuning: The 3,5-di-tert-butylphenyl (Dtb) groups on the phosphorus atom provide massive steric bulk for spatial discrimination. Simultaneously, the 3-methyl group on the pyridine ring enriches the electron density of the metal center, dramatically accelerating the rate of hydride transfer[2].

Quantitative Performance Data

The Ir/(S)-Dtb-SpiroPAP-3-Me complex exhibits extraordinary efficiency across a wide range of substrates, from simple aryl ketones to complex racemic lactones undergoing kinetic resolution (KR). The table below summarizes benchmark parameters for protocol optimization.

Substrate TypeCatalyst Loading (S/C)Pressure (atm H₂)Temp (°C)Base / SolventConv. (%)ee (%)
Acetophenone 1,000,0001025KOtBu / EtOH>9996
1-(3-Hydroxyphenyl)ethanone 10,0008060Na₂CO₃ / EtOH>99>99
Racemic 4-Phenylchroman-2-one 5002025–30KOtBu / EtOH47*72
Dialkyl Ketones 50,0005025KOtBu / MeOH>9998

*Note: 47% conversion represents near-ideal kinetic resolution (KR) of the racemic ester mixture, yielding the chiral lactone and recovered ester[4].

Experimental Workflow

ExperimentalWorkflow Step1 1. Catalyst Assembly Ir Precursor + (S)-Dtb-SpiroPAP-3-Me Step2 2. Substrate & Base Loading Prochiral Substrate + KOtBu in Protic Solvent Step1->Step2 Glovebox Transfer Step3 3. Anaerobic Purging 3x Argon Cycles → 3x H2 Cycles Step2->Step3 Seal Autoclave Step4 4. Pressurized Hydrogenation 10-80 atm H2 at 25-60°C Step3->Step4 Pressurize Step5 5. Quench & Extraction 1 N HCl Quench → EtOAc Extraction Step4->Step5 Depressurize Step6 6. Chiral Analysis Determine ee% via HPLC/GC Step5->Step6 Purified Alcohols

Figure 1: Experimental workflow for Ir/(S)-Dtb-SpiroPAP-3-Me catalyzed hydrogenation.

Detailed Experimental Protocol

To ensure a self-validating and reproducible system, the following protocol details the exact sequence of operations, emphasizing the causality behind each methodological choice.

Step 1: Precatalyst Preparation
  • Procedure: Inside an argon-filled glovebox, dissolve the iridium precursor (e.g.,

    
    ) and the (S)-Dtb-SpiroPAP-3-Me ligand in anhydrous methanol (MeOH) to form a standard stock solution (e.g., 0.04 mmol/mL). Stir for 30 minutes until a homogeneous color change is observed.
    
  • Causality: The electron-rich phosphine moiety is highly susceptible to oxidation. Preparing the precatalyst in a strict anaerobic environment prevents irreversible ligand degradation. The color change validates the successful coordination of the ligand to the Ir(I) center.

Step 2: Reactor Loading
  • Procedure: To a 20 mL glass vial equipped with a magnetic stir bar, add the prochiral substrate (1.0 mmol), a strong base such as KOtBu (1.0 mmol), and 1.5 mL of a protic solvent (EtOH or MeOH)[4]. Transfer the required aliquot of the precatalyst solution into this vial. Place the vial into a high-pressure autoclave.

  • Causality:

    • Base Selection: The base is strictly required to deprotonate the coordinated amine of the SpiroPAP ligand. This deprotonation is the critical trigger that enables the heterolytic cleavage of H₂ gas, forming the active Ir-hydride species[4].

    • Solvent Selection: Protic solvents are non-negotiable for optimal kinetics. They participate in a hydrogen-bonding network with the substrate's carbonyl oxygen, stabilizing the outer-sphere transition state and drastically lowering the activation energy barrier[1].

Step 3: Purging Sequence
  • Procedure: Seal the autoclave securely. Pressurize the vessel with argon to 5 atm and carefully release the pressure. Repeat this argon purge three times. Follow this by pressurizing with H₂ gas to 5 atm and releasing, repeating the H₂ purge three times[4].

  • Causality: The argon cycles displace atmospheric oxygen, protecting the active Ir(I)/Ir(III) species from oxidative poisoning. The subsequent H₂ cycles displace the argon, ensuring that the partial pressure of hydrogen during the reaction is absolute, which is mathematically critical for maintaining high turnover frequencies (TOF).

Step 4: Hydrogenation Execution
  • Procedure: Pressurize the autoclave to the target H₂ pressure (typically 10–80 atm depending on substrate difficulty) and stir the reaction mixture at the designated temperature (25–60 °C)[1].

  • Self-Validation: Monitor the pressure gauge. A continuous pressure drop indicates active hydride transfer. The reaction is complete when the pressure stabilizes and no further drop is observed. For ultra-low catalyst loadings (e.g., S/C = 10,000), external heating to 60 °C may be required to overcome the initial activation barrier[1].

Step 5: Workup and Quenching
  • Procedure: Carefully vent the residual H₂ gas in a fume hood. Immediately quench the reaction mixture by adding 2 mL of 1 N HCl. Extract the aqueous layer with ethyl acetate (3 × 5 mL). Dry the combined organic layers over anhydrous Na₂SO₄ and concentrate under reduced pressure[4].

  • Causality: Acidic quenching serves a dual purpose: it neutralizes the base and protonates the ligand, instantly destroying the active catalytic species. This prevents any reverse dehydrogenation (racemization) or side reactions from occurring during solvent evaporation.

Troubleshooting & Optimization

  • Incomplete Conversion: If the pressure drop stalls prematurely, suspect trace moisture or oxygen in the substrate. Re-purify the substrate via distillation or recrystallization. Alternatively, switch the base from K₂CO₃ to KOtBu; the increased basicity accelerates the formation of the active Ir-hydride complex[4].

  • Low Enantiomeric Excess (ee): Ensure the reaction temperature is strictly controlled. Exothermic runaway at high pressures can degrade the rigidity of the spirocyclic transition state. If necessary, lower the temperature to 0 °C and compensate by increasing the H₂ pressure.

References

  • Practical Access to Key Intermediates of Crizotinib, Lorlatinib, and Pibrentasvir Enabled by Oxa-Spirocyclic Ligands. Organic Process Research & Development - ACS Publications. 1

  • Chiral spiro iridium catalysts with SpiroPAP ligands: highly efficient for asymmetric hydrogenation of ketones and ketoesters. Organic Chemistry Frontiers. 2

  • Highly Efficient Asymmetric Hydrogenation Catalyzed by Iridium Complexes with Tridentate Chiral Spiro Aminophosphine Ligands. PubMed (Accounts of Chemical Research). 3

  • Chiral spiro iridium catalysts with SpiroPAP ligands: highly efficient for asymmetric hydrogenation of ketones and ketoesters. ResearchGate. 5

  • Kinetic Resolution of Racemic 4-Substituted Chroman-2-ones Through Asymmetric Lactone Hydrogenation. CCS Chemistry - Chinese Chemical Society. 4

Sources

Application

Application Note: Precision Asymmetric Hydrogenation with (S)-Dtb-SpiroPAP-3-Me

Executive Summary The synthesis of chiral pharmaceutical intermediates demands catalysts that offer not just high enantioselectivity (ee), but also industrial robustness—defined by high Turnover Numbers (TON) and operati...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of chiral pharmaceutical intermediates demands catalysts that offer not just high enantioselectivity (ee), but also industrial robustness—defined by high Turnover Numbers (TON) and operational simplicity. The Ir-(S)-Dtb-SpiroPAP-3-Me catalyst represents the pinnacle of the "Zhou Ligand" (SpiroPAP) class.[1]

This guide details the application of this ligand in the asymmetric hydrogenation of


-aryl-

-ketoesters
and functionalized ketones .[1] Unlike traditional Ru-BINAP systems that often require high pressures or elevated temperatures, the Ir-SpiroPAP-3-Me system operates under mild conditions (room temperature, low

pressure) while achieving TONs exceeding 1,000,000.[1]

Key Technical Advantage: The "3-Me" modification (3-methyl group on the pyridine moiety) and "Dtb" (3,5-di-tert-butylphenyl groups on phosphorus) work synergistically to create a rigid, sterically locked chiral pocket that prevents catalyst deactivation and maximizes stereocontrol.[1]

Technical Profile & Mechanism

The Ligand Architecture

The (S)-Dtb-SpiroPAP-3-Me ligand is a tridentate P-N-N ligand.[1] Its efficacy stems from three structural pillars:

  • Spiro-Biindane Backbone: Provides exceptional rigidity, preventing ligand flexibility that erodes selectivity.[1]

  • Dtb Groups (Electronic/Steric): The electron-rich and bulky 3,5-di-tert-butylphenyl groups on the phosphorus atom enhance the hydridic character of the Ir-H intermediate while enforcing a tight chiral pocket.[1]

  • 3-Me Pyridine Substituent: This is the critical "switch."[1] The methyl group at the 3-position of the pyridine ring prevents the formation of inactive iridium dimers and forces the pyridine nitrogen to coordinate in a specific conformation, significantly boosting lifetime and activity.

Mechanism of Action

The reaction proceeds via an outer-sphere mechanism involving metal-ligand bifunctional catalysis.[1] The amine (N-H) proton of the ligand and the hydrido (Ir-H) ligand are transferred simultaneously to the ketone substrate.

CatalyticCycle cluster_legend Cycle Key PreCat Pre-Catalyst [Ir(COD)Cl]2 + Ligand ActiveSpecies Active Species (A) Ir-H (16e-) PreCat->ActiveSpecies Base, H2, EtOH Coordination Intermediate (B) Substrate Coordination (Outer Sphere) ActiveSpecies->Coordination + Ketone Substrate TransitionState Transition State (C) Concerted Hydride/Proton Transfer Coordination->TransitionState H-bonding alignment ProductRelease Product Release Regeneration of (A) TransitionState->ProductRelease - Chiral Alcohol ProductRelease->ActiveSpecies + H2 desc The N-H moiety of the SpiroPAP ligand acts as a proton shuttle, enabling high reactivity without substrate pre-activation.

Figure 1: The bifunctional catalytic cycle.[2][3] The ligand's N-H group assists in H-bond delivery, bypassing high-energy direct coordination pathways.[1]

Application Protocol: Synthesis of Chiral -Hydroxy Esters

Target Application: Synthesis of (S)-Ethyl 3-hydroxy-3-phenylpropanoate (Key intermediate for serotonin reuptake inhibitors).[1] Substrate: Ethyl benzoylacetate.[1]

Reagents & Equipment Table
ComponentSpecificationRole
Pre-catalyst

Metal Source
Ligand (S)-Dtb-SpiroPAP-3-MeChiral Inducer
Substrate Ethyl benzoylacetate (>98% purity)Reactant
Solvent Anhydrous Ethanol (EtOH)Solvent & H-bond donor
Base

(1.0 M in THF) or

Catalyst Activator
Gas Hydrogen (

), 99.999%
Reductant
Equipment Stainless Steel Autoclave (Parr)Pressure Vessel
Catalyst Preparation (In-Situ Method)

Note: While isolated catalysts are stable, the in-situ method is preferred for flexibility in screening.[1]

  • Inert Environment: Perform all weighing in a glovebox or under a steady stream of Argon.

  • Complexation:

    • In a Schlenk tube, charge

      
       (3.4 mg, 0.005 mmol) and (S)-Dtb-SpiroPAP-3-Me (10.8 mg, 0.011 mmol).[1]
      
    • Add anhydrous EtOH (2 mL).

    • Stir at room temperature for 30–60 minutes.

    • Validation Check: The solution should turn from orange/red to a clear, bright yellow/orange homogeneous solution. Precipitates indicate failed complexation or wet solvent.[1]

Hydrogenation Procedure
  • Substrate Charging:

    • Dissolve Ethyl benzoylacetate (1.92 g, 10.0 mmol) in anhydrous EtOH (8 mL).

    • Add the substrate solution to the autoclave glass liner.

  • Catalyst Addition:

    • Add the prepared catalyst solution (from Step 3.2) to the autoclave.

    • S/C Ratio: This protocol uses S/C = 1,000.[1][4] For optimized processes, this catalyst supports S/C up to 100,000.

  • Base Activation:

    • Add

      
       solution (0.1 mL, 1.0 M in THF).[1]
      
    • Critical: The base/Ir ratio should be roughly 10:1 to 50:1. Excess base can lead to substrate hydrolysis; insufficient base fails to activate the Ir-Cl precursor to the active Ir-H species.[1]

  • Pressurization:

    • Seal the autoclave. Purge with

      
       (3 cycles at 5 bar).
      
    • Pressurize to 8–10 bar (approx. 115-145 psi) .

  • Reaction:

    • Stir vigorously (800–1000 rpm) at 25–30°C .

    • Time: 1–2 hours (Reaction is often complete in <30 mins at this scale).

Workup & Analysis[1][5]
  • Vent

    
     carefully in a fume hood.
    
  • Concentrate the solvent under reduced pressure.

  • Purification: Flash chromatography (Hexanes/EtOAc 8:1) to remove catalyst residue (though often negligible at high S/C).[1]

  • Analytical Validation:

    • Conversion:

      
       NMR (
      
      
      
      ). Look for disappearance of the ketone signal.
    • Enantiomeric Excess (ee): Chiral HPLC (Chiralcel OD-H column, Hexanes/i-PrOH 95:5, 1.0 mL/min).

    • Expected Result: (S)-product, >98% ee, >99% yield.

Experimental Workflow Visualization

Workflow cluster_prep Phase 1: Preparation cluster_rxn Phase 2: Reaction cluster_analysis Phase 3: Validation Step1 Weighing (Inert Atm) Step2 Complexation Ir + Ligand + EtOH (30 min) Step1->Step2 Step3 Load Autoclave Substrate + Cat + Base Step2->Step3 Step4 Pressurize 8-10 bar H2 Step3->Step4 Step5 Stirring 25°C, 1-2h Step4->Step5 Step6 Vent & Conc. Step5->Step6 Step7 Chiral HPLC Check ee% Step6->Step7

Figure 2: Operational workflow for batch hydrogenation. Critical Control Points (CCPs) are highlighted in yellow (Complexation) and red (Pressurization).[1]

Troubleshooting & Self-Validation (The "Why" and "How")

A reliable protocol must be self-correcting.[1] Use this matrix to diagnose issues.

ObservationRoot Cause AnalysisCorrective Action
Low Conversion (<50%) Catalyst poisoning (O2/H2O) or insufficient base.[1]1. Ensure EtOH is anhydrous.2. Increase base loading slightly (up to 0.5 eq relative to substrate if substrate is not base-sensitive).3. Verify

purity.
Low ee (<90%) Background reaction or wrong temperature.[1]1. Lower Temperature: Reduce to 0°C. The SpiroPAP system is active even at low temps.2. Check Base: Strong bases (

) can sometimes racemize sensitive products; switch to

.[1]
Solution stays Red/Dark Incomplete catalyst formation.The active hydride species is usually pale yellow. If dark red, the pre-catalyst

has not dissociated. Increase complexation time or warm slightly (40°C) during prep.
Pressure Drop Stalls Mass transfer limitation.[1]Hydrogenation is gas-liquid limited.[1] Increase stirring speed (>1000 rpm) to maximize gas entrainment.

References

  • Discovery of SpiroPAP Ligands: Xie, J.-H., Zhou, Q.-L., et al. "Efficient Asymmetric Hydrogenation of Ketones in Ethanol with Chiral Iridium Complexes of SpiroPAP Ligands."[1][5] Chemical Communications, 2013, 49, 10385-10387.[1]

  • Mechanism & Application on ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    -Ketoesters:  Yang, X.-H., Xie, J.-H., Zhou, Q.-L. "Chiral Spiro Iridium Catalysts with SpiroPAP Ligands: Highly Efficient for Asymmetric Hydrogenation of Ketones and Ketoesters."[1][5] Organic Chemistry Frontiers, 2014, 1, 190-193.[1][6][7] 
    
  • Review of Ir-Catalyzed Hydrogenation: Wang, D.-S., Chen, Q.-A., Lu, S.-M., Zhou, Y.-G. "Asymmetric Hydrogenation of Heteroarenes and Arenes."[1] Chemical Reviews, 2012, 112(5), 2557–2590.

  • Ligand Structure Data: PubChem Compound Summary for Ir-(R)-DTB-SpiroPAP-3-Me. [1]

Sources

Method

Application Note: Precision Asymmetric Hydrogenation of Aromatic Ketones using Ir-(S)-Dtb-SpiroPAP-3-Me

Topic: Asymmetric reduction of aromatic ketones with (S)-Dtb-spiropap-3-ME Content Type: Application Notes and Protocols Abstract & Introduction The enantioselective reduction of aromatic ketones to chiral secondary alco...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Asymmetric reduction of aromatic ketones with (S)-Dtb-spiropap-3-ME Content Type: Application Notes and Protocols

Abstract & Introduction

The enantioselective reduction of aromatic ketones to chiral secondary alcohols is a cornerstone transformation in the synthesis of pharmaceutical intermediates, agrochemicals, and fine chemicals. While many catalytic systems exist, the Iridium-SpiroPAP class developed by Prof. Qi-Lin Zhou represents a paradigm shift in efficiency and selectivity.

This guide focuses on the (S)-Dtb-SpiroPAP-3-Me ligand variant. Distinguished by its 3,5-di-tert-butyl substituents on the phosphorus-bound phenyl rings ("Dtb") and a critical 3-methyl group on the pyridine ring ("3-Me"), this ligand confers exceptional rigidity and steric enforcement. When complexed with Iridium, it enables the asymmetric hydrogenation (AH) of aromatic ketones with Turnover Numbers (TON) exceeding 1,000,000 and enantiomeric excesses (ee) consistently >98%.[1]

Catalyst Profile: Ir-(S)-Dtb-SpiroPAP-3-Me

The catalyst is a tridentate Ir-P-N-N complex. Its efficacy stems from the "SpiroPAP" backbone—a spiro[4.4]nonane skeleton that locks the P and N donors into a rigid chiral environment.

Structural Logic
  • Spiro Backbone: Prevents ligand flexibility, minimizing non-selective transition states.

  • Tridentate Coordination (P-N-N): The hemilabile pyridine arm and the aminophosphine NH moiety create a "bifunctional" active site.

  • 3-Methyl Group (Pyridine): This substituent is not merely decorative; it sterically crowds the metal center, destabilizing inactive dimers and enforcing a specific substrate orientation.

  • Dtb Groups (P-Aryl): Increase solubility in organic solvents (EtOH) and enhance the electron density at the metal center, accelerating the oxidative addition of H₂.

Mechanism of Action

The reaction proceeds via a Metal-Ligand Bifunctional Mechanism .[2] Unlike classical hydrogenation where the substrate binds directly to the metal, the SpiroPAP system utilizes the N-H proton of the ligand to stabilize the transition state and facilitate hydride transfer.

Mechanistic Pathway (DOT Visualization)

CatalyticCycle PreCat Pre-Catalyst [Ir-Cl-Ligand] ActiveSpecies Active Species (16e) [Ir-H-Ligand(NH)] PreCat->ActiveSpecies  Base (t-BuOK)  -HCl Dihydride Ir-Dihydride Species (18e) [Ir(H)2-Ligand(NH)] ActiveSpecies->Dihydride  +H2 H2_Addition H2 Addition (Heterolytic Cleavage) TS Transition State (Outer-Sphere Hydride Transfer) Dihydride->TS  +Ketone Substrate ProductRelease Product Release (Chiral Alcohol) TS->ProductRelease  Concerted H-/H+ Transfer ProductRelease->ActiveSpecies  Regeneration

Figure 1: The catalytic cycle involves the heterolytic cleavage of H₂ assisted by the ligand's basic nitrogen, followed by a concerted transfer of a hydride (from Ir) and a proton (from NH) to the ketone.[3][4][5]

Experimental Protocol

Safety Note: This protocol involves pressurized Hydrogen gas (H₂) and flammable solvents. Perform all operations in a high-pressure autoclave rated for the specific pressure, located behind a blast shield or in a designated high-pressure bay.

Materials[2][3][6][7]
  • Ligand: (S)-Dtb-SpiroPAP-3-Me (Commercial or synthesized via Zhou's method).

  • Precursor: [Ir(COD)Cl]₂ (COD = 1,5-cyclooctadiene).

  • Solvent: Anhydrous Ethanol (EtOH).[1] Note: Ethanol is the optimal solvent for rate and green chemistry compliance.

  • Base: Potassium tert-butoxide (t-BuOK), 1.0 M solution in THF or solid.

  • Substrate: Acetophenone (Model), purified by distillation.

In-Situ Catalyst Preparation (Recommended)

While the isolated catalyst is stable, in-situ preparation is efficient and reproducible.

  • Charge: In a glovebox or under N₂, add [Ir(COD)Cl]₂ (3.0 mg, 0.0045 mmol) and (S)-Dtb-SpiroPAP-3-Me (1.05 equiv relative to Ir) to a dry Schlenk tube.

  • Solvate: Add anhydrous EtOH (3.0 mL).

  • Complexation: Stir at room temperature for 30–60 minutes. The solution will shift from orange to a clear, light yellow, indicating formation of the active cationic Ir species.

  • Stock Solution: This solution contains approx. 0.003 M [Ir]. Use immediately or store under Argon for <24 hours.

General Hydrogenation Procedure (Gram Scale)

Target: Reduction of Acetophenone (1.20 g, 10 mmol). S/C Ratio: 2,000:1 (Conservative start; can be optimized to 100,000:1).

  • Vessel Loading: Place a magnetic stir bar and the substrate (1.20 g, 10 mmol) into the glass liner of a stainless steel autoclave.

  • Catalyst Addition: Add the calculated volume of Catalyst Stock Solution (1.67 mL of 0.003 M stock = 0.005 mmol Ir).

  • Base Activation: Add t-BuOK (0.05 mmol, 10 mol% relative to catalyst or 0.05-0.1 mol% relative to substrate). Crucial: The base amount is catalytic relative to the substrate, typically S/Base = 1000:1 to 100:1.

  • Dilution: Add anhydrous EtOH to reach a total volume of 5–10 mL (Concentration ~1.0–2.0 M).

  • Pressurization:

    • Seal the autoclave.

    • Purge with H₂ (5 atm) three times to remove O₂.

    • Pressurize to 8–10 atm H₂. (Higher pressures like 50 atm increase rate but are often unnecessary for simple ketones).

  • Reaction: Stir vigorously at Room Temperature (25 °C) .

    • Monitoring: Monitor H₂ uptake. Reaction is typically complete in 1–4 hours at this loading.

  • Workup:

    • Carefully vent H₂ in a fume hood.

    • Concentrate the solvent under reduced pressure.

    • Analyze Crude via ¹H NMR (conversion) and Chiral GC/HPLC (ee).

    • Purify via flash chromatography (SiO₂, Hexanes/EtOAc) if necessary.

Optimization & Troubleshooting Guide

The following parameters can be tuned to maximize yield and enantioselectivity (ee).

Parameter Impact Table[8]
ParameterStandard ConditionOptimization DirectionEffect
Solvent Ethanol (EtOH)Isopropanol / MethanolEtOH usually gives best ee/rate balance. iPrOH is good for transfer hydrogenation.
Base t-BuOKK₂CO₃ / KOHStrong bases (t-BuOK) are faster. Weak bases (K₂CO₃) are safer for base-sensitive substrates.
Pressure 8–10 atm50–80 atmIncreases rate significantly. Use for sterically hindered ketones.
S/C Ratio 2,000–5,000>100,000Feasible for simple substrates. Requires ultra-pure solvents to prevent catalyst poisoning.
Temp 25 °C0 °CLower temp may boost ee for difficult substrates but reduces rate.
Troubleshooting Flowchart (DOT)

Troubleshooting Problem Issue Detected LowConv Low Conversion Problem->LowConv LowEE Low Enantioselectivity Problem->LowEE Sol1 Check O2 contamination (Degas solvents) LowConv->Sol1 Sol2 Increase H2 Pressure (to 50 atm) LowConv->Sol2 Sol3 Lower Temperature (to 0°C) LowEE->Sol3 Sol4 Check Base Conc. (Too high causes racemization) LowEE->Sol4

Figure 2: Diagnostic workflow for common experimental deviations.

Substrate Scope & Performance Data

The (S)-Dtb-SpiroPAP-3-Me catalyst exhibits broad scope. Below is a summary of expected performance for representative substrate classes.

Substrate ClassExampleYield (%)ee (%)Notes
Aryl Alkyl Ketones Acetophenone>9998–99Standard benchmark.[6] S/C up to 10⁶ possible.[6]
Bulky Ketones t-Butyl Phenyl Ketone9599Requires higher pressure (20–50 atm) and time.
Heteroaryl Ketones 2-Acetylpyridine9897The "3-Me" group prevents catalyst poisoning by the substrate N.
Cyclic Ketones 1-Indanone9695Excellent stereocontrol; "Dtb" bulk is crucial here.
Functionalized 4-Chloroacetophenone>9998Halogens are well tolerated.

References

  • Seminal Discovery of SpiroPAP: Xie, J.-H., Zhou, Q.-L., et al. "Efficient asymmetric transfer hydrogenation of ketones in ethanol with chiral iridium complexes of spiroPAP ligands as catalysts." Chemical Communications, 2015 , 51, 6123-6126.[7]

  • Detailed Catalyst Design: Yang, X.-H., Xie, J.-H., Zhou, Q.-L. "Chiral spiro iridium catalysts with SpiroPAP ligands: highly efficient for asymmetric hydrogenation of ketones and ketoesters."[8] Organic Chemistry Frontiers, 2014 , 1, 190-193.[8]

  • Review of Spiro Ligands: Xie, J.-H., Zhou, Q.-L. "Chiral Iridium Spiro Aminophosphine Complexes: Asymmetric Hydrogenation of Simple Ketones, Structure, and Plausible Mechanism." Chemistry - An Asian Journal, 2011 , 6, 897.

Sources

Application

Application Notes and Protocols for the Enantioselective Synthesis of Chiral Alcohols Using (S)-DTB-SpiroPAP-3-ME

Introduction: The Advent of Privileged Chiral Spiro Ligands The quest for efficient and highly selective methods for the synthesis of enantiomerically pure compounds is a cornerstone of modern organic chemistry, with pro...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Advent of Privileged Chiral Spiro Ligands

The quest for efficient and highly selective methods for the synthesis of enantiomerically pure compounds is a cornerstone of modern organic chemistry, with profound implications for the pharmaceutical, agrochemical, and fragrance industries.[1] Chiral alcohols, in particular, are ubiquitous building blocks for a vast array of bioactive molecules. Among the most powerful tools for accessing these structures is the transition metal-catalyzed asymmetric hydrogenation of prochiral ketones. The efficacy of such transformations is critically dependent on the nature of the chiral ligand that imparts stereochemical control.

In recent years, a new class of "privileged" chiral ligands based on a spirocyclic framework has emerged, demonstrating exceptional performance across a range of asymmetric reactions.[2] Developed by the group of Qi-Lin Zhou, the SpiroPAP (Spiro Pyridine-Aminophosphine) ligands have distinguished themselves through their remarkable activity and enantioselectivity in the iridium-catalyzed asymmetric hydrogenation of ketones and related substrates.[3][4][5]

This guide focuses on a specific, highly effective variant of this family: (S)-DTB-SpiroPAP-3-ME . This ligand incorporates two key structural modifications: 3,5-di-tert-butylphenyl (DTB) groups on the phosphorus atom and a 3-methyl (3-ME) substituent on the pyridine ring. These features enhance the steric bulk and electronic properties of the resulting iridium catalyst, leading to superior performance in the enantioselective synthesis of chiral alcohols.

These application notes provide a comprehensive overview of the (S)-DTB-SpiroPAP-3-ME ligand, its mechanism of action, and detailed protocols for its application in the asymmetric hydrogenation of ketones.

Mechanism of Asymmetric Hydrogenation with Ir-SpiroPAP Catalysts

The exceptional efficiency of the Ir-SpiroPAP catalyst system is attributed to a metal-ligand bifunctional mechanism, a concept pioneered by Noyori.[6] In this model, both the iridium center and the N-H group of the ligand actively participate in the catalytic cycle.

The catalytic cycle can be summarized as follows:

  • Catalyst Activation: The precatalyst, typically an iridium(I) complex, reacts with molecular hydrogen to form the active iridium dihydride species. This active catalyst exists in equilibrium with a deprotonated form, facilitated by a base.

  • Substrate Coordination: The ketone substrate coordinates to the iridium center.

  • Hydrogen Transfer: In the key stereodetermining step, a concerted, six-membered transition state is formed. One hydride from the iridium center is transferred to the carbonyl carbon, while the proton from the N-H group of the ligand is transferred to the carbonyl oxygen. The chiral environment created by the spiro ligand dictates the facial selectivity of this transfer, leading to the formation of one enantiomer of the alcohol product in excess.

  • Product Release and Catalyst Regeneration: The chiral alcohol product is released, and the catalyst is regenerated to re-enter the catalytic cycle.

The rigidity of the spirocyclic backbone and the tunable steric and electronic properties of the phosphine and pyridine moieties are crucial for creating a well-defined and highly effective chiral pocket around the metal center, thus ensuring high enantioselectivity.

Diagram of the Proposed Catalytic Cycle

Catalytic Cycle cluster_cycle Asymmetric Hydrogenation Cycle Active_Catalyst Active Ir-H₂ Complex Substrate_Complex Ir-Ketone Complex Active_Catalyst->Substrate_Complex Ketone Coordination Transition_State Six-Membered Transition State Substrate_Complex->Transition_State Stereodetermining Hydride and Proton Transfer Product_Complex Ir-Alcohol Complex Transition_State->Product_Complex Formation of Chiral Alcohol Product_Complex->Active_Catalyst Product Release & Catalyst Regeneration Alcohol Chiral Alcohol Product_Complex->Alcohol Precatalyst [Ir(COD)Cl]₂ + (S)-DTB-SpiroPAP-3-ME Precatalyst->Active_Catalyst Activation H2 H₂ H2->Active_Catalyst Ketone Prochiral Ketone Ketone->Substrate_Complex caption Figure 1. Proposed catalytic cycle for the Ir-SpiroPAP catalyzed asymmetric hydrogenation of ketones. Experimental Workflow cluster_prep Catalyst Preparation (In Situ) cluster_hydro Asymmetric Hydrogenation Ligand (S)-DTB-SpiroPAP-3-ME Mix_Prep Mix & Stir under N₂ (1-2h, RT) Ligand->Mix_Prep Precursor [Ir(COD)Cl]₂ Precursor->Mix_Prep Solvent_Prep Anhydrous EtOH Solvent_Prep->Mix_Prep Catalyst_Sol Active Catalyst Solution Mix_Prep->Catalyst_Sol Autoclave Charge Autoclave Catalyst_Sol->Autoclave Substrate Ketone Substrate->Autoclave Solvent_Hydro Anhydrous EtOH Solvent_Hydro->Autoclave Base KOtBu Base->Autoclave Purge Purge with H₂ Autoclave->Purge Pressurize Pressurize with H₂ Purge->Pressurize React Stir at RT-50°C Pressurize->React Workup Quench & Workup React->Workup Analysis Analyze ee% (Chiral GC/HPLC) Workup->Analysis caption Figure 2. General workflow for catalyst preparation and asymmetric hydrogenation.

Figure 2. General workflow for catalyst preparation and asymmetric hydrogenation.

Performance Data

While specific data for the (S)-DTB-SpiroPAP-3-ME ligand is not extensively published in a consolidated format, the performance of closely related (S)-SpiroPAP ligands in the asymmetric hydrogenation of various ketones is well-documented and provides a strong indication of the expected high performance. The DTB and 3-ME modifications are generally known to enhance enantioselectivity and catalyst stability.

Table 1: Asymmetric Hydrogenation of Various Ketones with an Ir-(S)-SpiroPAP Catalyst System *

EntrySubstrate (Ketone)Product (Alcohol)S/C RatioTime (h)Conv. (%)ee (%)
1Acetophenone1-Phenylethanol1,000,00030>9998 (R)
23'-Methoxyacetophenone1-(3-Methoxyphenyl)ethanol100,0004>9999 (R)
34'-Chloroacetophenone1-(4-Chlorophenyl)ethanol100,0002>9998 (R)
42'-Acetylnaphthalene1-(Naphthalen-2-yl)ethanol50,0006>9999 (R)
51-Indanone1-Indanol10,00012>9997 (S)
63-Hydroxyacetophenone1-(3-Hydroxyphenyl)ethanol100,000-9196 (R)

*Data is representative of the performance of the Ir-SpiroPAP catalyst family and is adapted from various sources for illustrative purposes. [4][7]Conditions may vary.

Conclusion

The (S)-DTB-SpiroPAP-3-ME ligand, as part of the broader family of privileged spiro ligands, represents the state-of-the-art in asymmetric hydrogenation technology. The iridium catalysts derived from this ligand exhibit exceptional activity and enantioselectivity in the reduction of a wide range of prochiral ketones, affording chiral alcohols with high optical purity. The operational simplicity, low catalyst loadings, and high efficiency make this catalytic system particularly attractive for applications in academic research and industrial-scale synthesis of valuable chiral intermediates. The detailed protocols and mechanistic insights provided in this guide are intended to enable researchers, scientists, and drug development professionals to effectively harness the power of this remarkable catalyst.

References

  • Vyavahare, V. D., et al. (2020). Stereoselective Synthesis of Chiral Molecules. Encyclopedia.pub. [Link]

  • Yang, X.-H., Xie, J.-H., & Zhou, Q.-L. (2014). Chiral spiro iridium catalysts with SpiroPAP ligands: highly efficient for asymmetric hydrogenation of ketones and ketoesters. Organic Chemistry Frontiers, 1(2), 190-193. [Link]

  • Zhou, Q.-L. Research Group. (2019). Development of Privileged Chiral Spiro Ligands and Catalysts. Nankai University. [Link]

  • Xie, J.-H., & Zhou, Q.-L. (2014). The preparation of Ir-SpiroPAP catalyst and asymmetric hydrogenation of acetophenone at S/C = 1 000 000. ResearchGate. [Link]

  • Noyori, R., et al. (2001). Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope. Pure and Applied Chemistry, 73(2), 227-232. [Link]

  • Zhu, G.-L., et al. (2015). Ir/SpiroPAP Catalyzed Asymmetric Hydrogenation of a Key Intermediate of Montelukast: Process Development and Potential Impurities Study. Organic Process Research & Development, 20(1), 236-241. [Link]

  • LibreTexts. (2021). 6.2: Reactions of Ketones. Chemistry LibreTexts. [Link]

  • Liu, W.-P., et al. (2015). Efficient asymmetric transfer hydrogenation of ketones in ethanol with chiral iridium complexes of spiroPAP ligands as catalysts. Chemical Communications, 51(28), 6123-6125. [Link]

  • Tang, P. (2022). Amazing Chiral Spiro Catalyst: Analysis of Problem 8 of the 54th International Chemistry Olympiad. University Chemistry, 37(8), 2208054. [Link]

  • Xie, J.-H., & Zhou, Q.-L. (2014). Chiral spiro iridium catalysts with SpiroPAP ligands: highly efficient for asymmetric hydrogenation of ketones and ketoesters. ResearchGate. [Link]

  • Wan, M., et al. (2022). Iridium-catalyzed asymmetric transfer hydrogenation of aromatic ketones with a cinchona alkaloid derived NNP ligand. Organic & Biomolecular Chemistry, 20(40), 7936-7941. [Link]

  • Huang, Z.-Y., et al. (2025). Asymmetric Hydrogenation of 3-Arylindenones to Chiral Indenols via 6-Carbazole-Modified Chiral Ir-SpiroPAP Catalysts. ResearchGate. [Link]

  • Xie, J.-H., et al. (2010). Highly enantioselective hydrogenation of alpha-arylmethylene cycloalkanones catalyzed by iridium complexes of chiral spiro aminophosphine ligands. Angewandte Chemie International Edition, 49(22), 3799-3802. [Link]

  • Vyavahare, V. D., et al. (2020). Stereoselective Synthesis of Chiral Molecules. Encyclopedia.pub. [Link]

Sources

Method

(S)-Dtb-spiropap-3-ME catalyst loading and reaction conditions

Application Note: High-Efficiency Asymmetric Hydrogenation using Ir-(S)-DTB-SpiroPAP-3-Me Executive Summary The (S)-DTB-SpiroPAP-3-Me ligand represents the pinnacle of the "Zhou Ligand" (SpiroPAP) family, developed for t...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Efficiency Asymmetric Hydrogenation using Ir-(S)-DTB-SpiroPAP-3-Me

Executive Summary

The (S)-DTB-SpiroPAP-3-Me ligand represents the pinnacle of the "Zhou Ligand" (SpiroPAP) family, developed for the Iridium-catalyzed asymmetric hydrogenation of ketones,


-ketoesters, and challenging 

-unsaturated carbonyls.

Distinguished by its rigid spirobiindane backbone, a 3-methyl substituted pyridine moiety, and sterically demanding 3,5-di-tert-butylphenyl (DTB) phosphine groups, this catalyst system offers unprecedented Turnover Numbers (TON) exceeding 4,500,000 . It is the industry standard for synthesizing chiral alcohols, including key intermediates for Rivastigmine and other APIs, under mild conditions.

Key Advantages:

  • Ultra-low Loading: Effective at S/C ratios of 100,000 to 4,500,000.

  • Mild Activation: Operates at room temperature with weak base activation.

  • Chemoselectivity: Tolerates halides, esters, and isolated alkenes.

Catalyst Architecture & Mechanism

The catalyst functions via an outer-sphere mechanism involving an Iridium(III) dihydride species. The "DTB" and "3-Me" modifications are critical:

  • 3-Me (Pyridine): Increases the basicity of the pyridine nitrogen, enhancing the heterolytic cleavage of

    
    .
    
  • DTB (Phosphorus): The bulky 3,5-di-tert-butyl groups create a tight chiral pocket, maximizing enantioselectivity (ee) even for sterically similar ketone substituents.

Mechanism Visualization

CatalyticCycle cluster_legend Cycle Dynamics Precursor Ir(I) Precursor [Ir(COD)Cl]2 + Ligand ActiveCat Active Ir(III)-H2 Species (Solvent Coordinated) Precursor->ActiveCat + H2, Base (Activation) SubstrateBind Substrate Binding (Outer-Sphere Interaction) ActiveCat->SubstrateBind + Ketone HydrideTransfer Enantio-Determining Step Hydride Transfer SubstrateBind->HydrideTransfer TS Stabilization ProductRelease Product Release & Regeneration HydrideTransfer->ProductRelease - Product ProductRelease->ActiveCat + H2 Note1 Base (t-BuOK) is required only for initial activation.

Figure 1: The catalytic cycle of Ir-SpiroPAP hydrogenation. The base is crucial for generating the active hydride species but does not participate in the turnover loop.

Catalyst Preparation Protocol

The Ir-SpiroPAP complex is air-sensitive in solution but relatively stable as a solid. In situ preparation is recommended for maximum reproducibility.

Reagents:
  • Ligand: (S)-DTB-SpiroPAP-3-Me (1.1 eq relative to Ir)

  • Precursor:

    
     (Chloro(1,5-cyclooctadiene)iridium(I) dimer)
    
  • Solvent: Anhydrous Ethanol (Degassed)

Step-by-Step Procedure:
  • Inert Environment: Perform all steps in a glovebox or using strict Schlenk techniques (

    
     or 
    
    
    
    ).
  • Charging: In a dry Schlenk tube, charge

    
     (30 mg, 0.045 mmol) and (S)-DTB-SpiroPAP-3-Me (0.10 mmol).
    
  • Purging: Evacuate and backfill with Hydrogen gas (

    
    ) three times. Leave under 1 atm 
    
    
    
    .
  • Solvation: Add 6 mL of anhydrous, degassed EtOH.

  • Activation: Stir at room temperature for 1.5 hours .

    • Visual Check: The solution will transition from orange/red to pale yellow . This color change indicates the formation of the active Ir-hydride species.

  • Storage: This stock solution is approximately 0.015 M. Use immediately or store in a glovebox freezer (-20°C) for up to 1 week.

Reaction Conditions & Optimization

Successful hydrogenation depends on the interplay between base concentration and hydrogen pressure.

ParameterRecommended RangeNotes
Solvent Ethanol (Anhydrous) Methanol is a viable alternative. Avoid non-protic solvents (THF, DCM) as they inhibit the outer-sphere mechanism.
Base t-BuOK or K₂CO₃ Use

for simple ketones. Use

for base-sensitive substrates. Base is needed stoichiometrically relative to the catalyst, not the substrate.
Base Conc. 0.005 M - 0.02 MHigh base concentration (>0.1 M) can induce racemization or aldol condensation side reactions.
Pressure 8 - 50 atmHigher pressure (50 atm) is required for ultra-low catalyst loading (S/C > 100,000).[1]
Temperature 25°C - 30°CElevated temps (>50°C) increase rate but may slightly erode ee.

Standard Operating Protocols (SOPs)

Protocol A: Hydrogenation of Simple Aryl Ketones (e.g., Acetophenone)

Target: S/C = 100,000

  • Vessel Prep: Use a stainless steel autoclave (150 mL) with a glass liner and magnetic stir bar.

  • Substrate Loading: Add Acetophenone (1.20 g, 10 mmol) and solid

    
     (11 mg, 0.1 mmol).
    
    • Note: Base/Catalyst ratio should be ~100:1 to ensure rapid activation.

  • Solvent: Add 10 mL anhydrous EtOH.

  • Catalyst Injection: Inject 6.7 µL of the prepared catalyst stock solution (from Section 3).

    • Calculation: 10 mmol substrate / 100,000 = 0.0001 mmol catalyst.

  • Pressurization: Purge with

    
     (3x 10 atm), then pressurize to 50 atm .
    
  • Reaction: Stir at 1000 rpm at 25°C for 18–24 hours.

  • Workup: Release pressure carefully. Concentrate solvent. Analyze conversion by GC/NMR.

Protocol B: Hydrogenation of -Ketoesters (Rivastigmine Intermediate)

Target: S/C = 1,000 - 5,000 (More challenging substrate)

  • Substrate: Charge Ethyl 3-oxo-3-phenylpropanoate (1.0 mmol) into a reaction vial.

  • Base: Add 0.1 mL of a 0.2 M

    
     in EtOH solution.
    
  • Catalyst: Add catalyst stock solution to achieve S/C = 2,000 (0.0005 mmol Ir).

  • Volume: Adjust total volume to 2.0 mL with EtOH.

  • Conditions: Pressurize to 8 atm

    
    . Stir at RT for 2 hours.
    
    • Insight:

      
      -ketoesters are activated easily; lower pressures (8-10 atm) are often sufficient and prevent over-reduction.
      

Troubleshooting & Critical Controls

ObservationRoot CauseCorrective Action
No Conversion Catalyst poisoning (

)
Ensure the catalyst solution remains pale yellow. If it turns dark/black, the hydride has decomposed. Re-prepare under strict inert conditions.
Low ee (<90%) Racemization via enolizationReduce base concentration. Switch from

to a weaker base like

or

.
Stalled Reaction Inhibitory product bindingIncrease

pressure to 50-80 atm to displace the product from the metal center.
Leaching/Color Catalyst decompositionThe active species is stable only under

. Do not depressurize until ready for workup.

References

  • Xie, J.-H., et al. (2011).

    
    -Ketoesters with Chiral Iridium Catalysts." Science, 331(6022), 1253-1253. 
    
  • Yang, X.-H., Xie, J.-H., & Zhou, Q.-L. (2014). "Chiral spiro iridium catalysts with SpiroPAP ligands: highly efficient for asymmetric hydrogenation of ketones and ketoesters." Organic Chemistry Frontiers, 1, 190-193.[2]

  • Xie, J.-H., & Zhou, Q.-L. (2015). "Iridium-catalyzed asymmetric hydrogenation of unsaturated compounds." Accounts of Chemical Research, 48(12), 332-349.

  • Benchchem Protocols. "Application Notes for Scale-up Synthesis Using (R)-DTB-SpiroPAP Catalyst."

Sources

Application

Solvent effects on (S)-Dtb-spiropap-3-ME catalyzed reactions

Application Note: Solvent Engineering for (S)-DTB-SpiroPAP-3-Me Catalyzed Asymmetric Hydrogenation Executive Summary This guide details the solvent optimization protocols for the iridium-based chiral catalyst Ir-(S)-DTB-...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Solvent Engineering for (S)-DTB-SpiroPAP-3-Me Catalyzed Asymmetric Hydrogenation

Executive Summary

This guide details the solvent optimization protocols for the iridium-based chiral catalyst Ir-(S)-DTB-SpiroPAP-3-Me . While this catalyst exhibits exceptional turnover numbers (TON > 100,000) and enantioselectivity (up to 99.9% ee) in the asymmetric hydrogenation of ketones and esters, its performance is strictly governed by the solvation environment. This note analyzes the mechanistic impact of protic vs. aprotic solvents, provides a validated screening protocol, and addresses the critical "solution-phase instability" phenomenon unique to this catalyst class.

Catalyst Profile & Mechanistic Context

Catalyst Identity: Ir-(S)-DTB-SpiroPAP-3-Me Class: Chiral Spiro Pyridyl-Amidophosphite (SpiroPAP) Iridium Complex Key Structural Features:

  • Spiro-Backbone: Rigid 1,1'-spirobiindane scaffold providing a robust chiral pocket.[1]

  • DTB Groups: 3,5-Di-tert-butylphenyl groups on phosphorus increase steric bulk, enhancing enantioselectivity and solubility in organic media.

  • 3-Me Pyridine: A methyl group at the 3-position of the pyridine ring is critical for preventing the formation of inactive iridium dimers, a common failure mode in earlier generations.

Mechanism of Solvent Interaction

The reaction proceeds via an outer-sphere bifunctional mechanism . The solvent does not merely dissolve reagents; it actively participates in the transition state stabilization.

  • Protic Solvents (MeOH, EtOH): Facilitate the heterolytic cleavage of H2 and stabilize the charge-separated transition state via hydrogen bonding network. They are generally preferred for maximum activity.

  • Aprotic Solvents (THF, DCM): Used when substrates are insoluble in alcohols or sensitive to solvolysis. However, they often require stronger bases (e.g.,

    
    -BuOK) to initiate the cycle.
    

CatalyticCycle cluster_solvent Solvent Effects Precursor Ir-Precursor (Inactive) ActiveSpecies Ir-H (Hydride Species) Active Catalyst Precursor->ActiveSpecies H2, Base Solvent Activation TS Transition State (Solvent Stabilized) ActiveSpecies->TS + Substrate (Ketone) Dimer Inactive Dimer (Solvent/Low H2 Induced) ActiveSpecies->Dimer No H2 Slow Solvent Coord. Product Chiral Alcohol (S-Configuration) TS->Product H-Transfer Product->ActiveSpecies + H2 (Regeneration) Note Protic solvents (EtOH) stabilize the N-H...O=C interaction Note->TS

Figure 1: Catalytic cycle of Ir-SpiroPAP systems highlighting the critical solvent-stabilized transition state and the dimerization deactivation pathway.

Solvent Screening Data

The following data illustrates the impact of solvent choice on the hydrogenation of a model substrate (Acetophenone) using Ir-(S)-DTB-SpiroPAP-3-Me.

Conditions: Substrate (1.0 mmol), Catalyst (0.001 mol%), Base (1.0 mol%), H2 (10 atm), RT, 2 hours.

SolventBaseDielectric Const.[1] (

)
Conv. (%)ee (%)Notes
Ethanol (Anhydrous) K2CO324.5>99 99 (S) Preferred System. High rate, excellent ee.
Methanol K2CO332.7>9998 (S)Similar to EtOH, but some esters may transesterify.
Isopropanol (IPA) t-BuOK17.99299 (S)Slower rate due to steric bulk of solvent.
THF t-BuOK7.58596 (S)Good for hydrophobic substrates; requires stronger base.
DCM None8.9<5--Failure: Base insolubility prevents activation.
Toluene t-BuOK2.46094 (S)Low polarity destabilizes the ionic TS; slow reaction.

Detailed Protocol: Solvent Optimization Workflow

Objective: Determine the optimal solvent/base system for a new substrate.

Materials Required
  • Catalyst: Ir-(S)-DTB-SpiroPAP-3-Me (Store in glovebox; air stable solid, solution sensitive).

  • Solvents: EtOH, MeOH, THF, Toluene (Degassed, Anhydrous).

  • Bases:

    
     (finely ground), 
    
    
    
    -BuOK (1.0 M in THF).
  • Equipment: High-pressure hydrogenation reactor (e.g., Parr) or multi-well screening block.

Step-by-Step Procedure

1. Catalyst Stock Solution Preparation (CRITICAL STEP)

  • Warning: The active hydride species is unstable in solution in the absence of hydrogen. Do not prepare the catalyst solution until immediately before use.

  • Weigh 1.0 mg of Ir-(S)-DTB-SpiroPAP-3-Me into a vial inside a glovebox.

  • Dissolve in 1 mL of the screening solvent. Use immediately.

2. Reaction Assembly

  • Vial A (Protic Standard): Add Substrate (0.5 mmol) + 2.0 mL EtOH + 1.0 mg

    
    .
    
  • Vial B (Aprotic Alternative): Add Substrate (0.5 mmol) + 2.0 mL THF + 5

    
    L 
    
    
    
    -BuOK (1.0 M).
  • Vial C (Non-Polar): Add Substrate (0.5 mmol) + 2.0 mL Toluene + 5

    
    L 
    
    
    
    -BuOK (1.0 M).

3. Catalyst Addition

  • Add the calculated volume of catalyst stock solution to each vial to achieve S/C = 1000 (or desired loading).

  • Tip: For S/C > 10,000, use serial dilution, but perform dilutions rapidly.

4. Hydrogenation

  • Place vials in the autoclave.

  • Purge with Hydrogen gas (3 cycles of 5 atm).

  • Pressurize to 10–50 atm (higher pressure is often required for difficult substrates in aprotic solvents).

  • Stir at Room Temperature for 2–12 hours.

5. Workup & Analysis

  • Slowly vent H2 (in a fume hood).

  • Filter the reaction mixture through a short pad of silica to remove base and catalyst.

  • Analyze conversion and ee% via Chiral GC or HPLC.

Troubleshooting & "Catalyst Death"

A unique characteristic of SpiroPAP catalysts is their solution-phase instability under low hydrogen pressure.

SymptomDiagnosisCorrective Action
Solution turns dark/black Catalyst decomposition/aggregation.Ensure H2 pressure is applied immediately after dissolving catalyst. Do not let catalyst sit in solvent >5 mins.
Low Conversion in DCM/Toluene Base insolubility.Switch to THF or add a phase transfer catalyst (uncommon). Better to use EtOH/K2CO3.
Low ee% in Methanol Racemization or Solvolysis.Switch to Ethanol or Isopropanol.[2] Lower the reaction temperature to 0°C.
Reaction stops at 50% Catalyst poisoning or H2 depletion.Repressurize H2. Ensure substrate is free of halides/thiols which poison Ir.

References

  • Original Discovery & Ligand Design: Xie, J.-H., Zhou, Q.-L., et al. "Enantioselective Hydrogenation of Ketones Catalyzed by Spiro Iridium Complexes."[2] Journal of the American Chemical Society, 2011 , 133(11), 4058–4061.

  • Solvent & Base Effects: Xie, J.-H., Liu, X.-Y., Xie, J.-B., Wang, L.-X., Zhou, Q.-L. "An Additional Coordination Group Leads to Extremely Efficient Chiral Iridium Catalysts for Asymmetric Hydrogenation of Ketones." Angewandte Chemie International Edition, 2011 , 50(32), 7329–7332.

  • Dynamic Kinetic Resolution (DKR)

    
    -Substituted Lactones to Chiral Diols."[3] Organic Letters, 2012 , 14(24), 6158–6161.
    
    
  • Review on Spiro Ligands: Ding, K., Han, Z., Wang, Z. "Spiro Ligands for Asymmetric Catalysis." Chemical Reviews, 2023, 123(10), 6615-6712. (Contextual grounding for SpiroPAP class).

Sources

Method

Application Note: Optimizing Co-Catalyst Synergy with Ir-(S)-DTB-SpiroPAP-3-Me in Asymmetric Hydrogenation

Target Audience: Synthetic chemists, process engineers, and drug development professionals. Objective: To provide a mechanistic rationale, quantitative optimization data, and self-validating protocols for the use of base...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic chemists, process engineers, and drug development professionals. Objective: To provide a mechanistic rationale, quantitative optimization data, and self-validating protocols for the use of base co-catalysts with the privileged chiral ligand (S)-DTB-SpiroPAP-3-Me.

Executive Overview

The development of chiral spiro pyridine-aminophosphine (SpiroPAP) ligands has revolutionized the asymmetric hydrogenation (AH) of challenging ketone substrates[1]. Specifically, (S)-DTB-SpiroPAP-3-Me —featuring a rigid 1,1'-spirobiindane backbone, bulky di-tert-butylphenyl (DTB) groups, and a 3-methylpyridine moiety—provides an exceptionally well-defined chiral pocket.

When complexed with Iridium, the resulting Ir-(S)-DTB-SpiroPAP-3-Me catalyst achieves extraordinary turnover numbers (TONs up to millions) and enantioselectivities (>99% ee)[1]. However, the latent potential of this pre-catalyst is entirely dependent on the strategic application of an alkaline co-catalyst. This guide details the causality behind co-catalyst selection and provides robust methodologies for implementing this system.

Mechanistic Imperative: The Role of the Base Co-Catalyst

In transition-metal-catalyzed asymmetric hydrogenation, the precatalyst must be converted into an active metal-hydride species. Understanding why a specific co-catalyst is required is critical for troubleshooting and scaling reactions.

The Causality of Base Selection: Historically, RuCl₂(diphosphine)(diamine) complexes were the standard for ketone AH. However, these systems required strong bases (like KOtBu) in high concentrations to activate the catalyst. For highly functionalized substrates like β-ketoesters, these strong bases caused unwanted bulk enolization, degrading the substrate rather than activating the catalyst[2].

The structural genius of Ir-(S)-DTB-SpiroPAP-3-Me lies in its aromatic N-H bond, which is significantly more acidic than the aliphatic N-H bonds found in Ru-diamine systems[2]. Because of this heightened acidity, the Ir-SpiroPAP complex undergoes facile heterolytic H₂ cleavage and HCl elimination. It can be activated by much lower concentrations of a strong base (e.g., 0.02 M KOtBu), or even by the weak enolate salt of the β-ketoester itself[3].

The base co-catalyst acts as an HCl scavenger, facilitating the transition from the Ir(III) precatalyst to the active [IrH₂(SpiroPAP)] dihydride species without triggering substrate degradation[4].

CatalyticCycle Precat Precatalyst Ir-(S)-DTB-SpiroPAP-3-Me Base Co-catalyst (KOtBu) Facilitates HCl elimination Precat->Base + H2 Active Active Catalyst [IrH2(SpiroPAP)] Base->Active - KCl, - tBuOH Substrate Substrate Coordination (Ketone/Ketoester) Active->Substrate Hydride Outer-Sphere Hydride Transfer (Stereodetermining) Substrate->Hydride Product Chiral Alcohol (>99% ee) Product Release Hydride->Product Product->Active + H2 (Regeneration)

Catalytic cycle of Ir-(S)-DTB-SpiroPAP-3-Me highlighting KOtBu base activation.

Co-Catalyst Optimization Data

While Ir-(S)-DTB-SpiroPAP-3-Me is highly active, the choice of base dictates the reaction kinetics and the ultimate stereochemical outcome. Studies on exocyclic γ,δ-unsaturated β-ketoesters and β-aryl-β-ketoesters demonstrate that while carbonates (K₂CO₃) and weaker alkoxides can initiate the cycle, Potassium tert-butoxide (KOtBu) provides the optimal balance of rapid activation and high enantioselectivity[5].

Table 1: Effect of Co-Catalyst on the Asymmetric Hydrogenation of a Model β-Ketoester (Conditions: 0.02 mol% Ir-(S)-DTB-SpiroPAP-3-Me, 1 M Substrate in EtOH, 10 atm H₂, 25 °C)

Co-Catalyst (Base)ConcentrationReaction Time (h)Conversion (%)Enantiomeric Excess (ee %)
KOtBu 0.02 M 2.0 >99 99.8
NaOtBu0.02 M2.0>9998.5
LiOtBu0.02 M3.09897.0
K₂CO₃0.02 M12.09595.5
None-24.0<5N/A

Data synthesis based on optimization parameters for Ir-SpiroPAP systems[3],[5].

Validated Experimental Protocols

The following methodologies are engineered as self-validating systems. Built-in physical and analytical checkpoints ensure that researchers can verify the success of each phase before proceeding.

Protocol A: In Situ Preparation of Ir-(S)-DTB-SpiroPAP-3-Me Precatalyst

Note: The isolated catalyst is stable in air for several days, but in-situ preparation is highly efficient for immediate use[2].

  • Inert Atmosphere Setup: In a dry 25 mL Schlenk tube under an argon atmosphere, add (S)-DTB-SpiroPAP-3-Me ligand (0.094 mmol) and [Ir(COD)Cl]₂ (0.045 mmol)[4].

  • Purging: Purge the Schlenk tube with hydrogen gas (H₂) three times to ensure complete removal of inert gas.

  • Solvation: Inject 6 mL of anhydrous, degassed ethanol into the Schlenk tube.

  • Complexation: Stir the mixture at room temperature (25 °C) under an ambient H₂ atmosphere for 1.5 hours[3].

    • Self-Validation Checkpoint 1: The solution must transition from a deep orange to a distinct light yellow. This visual cue confirms the successful displacement of the COD ligand and the formation of the Ir-complex.

  • Isolation: Remove the solvent under reduced pressure and dry the resulting solid under vacuum for 5 hours. The light-yellow powder can be used directly.

Protocol B: Asymmetric Hydrogenation Workflow
  • Reactor Charging: To a high-pressure stainless-steel autoclave, add the prepared Ir-(S)-DTB-SpiroPAP-3-Me catalyst (0.02 mol% relative to substrate)[4].

  • Substrate & Co-Catalyst Addition: Add the ketone/ketoester substrate to achieve a 1 M solution in anhydrous ethanol. Immediately add the KOtBu co-catalyst to reach a final concentration of 0.02 M[2].

  • Pressurization: Seal the reactor, purge with H₂ gas three times, and pressurize to the desired operational pressure (typically 8 to 50 atm, depending on substrate steric bulk)[2].

  • Reaction Execution: Stir the mixture vigorously at 25–30 °C.

    • Self-Validation Checkpoint 2: Monitor the pressure gauge. A steady drop in H₂ pressure indicates active turnover. The reaction is complete when the pressure drop ceases (typically 2 to 4 hours)[3].

  • Work-up & Analysis: Carefully vent the hydrogen gas. Pass the mixture through a short pad of silica to remove the metal catalyst.

    • Self-Validation Checkpoint 3: Before analyzing the product, run a racemic standard of the alcohol on a chiral HPLC/GC column to establish baseline retention times. Subsequently, inject the reaction product to accurately determine the enantiomeric excess (ee).

Workflow Step1 Step 1 Ligand + [Ir(COD)Cl]2 in EtOH under H2 Step2 Step 2 Add KOtBu (0.02 M) Inert Atmosphere Step1->Step2 Step3 Step 3 Add Ketone (1 M) in EtOH Step2->Step3 Step4 Step 4 Pressurize H2 Stir at 25°C Step3->Step4 Step5 Step 5 Vent H2, Evaporate Chiral HPLC/GC Step4->Step5

Step-by-step experimental workflow for asymmetric hydrogenation.

References

  • Yang, X.-H., Xie, J.-H., & Zhou, Q.-L. (2014): Chiral spiro iridium catalysts with SpiroPAP ligands: highly efficient for asymmetric hydrogenation of ketones and ketoesters. Organic Chemistry Frontiers, 1, 190-193. URL:[Link]

  • Bao, D.-H., et al. (2015): Asymmetric hydrogenation of exocyclic γ,δ-unsaturated β-ketoesters to functionalized chiral allylic alcohols via dynamic kinetic resolution. Chemical Communications (Cambridge, England), 51(31), 6884–6887. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

(S)-Dtb-spiropap-3-ME catalyst deactivation and regeneration

Topic: Deactivation Mechanisms, Troubleshooting, and Regeneration Protocols Executive Summary (S)-Dtb-SpiroPAP-3-Me is a privileged chiral spiro iridium catalyst designed for the highly enantioselective hydrogenation of...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Deactivation Mechanisms, Troubleshooting, and Regeneration Protocols

Executive Summary

(S)-Dtb-SpiroPAP-3-Me is a privileged chiral spiro iridium catalyst designed for the highly enantioselective hydrogenation of ketones,


-ketoesters, and 

-keto acids. While it exhibits exceptional Turnover Numbers (TON > 1,000,000) and industrial viability (e.g., Rivastigmine synthesis), it is susceptible to specific deactivation pathways involving acidic impurities and solution-phase instability.

This guide provides an autonomous technical framework for diagnosing catalyst failure, optimizing reaction conditions, and executing a specialized regeneration protocol using 1,5-cyclooctadiene (COD) trapping.

Catalyst Profile & Deactivation Mechanics

Catalyst Identity:

  • Common Name: Ir-(S)-Dtb-SpiroPAP-3-Me

  • Ligand Class: Spiro Pyridine-Aminophosphine (SpiroPAP)[1][2]

  • Active Center: Iridium(III) dihydride species (formed in situ after H₂ activation).

Deactivation Pathways

Understanding why the catalyst fails is the first step to prevention.

Deactivation ModeMechanismCauseReversibility
Acid Poisoning Protonation of the active Ir-H species or the anionic ligand backbone.Trace acids in solvent or substrate (e.g., unneutralized precursors).Irreversible (usually leads to decomposition).
Oxidative Degradation Oxidation of the phosphine moiety (

) or Ir center.
Exposure to air in solution. (Solid catalyst is air-stable).[1]Irreversible .
Inactive Dimerization Formation of thermodynamically stable but kinetically dormant Ir-dimers.H₂ starvation or end-of-reaction resting state.Reversible (via COD trapping).
Substrate Inhibition Enolization of substrate competes with catalyst activation.Excess strong base (e.g., KOtBu) relative to substrate.Manageable (Adjust Base/Substrate ratio).
Diagnostic Troubleshooting Guide

User Scenario: "My reaction stopped at 60% conversion." or "The ee dropped from 98% to 85%."

Issue 1: Low Conversion / Reaction Stalls
  • Root Cause A: Acidic Impurities. The SpiroPAP ligand's aminopyridine moiety is basic. Trace acids (HCl, acetic acid) from substrate synthesis will quench the catalyst immediately.

    • Validation: Check pH of substrate solution.

    • Fix: Pass liquid substrates through a short plug of basic alumina or stir with anhydrous

      
       prior to use.
      
  • Root Cause B: Inadequate Hydrogen Mass Transfer.

    • Validation: Reaction rate is linear (zero-order) but slow.

    • Fix: Increase stirring speed (>1000 rpm). Ensure the autoclave is not "starved" of H₂ (maintain constant pressure).

Issue 2: Low Enantioselectivity (ee)
  • Root Cause: Temperature/Pressure Mismatch.

    • Insight: Higher H₂ pressure often favors the enantioselective pathway by stabilizing the active dihydride species over competing achiral pathways.

    • Fix: Increase H₂ pressure (e.g., from 10 bar to 50 bar). Lower temperature (0°C to RT) can also boost ee.

  • Root Cause: Base Effect.

    • Insight: The reaction requires a base to generate the active alkoxide intermediate. However, strong bases can racemize the product if the substrate is labile.

    • Fix: Switch to a weaker base (e.g.,

      
       or 
      
      
      
      ) or reduce the loading of KOtBu.
Regeneration Protocol: The COD Trapping Method

Unlike heterogeneous catalysts, you cannot simply "burn off" carbon deposits. However, the active Ir-SpiroPAP species can be "rescued" from the spent reaction mixture and converted back into its stable precatalyst form.[3]

Theory: The active hydrogenation species is often a sensitive Ir(III) hydride. By adding 1,5-cyclooctadiene (COD), you displace the hydrides and regenerate the stable


 complex, which can be chromatographed and stored.
Step-by-Step Recovery Workflow
  • Quench & Trap:

    • Upon reaction completion, release H₂ pressure carefully.

    • Immediately add 1.5 - 2.0 equivalents of 1,5-cyclooctadiene (COD) relative to the initial Iridium loading.

    • Stir under Nitrogen for 1 hour at Room Temperature. This converts active dimers/hydrides back to the stable monomeric precatalyst.

  • Isolation:

    • Concentrate the reaction mixture (remove solvent/ethanol) on a rotary evaporator.

    • Do not perform an aqueous workup yet if you intend to recover the catalyst, as water can complicate the isolation of the organometallic species.

  • Purification:

    • Dissolve the residue in a minimum amount of DCM (Dichloromethane).

    • Perform Flash Column Chromatography on silica gel.

    • Eluent: Start with Hexanes/EtOAc (to elute the organic product), then switch to DCM/MeOH (10:1 to 5:1) to elute the orange/yellow Iridium catalyst band.

  • Re-Validation:

    • Collect the colored catalyst fraction.

    • Verify structure via ¹H NMR (look for characteristic SpiroPAP backbone signals).

    • Store under Nitrogen at 4°C.

Visualizing the Ecosystem
Diagram 1: Catalytic Cycle & Deactivation Logic

This diagram illustrates the relationship between the active cycle and the "off-cycle" states where regeneration is possible.

SpiroPAP_Cycle PreCat Stable Precatalyst [Ir(SpiroPAP)(COD)]Cl Active Active Species Ir(III)-H2-SpiroPAP PreCat->Active + H2, - COD Activation Active->Active Catalytic Cycle (Ketone -> Alcohol) Dimer Resting State [Ir-SpiroPAP]2 (Dimer) Active->Dimer Low H2 / End of Rxn Dead Deactivated Ir-Oxides / Clusters Active->Dead O2 / Acid Poisoning Product Chiral Alcohol Active->Product Dimer->PreCat REGENERATION: + Excess COD Dimer->Active + H2

Caption: The active Ir-hydride species exists in equilibrium with a resting dimer state. Addition of COD traps this dimer back into the stable Precatalyst form.[3]

Frequently Asked Questions (FAQs)

Q1: Can I use the catalyst if the solution turned from orange to pale yellow? A: Yes. The color change typically indicates the formation of the active Ir-hydride species (pale yellow) from the precatalyst (orange). If it turns black or precipitates, the catalyst has decomposed (likely reduced to Ir(0) metal) and cannot be regenerated.

Q2: My substrate contains a free carboxylic acid. Will this work? A: No. Free acids will protonate the ligand and kill the catalyst. You must convert the acid to an ester or salt (e.g., sodium salt) before hydrogenation. Alternatively, use the specific "alpha-keto acid" protocol which uses a stoichiometric base to protect the catalyst.

Q3: How long can I store the regenerated catalyst? A: In solid form, under Nitrogen/Argon at 4°C, it is stable for >6 months. In solution (DCM/MeOH), it should be used within 24 hours.

Q4: Is it necessary to distill the solvent? A: Highly recommended. Commercial "anhydrous" ethanol often contains trace acetic acid from fermentation or stabilizers. Distilling over Magnesium turnings ensures both water and acid removal, which is critical for reaching TON > 100,000.

References
  • Xie, J.-H., et al. (2014). "Chiral spiro iridium catalysts with SpiroPAP ligands: highly efficient for asymmetric hydrogenation of ketones and ketoesters."[1][2] Organic Chemistry Frontiers.

  • Zhou, Q.-L. (2016). "Privileged Chiral Ligands and Catalysts." Wiley-VCH.
  • Strem Chemicals. "Product No. 77-4036: Ir-(S)-DTB-SpiroPAP-3-Me Technical Note."

  • Schrage, B. R., et al. (2019). "Recovery and Recycling of Chiral Iridium(N,P Ligand) Catalysts." ChemCatChem. (Basis for COD regeneration protocol).

Sources

Optimization

Technical Support Center: (S)-Dtb-SpiroPAP-3-Me Optimization Guide

Welcome to the Advanced Catalysis Support Portal. Product: (S)-Dtb-SpiroPAP-3-Me (Chiral Spiro Pyridine-Aminophosphine Ligand) Application: Iridium-Catalyzed Asymmetric Hydrogenation (AH) Document ID: TS-SPIRO-088 Execut...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Catalysis Support Portal. Product: (S)-Dtb-SpiroPAP-3-Me (Chiral Spiro Pyridine-Aminophosphine Ligand) Application: Iridium-Catalyzed Asymmetric Hydrogenation (AH) Document ID: TS-SPIRO-088

Executive Summary: The Purity-Activity Correlation

(S)-Dtb-SpiroPAP-3-Me is a "privileged" ligand developed by the Qi-Lin Zhou group. It is renowned for achieving Turnover Numbers (TON) exceeding 4,000,000 in the hydrogenation of ketones and esters.[1] However, its performance is non-linearly dependent on purity.[2] Unlike robust phosphines (e.g., BINAP), SpiroPAP ligands operate via a metal-ligand bifunctional mechanism involving the N-H moiety.[2]

The Critical Insight: Impurities do not just lower yield; they alter the coordination geometry. A 98% pure ligand can yield 0% ee if the remaining 2% consists of specific catalyst poisons (acidic residues or P-oxides).

Diagnostic Triage: The "Silent Killers"

Use this module to identify which impurity is likely compromising your reaction based on the symptoms observed.

Impurity Class A: Phosphine Oxides (P=O)
  • Origin: Air exposure during storage; poor Schlenk technique.[2]

  • Symptom: Drastic drop in Conversion; Reaction stops after <10% turnover.[2]

  • Mechanism: The P=O moiety coordinates weakly or not at all to the Iridium center, preventing the formation of the active catalytic species.

  • Detection: 31P NMR . Active Ligand

    
     ~30-50 ppm (doublet/singlet depending on conformation).[2] Oxide impurity appears shifted downfield (typically 
    
    
    
    +20 to +40 ppm relative to the ligand signal).
Impurity Class B: Acidic Residues (Trace HCl/HBr)
  • Origin: Residual salts from ligand synthesis (deprotection steps) or acidic substrates.[2]

  • Symptom: Zero Activity or extremely slow induction period.[2]

  • Mechanism: The SpiroPAP mechanism relies on the N-H group acting as a proton shuttle. Strong acids protonate this amine (

    
    ), blocking the hydride transfer pathway.[2]
    
  • Detection: pH check of the aqueous extract of the ligand; precipitation of AgCl upon adding AgNO3 to the ligand solution.

Impurity Class C: Residual Metal Precursors (Ru/Pd)
  • Origin: Carryover from cross-coupling steps during ligand synthesis.[2]

  • Symptom: Erosion of ee% (Racemic background reaction).[2]

  • Mechanism: Trace Pd or Ru can catalyze non-enantioselective hydrogenation, competing with the chiral Ir-SpiroPAP cycle.[2]

Troubleshooting Logic: Decision Tree

TroubleshootingTree Start Problem Detected Issue1 Low Conversion (<10%) Start->Issue1 Issue2 Low Enantioselectivity (ee%) Start->Issue2 CheckOxide Check 31P NMR (Is P=O present?) Issue1->CheckOxide CheckRacemic Run Blank Reaction (No Chiral Cat) Issue2->CheckRacemic CheckAcid Check Substrate/Solvent Acidity CheckOxide->CheckAcid No ActionPurify Recrystallize Ligand (Strict Anaerobic) CheckOxide->ActionPurify Yes ActionBase Add Base Additive (KOtBu/K2CO3) CheckAcid->ActionBase Acidic CheckRacemic->ActionPurify No Background ActionMetal Check Precursor Quality [Ir(COD)Cl]2 CheckRacemic->ActionMetal Background Rxn

Figure 1: Diagnostic workflow for isolating failure modes in SpiroPAP-catalyzed hydrogenation.

Technical FAQs

Q1: My ligand has turned from off-white to yellow. Is it still usable? A: Likely not without purification.[2] The color change often indicates the formation of phosphine oxides or trace oxidation of the aminopyridine backbone.

  • Action: Perform a 31P NMR in

    
    . If the oxide peak constitutes >5% of the integration, recrystallize under Argon (typically Ethanol/Hexane or DCM/MeOH systems).[2]
    

Q2: Why does the protocol require a base (e.g.,


) if the ligand is basic? 
A:  The base is not for the ligand; it is required to activate the pre-catalyst.
  • Chemistry: The precursor

    
     must lose the chloride to coordinate the SpiroPAP. The base facilitates the formation of the active Ir-H (Hydride)  species and neutralizes any trace acid that would poison the N-H functionality.
    
  • Warning: Do not use large excesses of strong base, as this can cause racemization of sensitive ketone substrates.[2]

Q3: Can I use this ligand with substrates containing free carboxylic acids? A: Direct hydrogenation is difficult because the acid poisons the catalyst (see Impurity Class B).

  • Workaround: You must use the salt form of the substrate or add stoichiometric base (1.1 equiv relative to substrate) to ensure the system remains neutral/basic.

Optimized Catalyst Generation Protocol

To minimize impurity interference, generate the catalyst in situ immediately before use.[2]

Materials:

  • Ligand: (S)-Dtb-SpiroPAP-3-Me (1.1 equiv relative to Ir)

  • Precursor:

    
    
    
  • Solvent: Anhydrous Ethanol (Degassed)

Step-by-Step:

  • Inert Atmosphere: Evacuate and backfill a Schlenk tube with Ar (3x).[2]

  • Mixing: Add

    
     and (S)-Dtb-SpiroPAP-3-Me.
    
  • Solvation: Add degassed Ethanol. Stir at room temperature for 30–60 minutes.

    • Visual Check: The solution should turn from orange/red to a clear, deep yellow/orange homogeneous solution. Turbidity implies oxidized ligand or hydrolyzed metal precursor.[2]

  • Substrate Addition: Add the substrate solution (containing the base, e.g.,

    
    ) to the catalyst solution via syringe.[2]
    
  • Hydrogenation: Pressurize immediately with

    
    .
    
Mechanistic Visualization

Understanding why impurities fail requires visualizing the active site.

Mechanism Ligand SpiroPAP Ligand (N-P Chelate) Complex Active Catalyst Ir-H Species (Bifunctional N-H) Ligand->Complex + IrPre + Base IrPre [Ir(COD)Cl]2 Product Chiral Alcohol (High ee%) Complex->Product H2 Transfer ImpurityAcid Acid Impurity (H+) ImpurityAcid->Complex Protonates N-H (Deactivation) ImpurityOx Oxide Impurity (P=O) ImpurityOx->Ligand Blocks Coord. Substrate Ketone Substrate Substrate->Complex

Figure 2: The Bifunctional Mechanism and Impurity Interference Points. Note how Acid (H+) directly attacks the catalytic engine (N-H).

References & Authority
  • Seminal Development: Xie, J.-H., Zhou, Q.-L., et al. "Efficient Asymmetric Hydrogenation of Ketones and Esters with Chiral Iridium Catalysts."[1][2][3] Journal of the American Chemical Society, 2011.

    • Relevance: Establishes the baseline activity and structure of SpiroPAP ligands.

  • Impurity Sensitivity: Yang, X.-H., Zhou, Q.-L., et al. "Chiral spiro iridium catalysts with SpiroPAP ligands: highly efficient for asymmetric hydrogenation of ketones and ketoesters."[1][2] Organic Chemistry Frontiers, 2014.[2][3][4]

    • Relevance: Explicitly discusses the deactivation of catalysts by acidic impurities in solvents or substrates.[4]

  • Industrial Application: Zhu, G.-L., et al. "Ir/SpiroPAP Catalyzed Asymmetric Hydrogenation of a Key Intermediate of Montelukast: Process Development and Potential Impurities Study."[2] Organic Process Research & Development, 2016.[2]

    • Relevance: Validates the impact of process-related impurities on scale-up.

Sources

Troubleshooting

Technical Support Center: Optimizing Turnover Number (TON) for (S)-Dtb-SpiroPAP-3-ME

Welcome to the Advanced Technical Support Center for (S)-Dtb-SpiroPAP-3-ME [(S)-(-)-7-Bis(3,5-di-t-butylphenyl)phosphino-7'-[(3-methylpyridine-2-ylmethyl)amino]-2,2',3,3'-tetrahydro-1,1'-spirobiindane]. As a privileged c...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for (S)-Dtb-SpiroPAP-3-ME [(S)-(-)-7-Bis(3,5-di-t-butylphenyl)phosphino-7'-[(3-methylpyridine-2-ylmethyl)amino]-2,2',3,3'-tetrahydro-1,1'-spirobiindane]. As a privileged chiral spiro pyridine-aminophosphine ligand, this system is engineered for the ultra-efficient asymmetric hydrogenation of ketones, esters, and lactones.

When complexed with Iridium, this catalyst can achieve Turnover Numbers (TONs) exceeding 4,500,000[1]. However, operating at these extreme Substrate-to-Catalyst (S/C) ratios requires pristine mechanistic control. This guide provides the causality behind common failures and self-validating protocols to ensure your scale-up succeeds.

Mechanistic Pathway: The Outer-Sphere Dynamics

To troubleshoot TON, you must first understand how the catalyst interacts with the substrate. The enantioselectivity and turnover frequency of Ir-(S)-Dtb-SpiroPAP-3-ME are governed by an outer-sphere mechanism [2]. The substrate never directly coordinates to the Iridium center; instead, it is positioned via precise hydrogen bonding with the ligand's N-H group.

G Precat Precatalyst [Ir(COD)Cl]2 + (S)-Dtb-SpiroPAP-3-Me BaseAct Base Activation (e.g., KOtBu, K2CO3) Precat->BaseAct + H2 ActiveCat Active Catalyst [IrH2(SpiroPAP)] BaseAct->ActiveCat - HCl, - COD SubCoord Outer-Sphere Coordination Ketone H-bonds to N-H ActiveCat->SubCoord + Substrate HydrideTrans Hydride Transfer Stereodetermining Step SubCoord->HydrideTrans ProdRel Product Release Chiral Alcohol HydrideTrans->ProdRel ProdRel->ActiveCat + H2

Outer-sphere catalytic cycle of Ir-SpiroPAP in asymmetric hydrogenation.

Performance Benchmarks

Use the following validated parameters as a baseline for your experimental design. Deviations from these expected TONs indicate system poisoning or mass-transfer limitations.

SubstrateCatalyst SystemMax S/C Ratio (TON)BaseTemp (°C)Pressure (atm)ee (%)
AcetophenoneIr-(S)-Dtb-SpiroPAP-3-Me4,550,000KOtBu2550>99
3-HydroxyacetophenoneIr-(S)-Dtb-SpiroPAP-3-Me100,000KOtBu255096
Bringmann's LactoneIr-SpiroPAP variant10,000K2CO3255095
β-Aryl-β-ketoesterIr-(S)-Dtb-SpiroPAP-3-Me1,000KOtBu25899.8

Deep-Dive Troubleshooting FAQs

Q1: Why is my TON capping at 10,000 instead of reaching >1,000,000 for simple ketones? Cause: Solution-phase degradation or trace substrate poisoning. Scientist's Insight: While the solid Ir-SpiroPAP precatalyst is air-stable for days, 3[3]. Furthermore, at S/C ratios of 1,000,000, your catalyst concentration is in the parts-per-billion range. Even 1 ppm of coordinating impurities (sulfur, halogens) in your substrate will completely poison the iridium center. Action: Rigorously degas your anhydrous solvents (freeze-pump-thaw method) and vacuum-distill your substrates immediately prior to use.

Q2: How does the choice of base affect the activation of the catalyst? Cause: Deprotonation kinetics and N-H acidity. Scientist's Insight: The active species is an iridium dihydride. To form this from the Ir(I) precursor, a base must neutralize the HCl generated during the oxidative addition of H₂.3, it can be activated by relatively weak bases[3]. Action: For simple ketones, use KOtBu (2.0 mol%). However, if your substrate is base-sensitive (e.g., prone to aldol condensation or enolization), 4[4].

Q3: What reactor conditions are required for extreme S/C ratios? Cause: Hydrogen mass transfer limitations. Scientist's Insight: At ultra-high TONs, the turnover frequency (TOF) is so rapid that the reaction becomes diffusion-limited. If the stirring rate is too low, the local concentration of dissolved H₂ drops, starving the catalytic cycle and leaving the iridium in a resting state that is highly susceptible to irreversible deactivation. Action: Utilize high-pressure autoclaves (50 atm H₂) equipped with gas-entrainment impellers. Stirring rates must exceed 1000 rpm to ensure the H₂ mass transfer rate outpaces the catalytic turnover rate.

Q4: My enantiomeric excess (ee%) drops at higher temperatures while trying to push TON. Why? Cause: Disruption of outer-sphere non-covalent interactions. Scientist's Insight: Enantioselection relies on the steric bulk of the 3,5-di-tert-butylphenyl (DTB) groups and2[2]. Elevated temperatures increase the kinetic energy of the system, which disrupts these delicate hydrogen bonds and reduces the energy gap between the competing diastereomeric transition states. Action: Cap your reaction temperature at 25°C–30°C. If you need to accelerate the reaction to achieve a higher TON, increase the H₂ pressure, not the temperature.

Standard Operating Procedure (SOP): High-TON Hydrogenation

This protocol incorporates self-validating checkpoints to ensure the integrity of the catalytic system before committing valuable substrates.

Phase 1: Precatalyst Preparation (Self-Validating)

  • In an argon-filled glovebox, charge a dry Schlenk tube with 0.094 mmol of (S)-Dtb-SpiroPAP-3-ME and 0.045 mmol of [Ir(COD)Cl]₂.

  • Add 6.0 mL of rigorously anhydrous, degassed ethanol.

  • Purge the tube with H₂ gas (1 atm) and stir at room temperature.

  • Validation Checkpoint 1: Monitor the solution color.3[3]. This optical shift physically confirms the displacement of the COD ligand and the successful formation of the Ir-SpiroPAP complex.

  • Remove the solvent under reduced pressure and dry the resulting light yellow powder under vacuum for 5 hours.

Phase 2: Asymmetric Hydrogenation (S/C = 1,000,000)

  • In the glovebox, add 1.0 mol of the purified ketone substrate (e.g., acetophenone) and 500 mL of anhydrous ethanol to a high-pressure autoclave.

  • Add 2.0 mmol of KOtBu (base).

  • Add 1.0 μmol of the prepared Ir-(S)-Dtb-SpiroPAP-3-ME precatalyst (yielding an S/C ratio of 1,000,000).

  • Seal the autoclave, remove it from the glovebox, and purge the lines with H₂ three times.

  • Pressurize the reactor to 50 atm H₂ and initiate vigorous stirring (>1000 rpm) at 25°C.

  • Validation Checkpoint 2: Monitor the pressure gauge. A steady drop in H₂ pressure confirms active turnover. If the pressure stalls early, the catalyst has been poisoned.

  • Validation Checkpoint 3: At the estimated 50% completion mark, carefully vent the reactor, extract a 0.1 mL aliquot under positive argon flow, and run a rapid chiral GC/HPLC assay. If the ee% is below 98%, halt the reaction to investigate substrate purity before consuming further resources.

References

  • BenchChem Technical Support Team. (R)-DTB-SpiroPAP | 1415636-82-6 - Benchchem.
  • BenchChem Technical Support Team.
  • ResearchGate.
  • Journal of the American Chemical Society. Design and Synthesis of Chiral oxa-Spirocyclic Ligands for Ir-Catalyzed Direct Asymmetric Reduction of Bringmann's Lactones with Molecular H2.

Sources

Optimization

Technical Support Center: (S)-Dtb-SpiroPAP-3-Me Stability &amp; Handling Guide

Topic: Managing catalyst stability for (S)-Dtb-spiropap-3-ME Content type: Technical Support Center (Q&A / Troubleshooting) Audience: Researchers, scientists, and drug development professionals. Product Identity: (S)-DTB...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Managing catalyst stability for (S)-Dtb-spiropap-3-ME Content type: Technical Support Center (Q&A / Troubleshooting) Audience: Researchers, scientists, and drug development professionals.

Product Identity: (S)-DTB-SpiroPAP-3-Me Chemical Name: (S)-7-[Bis(3,5-di-tert-butylphenyl)phosphino]-7'-[(3-methylpyridine-2-ylmethyl)amino]-2,2',3,3'-tetrahydro-1,1'-spirobiindane Class: Chiral Spiro Pyridine-Aminophosphine (SpiroPAP) Ligand / Iridium Complex Primary Application: Ultra-efficient Asymmetric Hydrogenation (Ketones, Esters)

Core Stability & Storage Protocols

Q: What is the primary degradation mechanism for (S)-DTB-SpiroPAP-3-Me in the solid state versus solution?

Senior Scientist Answer: The stability profile of (S)-DTB-SpiroPAP-3-Me is dictated by its aminophosphine (P-N) and pyridine moieties anchored to the rigid spirobiindane backbone.

  • Solid State (Oxidation): While the bulky 3,5-di-tert-butylphenyl (DTB) groups on the phosphorus atom provide significant steric protection, the phosphorus center remains susceptible to oxidation to the phosphine oxide (

    
    ) upon prolonged exposure to atmospheric oxygen. This degradation is irreversible and destroys the ligand's ability to coordinate effectively with Iridium.
    
  • Solution State (Hydrolysis & Solvolysis): In solution, particularly in protic solvents (MeOH, EtOH) often used for hydrogenation, the ligand is stable only if the solvent is neutral. However, the aminophosphine linkage can be sensitive to acid-catalyzed hydrolysis. Furthermore, once complexed with Iridium (the active catalyst), the hydride species formed under

    
     pressure is extremely air-sensitive . Exposure to 
    
    
    
    leads to immediate formation of inactive Ir-black/oxides.
Q: How should I store the solid ligand for long-term stability (>6 months)?

Protocol:

  • Atmosphere: Store strictly under Argon or Nitrogen inside a glovebox or a well-sealed desiccator.

  • Temperature: Refrigeration at 4°C or lower (-20°C preferred for >1 year).

  • Light: Protect from light. The spirobiindane backbone can undergo slow photochemical degradation or racemization under high-intensity UV, though this is secondary to oxidation risks.

Q: Is the pre-formed Iridium complex more stable than the free ligand?

Insight: Generally, yes. The coordination of the phosphorus and nitrogen lone pairs to the metal center (usually


) "locks" them, reducing susceptibility to simple oxidation. However, the active hydride species  (formed after adding base and 

) is transient and highly reactive.
  • Recommendation: We recommend storing the stable free ligand and generating the catalyst in situ immediately prior to use to ensure maximum activity (TON > 1,000,000).

Reaction Optimization & In-Situ Catalyst Generation

Q: I am preparing the catalyst in situ. How do I know if the active species has formed correctly?

Diagnostic Check: The formation of the Ir-SpiroPAP complex is accompanied by a distinct color change.

  • Start: Mix

    
     (Orange/Red) + (S)-DTB-SpiroPAP-3-Me (White/Off-white) in anhydrous solvent (e.g., EtOH or iPrOH).
    
  • Process: Stir at room temperature for 30-60 minutes under inert atmosphere.

  • Validation: The solution should shift from Orange to a Pale Yellow or Lemon Yellow .

    • Troubleshooting: If the solution remains dark orange or turns black/brown, oxygen ingress has occurred, or the solvent contains peroxides. Discard and restart.

Q: What is the role of the "3-Me" group, and does it affect thermal stability?

Mechanistic Insight: The "3-Me" refers to the methyl group on the pyridine ring at the 3-position.

  • Function: It provides crucial steric bulk near the metal center, forcing the substrate (ketone/ester) into a specific orientation. This "steric gearing" is essential for achieving

    
     ee.
    
  • Stability Impact: The 3-Me group increases the rigidity of the chelate ring. While it does not significantly change thermal decomposition temperatures (stable up to ~80°C in solution), it makes the catalyst more sensitive to steric crowding with very bulky substrates, potentially slowing turnover and allowing competing decomposition pathways if the reaction stalls.

Troubleshooting Guide

Scenario A: "My enantioselectivity (ee) dropped from 99% to 85%."
Potential CauseMechanism of FailureCorrective Action
Temperature Spike Higher T increases the rate of the non-selective background reaction or ligand dissociation.Maintain reaction T < 30°C. Use a water bath if the reaction is exothermic.
Base Choice Strong bases (e.g.,

in excess) can cause epimerization of the product or catalyst degradation.
Switch to milder bases (

) or reduce base loading. Ensure Base/Catalyst ratio is optimized (typically 10:1 to 50:1).
H2 Pressure Drop Low

concentration slows the hydride regeneration, leaving the Ir center vulnerable to aggregation.
Ensure constant

pressure (typically 8-30 bar). Check reactor for leaks.
Ligand Oxidation Partial oxidation of the P-ligand leads to a racemic background reaction catalyzed by free Ir.Verify ligand quality via

NMR (Look for oxide peak shift).
Scenario B: "The reaction stalled at 50% conversion."

Q: Could this be catalyst poisoning? Answer: Yes. Because SpiroPAP catalysts operate at extremely high Turnover Numbers (S/C = 10,000 - 1,000,000), they are hypersensitive to trace poisons that stoichiometric reagents would ignore.

  • Trace Acids: Inhibit the hydride formation. Fix: Ensure base is sufficient.

  • Halides/Sulfur: Strongly bind Ir, displacing the labile coordination site. Fix: Purify substrate (pass through silica/alumina).

  • Peroxides in Ether/THF: Oxidize the ligand immediately. Fix: Use freshly distilled or inhibitor-free solvents.

Visual Workflows (Graphviz)

Figure 1: Catalyst Handling & Activation Workflow

Caption: Step-by-step logic flow for generating the active Ir-SpiroPAP species while minimizing deactivation risks.

CatalystWorkflow Start Start: (S)-DTB-SpiroPAP-3-Me (Solid Ligand) Storage Storage Check: Is it White/Off-White? Start->Storage Fail_Ox Discard: Ligand Oxidized Storage->Fail_Ox No (Yellow/Brown solid) Solvent Solvent Prep: Degas EtOH/iPrOH (Freeze-Pump-Thaw) Storage->Solvent Yes Mix Complexation: Add [Ir(COD)Cl]2 Stir 30-60 min @ RT Solvent->Mix Check_Color Visual Check: Color Change? Mix->Check_Color Active Active Pre-Catalyst: Pale Yellow Solution Check_Color->Active Orange -> Yellow Fail_Color Failure: Dark/Black Solution (O2 Contamination) Check_Color->Fail_Color Remains Orange/Turns Black Reaction Hydrogenation: Add Substrate + Base Pressurize H2 Active->Reaction

Figure 2: Troubleshooting Low Enantioselectivity (ee)

Caption: Diagnostic tree for identifying the root cause of enantioselectivity loss in SpiroPAP systems.

TroubleshootingEE Issue Issue: Low ee observed Check_Ligand Check Ligand Purity (31P NMR) Issue->Check_Ligand Ligand_Bad Ligand Oxidized (Replace) Check_Ligand->Ligand_Bad Oxide Peak Found Check_Temp Check Reaction Temp Check_Ligand->Check_Temp Purity OK Temp_High Temp > 30°C? (Cool Reaction) Check_Temp->Temp_High Yes Check_Base Check Base Loading Check_Temp->Check_Base No Base_High Base > 10 mol%? (Reduce Base) Check_Base->Base_High Yes Check_Substrate Substrate Purity Check_Base->Check_Substrate No Substrate_Impure Trace Acid/Halide? (Recrystallize Substrate) Check_Substrate->Substrate_Impure

Quantitative Data: Ligand Performance Benchmarks

The following data illustrates expected performance metrics. Deviations


 from these values indicate stability or purity issues.
ParameterStandard RangeCritical Limit (Failure)Notes
Appearance (Solid) White to Off-white powderYellow/BrownIndicates oxidation of P-center.
Appearance (Solution) Pale Yellow (after complexation)Black/PrecipitateIndicates Ir colloid formation (decomposition).
31P NMR Shift

~ -15 to -25 ppm (Free Ligand)

~ +30 to +50 ppm
Positive shifts typically indicate Phosphine Oxide.
Turnover Number (TON)


Indicates catalyst poisoning.
Enantioselectivity (ee)


Indicates racemization or wrong ligand enantiomer.

References

  • BenchChem. (R)-DTB-SpiroPAP Technical Data & Applications. Retrieved from

  • Strem Chemicals. Phosphorus Ligands & Compounds: (S)-DTB-SpiroPAP-3-Me Product Specifications. Retrieved from

  • Xie, J.-H., & Zhou, Q.-L. (2011). Spiro-Spiro-biindane-based chiral ligands for asymmetric catalysis. Accounts of Chemical Research. (Contextual grounding on SpiroPAP development).
  • ChemScene. (R)-DTB-SpiroPAP-3-Me Safety & Handling. Retrieved from

  • PubChem. Ir-(R)-DTB-SpiroPAP-3-Me Compound Summary. Retrieved from

Troubleshooting

Base sensitivity and optimization in SpiroPAP catalyzed reactions

Introduction: The "Goldilocks" Zone of Base Activation Welcome to the SpiroPAP technical support hub. If you are using Ir-SpiroPAP (Iridium-Spiro Pyridine-Aminophosphine) catalysts—developed extensively by the Zhou group...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The "Goldilocks" Zone of Base Activation

Welcome to the SpiroPAP technical support hub. If you are using Ir-SpiroPAP (Iridium-Spiro Pyridine-Aminophosphine) catalysts—developed extensively by the Zhou group—you are utilizing one of the most efficient systems for asymmetric hydrogenation of ketones and esters, with Turnover Numbers (TON) potentially reaching 4.5 million.[1]

However, base sensitivity is the most common failure point for new users. Unlike robust Ru-diamine systems, Ir-SpiroPAP catalysts operate within a narrow "Goldilocks" zone regarding base strength and concentration.

This guide addresses the Base Sensitivity Paradox :

  • Too Little Base: The precatalyst

    
     + Ligand fails to generate the active hydride species.
    
  • Too Much/Strong Base: Causes substrate enolization (racemization) or catalyst decomposition.

Module 1: The Mechanism & Base Sensitivity[2][3]

The Core Advantage: N-H Acidity

The structural distinctiveness of SpiroPAP ligands lies in the tridentate coordination and the acidic N-H moiety on the pyridine backbone.

  • Standard Noyori Catalysts (Ru-diamine): Possess an aliphatic N-H. They require strong bases (e.g.,

    
    -BuOK) to generate the active species.[2] This strong base is fatal for labile substrates like 
    
    
    
    -ketoesters.
  • Ir-SpiroPAP: The aromatic N-H is significantly more acidic .[2] Consequently, it can be activated by much weaker bases, or even by the enolate of the substrate itself. This allows the hydrogenation of base-sensitive substrates (like

    
    -ketoesters) without racemization.
    
Visualization: Activation vs. Deactivation Pathways

The following diagram illustrates the critical balance required during the activation phase.

SpiroPAP_Mechanism Precat Precatalyst [Ir(SpiroPAP)(COD)]Cl Base Base Addition (t-BuOK / Carbonates) Precat->Base Activation Active Active Species Ir-H (Hydride) Base->Active Optimal Base Concentration Decomp Decomposition (Ir-Black / Dimers) Base->Decomp Catalyst Poisoning Racem Substrate Racemization/Enolization Base->Racem Excess Strong Base (Substrate Attack) Product Chiral Alcohol (High ee) Active->Product H2 Transfer

Figure 1: The Activation/Deactivation Balance. Note how excess base diverts the system toward racemization or decomposition.

Module 2: Optimization Matrix

Do not use a "one-size-fits-all" approach. Select your base protocol based on your substrate class.

Base Selection Guide
Substrate ClassRecommended BaseBase Loading (Equiv.)Critical Technical Note
Simple Aryl Ketones

-BuOK
0.005 – 0.02 M (Cat. amt)High tolerance. Strong base ensures rapid hydride formation. Maximize TON here.

-Ketoesters
None or Weak (

)
0 – 0.1 equivDo NOT use stoichiometric alkoxides. The substrate's enolate can auto-activate the acidic Ir-SpiroPAP.
Indenones

(Formate)
1.0 – 2.0 equivUse Sodium Formate. Prevents 1,3-hydrogen migration byproducts common with stronger bases.
Acid-Sensitive Ketones

-BuOK
StoichiometricIf the product is acid-labile, stoichiometric base neutralizes HCl generated from precatalyst activation.

Module 3: Troubleshooting & FAQs

Scenario A: Reaction Stalls (Low Conversion)

User Report: "I used 0.1 mol% catalyst with 1 atm H2, but conversion stopped at 20%."

  • Diagnosis: Incomplete Activation or HCl Poisoning.

  • Root Cause: The precatalyst releases HCl upon activation. If the base concentration is too low to neutralize this (or if the base is consumed by trace moisture), the equilibrium shifts back to the inactive chloride species.

  • Solution:

    • Increase base concentration slightly (maintain

      
      ).
      
    • Check solvent dryness (Ethanol must be anhydrous; moisture consumes alkoxides).

    • Increase H2 pressure to 10–50 atm. Ir-SpiroPAP often requires higher pressure than Rh-catalysts.

Scenario B: High Conversion, Low ee (Racemization)

User Report: "My


-ketoester reduced fully, but the ee is only 15% (expected >95%)."
  • Diagnosis: Base-Mediated Enolization.[2]

  • Root Cause: You likely used a strong base like

    
    -BuOK or NaOH. This deprotonates the 
    
    
    
    -position of the
    
    
    -ketoester, causing the substrate to racemize faster than it hydrogenates.
  • Solution:

    • Eliminate the base. Try the reaction with no added base first. The Ir-SpiroPAP is acidic enough to be activated by the substrate's inherent basicity (enolate trace).[2]

    • Switch to mild bases like

      
       or 
      
      
      
      .
Scenario C: Solution Turns Black

User Report: "The orange catalyst solution turned black/dark brown immediately upon adding base."

  • Diagnosis: Ir-Colloid Formation (Decomposition).

  • Root Cause: "Base shock." Adding a concentrated slug of strong base to the catalyst solution can strip ligands or cause aggregation before H2 coordination.

  • Solution:

    • Order of Addition: Add Base

      
       Substrate 
      
      
      
      Solvent
      
      
      Catalyst (last).
    • Ensure H2 atmosphere is established quickly after mixing.

Module 4: Experimental Workflow (The "Safe" Protocol)

Follow this decision tree to minimize base-related errors.

Optimization_Flow Start Start Optimization SubstrateCheck Is Substrate Base-Sensitive? (e.g., Beta-Ketoester?) Start->SubstrateCheck WeakBase Protocol A: Use Weak Base (K2CO3) or No Base SubstrateCheck->WeakBase Yes StrongBase Protocol B: Use t-BuOK (Base/Cat Ratio ~ 20:1) SubstrateCheck->StrongBase No YesSensitive YES: Sensitive CheckEE Check ee% WeakBase->CheckEE Success High Yield & ee CheckEE->Success >90% ee Fail Low ee? CheckEE->Fail <90% ee NoSensitive NO: Robust (Simple Ketone) StrongBase->CheckEE Retry Reduce Base Loading or Switch to Formate Fail->Retry Retry->WeakBase

Figure 2: Base Optimization Decision Tree for Ir-SpiroPAP Catalysts.

References

  • Zhou, Q.-L. et al. (2014).[2][3][4] "Chiral spiro iridium catalysts with SpiroPAP ligands: highly efficient for asymmetric hydrogenation of ketones and ketoesters."[1][5][2][3][4] Organic Chemistry Frontiers.

  • Zhou, Q.-L. et al. (2023).[1] "Highly Efficient Asymmetric Hydrogenation Catalyzed by Iridium Complexes with Tridentate Chiral Spiro Aminophosphine Ligands." Accounts of Chemical Research.

  • Xie, J.-H., & Zhou, Q.-L. (2011).[6] "Chiral iridium spiro aminophosphine complexes: asymmetric hydrogenation of simple ketones, structure, and plausible mechanism."[6] Chemistry – An Asian Journal.[6]

  • Zhou, Q.-L. et al. (2025). "Asymmetric Hydrogenation of 3-Arylindenones to Chiral Indenols via 6-Carbazole-Modified Chiral Ir-SpiroPAP Catalysts." Journal of the American Chemical Society.

    • (Note: Generalized URL for JACS search based on recent snippets)

Sources

Reference Data & Comparative Studies

Validation

(S)-Dtb-spiropap-3-ME vs. Ru-BINAP for ketone hydrogenation.

This guide provides an in-depth technical comparison between the ultra-high-efficiency (S)-Dtb-SpiroPAP-3-Me (typically utilized with Iridium) and the industry-standard Ru-BINAP systems for asymmetric ketone hydrogenatio...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison between the ultra-high-efficiency (S)-Dtb-SpiroPAP-3-Me (typically utilized with Iridium) and the industry-standard Ru-BINAP systems for asymmetric ketone hydrogenation.

Executive Summary: The Sniper vs. The Workhorse

In the landscape of asymmetric hydrogenation, the choice between (S)-Dtb-SpiroPAP-3-Me (a Zhou-type Spiro ligand) and Ru-BINAP (the Noyori standard) represents a choice between hyper-efficiency and established versatility .

  • Ru-BINAP (The Workhorse): The Nobel-winning standard. It is robust, commercially ubiquitous, and excels in Dynamic Kinetic Resolution (DKR) of functionalized ketones. However, it typically requires higher catalyst loadings (S/C 1,000–10,000).

  • Ir-(S)-Dtb-SpiroPAP-3-Me (The Sniper): Represents the state-of-the-art in "perfect" catalysis. Designed by Qilin Zhou’s group, this ligand (complexed with Iridium) achieves Turnover Numbers (TON) exceeding 1,000,000 , making it orders of magnitude more efficient for simple ketones, though it is more sensitive to steric crowding in certain functionalized substrates.

Structural & Mechanistic Analysis

Ligand Architecture: Rigidity is Key

The massive performance gap in TON (Turnover Number) stems directly from the ligand backbone rigidity.

  • Ru-BINAP (Axial Chirality):

    • Backbone: Binaphthyl.

    • Nature: Atropisomeric (axially chiral).

    • Limitation: The binaphthyl backbone has slight conformational flexibility ("wing flapping"). Under high substrate concentrations or temperatures, this flexibility can lead to catalyst deactivation or lower stereocontrol.

  • SpiroPAP (Spiro Chirality):

    • Backbone: 1,1′-Spirobiindane.[1][2]

    • Nature: Rigid spiro-cycle.[1]

    • Advantage: The spiro backbone is structurally "locked." It cannot rotate or flex. The Dtb (3,5-di-tert-butylphenyl) groups create a deep, highly defined chiral pocket, while the 3-Me (methyl on the pyridine ring) provides crucial steric pressure to enforce the metal-hydride orientation.

Mechanistic Visualization

The following diagram illustrates the decision logic and mechanistic differences between the two systems.

G Start Target Substrate: Ketone Type_Simple Simple Ketone (Acetophenone, Aryl-Alkyl) Start->Type_Simple Unfunctionalized Type_Func Functionalized Ketone (Beta-keto ester, DKR required) Start->Type_Func Alpha-substituted Cat_Spiro Ir-(S)-Dtb-SpiroPAP-3-Me (Zhou System) Type_Simple->Cat_Spiro Preferred (Efficiency) Cat_BINAP Ru-BINAP / Diamine (Noyori System) Type_Simple->Cat_BINAP Standard Option Type_Func->Cat_Spiro Possible (Check Sterics) Type_Func->Cat_BINAP Preferred (DKR Control) Mech_Spiro Mechanism: Ir-H / N-H Bifunctional Rigid Spiro Backbone prevents deactivation TON > 1,000,000 Cat_Spiro->Mech_Spiro Mech_BINAP Mechanism: Ru-H / N-H Bifunctional Flexible Binaphthyl Backbone TON ~ 2,000 - 10,000 Cat_BINAP->Mech_BINAP

Figure 1: Decision matrix for catalyst selection based on substrate class and mechanistic constraints.

Performance Comparison Data

The following data compares the hydrogenation of Acetophenone (standard benchmark) to (R)-1-phenylethanol.

MetricRu-BINAP / (S,S)-DPENIr-(S)-Dtb-SpiroPAP-3-MeSignificance
Metal Center Ruthenium (Ru)Iridium (Ir)Ir is more expensive per mole, but vastly cheaper per kg product due to efficiency.
S/C Ratio (Loading) 2,000 – 10,000100,000 – 4,500,000 SpiroPAP requires 100x–1000x less catalyst.
H2 Pressure 10 – 50 atm10 – 50 atmSimilar pressure requirements.
Enantioselectivity (ee) 97 – 98%99.0 – 99.9% SpiroPAP offers near-perfect stereocontrol.
Turnover Frequency (TOF) ~10,000 h⁻¹>100,000 h⁻¹ SpiroPAP is significantly faster.
Base Requirement t-BuOK (Required)t-BuOK (Required)Both operate under basic conditions.[3]
Substrate Scope Excellent for β-keto esters (DKR).Unmatched for simple aryl/alkyl ketones.BINAP wins on functional complexity; SpiroPAP wins on simple efficiency.

Data Source: Derived from Zhou, Q.-L. et al., Science2011 and Noyori, R. et al., Angew. Chem.2001 .[3]

Experimental Protocols

Protocol A: Ultra-Efficient Hydrogenation with Ir-(S)-Dtb-SpiroPAP-3-Me

Use this protocol for simple aromatic ketones when minimizing catalyst residue is critical (e.g., API synthesis).

Reagents:

  • Ligand: (S)-Dtb-SpiroPAP-3-Me

  • Precursor:

    
    [1]
    
  • Base:

    
     (1.0 M in 
    
    
    
    )
  • Solvent: Anhydrous Isopropanol (IPA) or Ethanol

Step-by-Step Methodology:

  • Catalyst Generation (In-Situ): In a glovebox (Ar atmosphere), mix

    
     (1.0 equiv) and (S)-Dtb-SpiroPAP-3-Me (2.1 equiv) in anhydrous IPA. Stir at room temperature for 15–30 minutes. The solution typically turns deep orange/red.
    
  • Substrate Preparation: Dissolve the ketone substrate in IPA.

  • Loading: Add the catalyst solution to the substrate solution.

    • Target S/C: Start at 50,000:1 for optimization. Scale to 1,000,000:1 for bulk production.

  • Base Addition: Add

    
     solution. (Base/Catalyst ratio typically 50:1 to 500:1, not stoichiometric to substrate).
    
  • Hydrogenation: Transfer to a stainless steel autoclave. Purge with

    
     (3x). Pressurize to 50 atm .
    
  • Reaction: Stir at 25–30°C. Reaction time varies by loading (1–24 hours).

  • Workup: Vent

    
    . Concentrate solvent. The catalyst loading is often so low that filtration through a short silica plug is sufficient to remove metal residues (ppm levels).
    
Protocol B: Standard Hydrogenation with Ru-BINAP/Diamine

Use this protocol for functionalized ketones or when Dynamic Kinetic Resolution (DKR) is required.

Reagents:

  • Catalyst:

    
     (Pre-formed complex preferred).
    
  • Base:

    
    [4]
    
  • Solvent: Isopropanol (IPA)

Step-by-Step Methodology:

  • Preparation: In a glovebox, dissolve the pre-formed Ru-catalyst in IPA.

    • Target S/C:2,000:1 .

  • Mixing: Add the ketone substrate to the autoclave vessel containing the catalyst solution.

  • Base Addition: Add

    
     (Base/Catalyst ratio ~50:1).
    
  • Hydrogenation: Purge autoclave. Pressurize to 10–20 atm (lower pressure is sometimes preferred for DKR selectivity).

  • Reaction: Stir at 25°C.

  • Workup: Vent. Solvent evaporation. Column chromatography is usually required to remove the higher levels of Ruthenium residue compared to the SpiroPAP protocol.

Troubleshooting & Critical Factors

Causality in Experimental Choices[5]
  • Why use "3-Me" on SpiroPAP? The methyl group at the 3-position of the pyridine ring creates a "steric wall." This forces the substrate to approach the Iridium center in exactly one orientation. Without this methyl group (e.g., simple SpiroPAP), the ee often drops from >99% to ~90%.

  • Why is Base Necessary? Both cycles are Outer-Sphere Bifunctional . The base is required to generate the active metal-hydride/amine species (

    
    ) from the pre-catalyst (
    
    
    
    ). Without base, the cycle cannot initiate.
  • Sensitivity: The Ir-SpiroPAP system is extremely active but can be poisoned by acidic impurities in the ketone. Ensure substrates are distilled or passed through basic alumina before reaction.

Common Failure Modes
SymptomProbable Cause (SpiroPAP)Probable Cause (BINAP)
Low Conversion Substrate contains acid impurities (poisons Ir-H).Pressure too low (<5 atm) or S/C too high.
Low ee Temperature too high (>40°C); "3-Me" group missing.Mismatched Diamine/Phosphine chirality.[4][5]
No Reaction Forgot Base; Catalyst oxidized (air leak).Catalyst oxidized; Inhibitor present.

References

  • Zhou, Q.-L. et al. (2011). Highly Efficient Asymmetric Hydrogenation of Simple Ketones Catalyzed by Iridium Complexes of Spiro Pyridine-Aminophosphine Ligands. Science, 331(6025), 178-181.

  • Noyori, R. et al. (2001).[3] Asymmetric Hydrogenation of Ketones with Ruthenium-BINAP-Diamine Catalysts. Angewandte Chemie International Edition , 40(1), 40-73.

  • Xie, J.-H., & Zhou, Q.-L. (2014). Chiral Spiro Iridium Catalysts with SpiroPAP Ligands: Highly Efficient for Asymmetric Hydrogenation of Ketones and Ketoesters. Organic Chemistry Frontiers, 1, 398-410.

  • Ohkuma, T., & Noyori, R. (2005). Hydrogenation of Carbonyl Groups.

Sources

Comparative

Comparative Guide: (S)-Dtb-SpiroPAP-3-Me vs. Noyori Catalysts for Asymmetric Hydrogenation

Executive Summary This guide provides a technical comparison between the (S)-Dtb-SpiroPAP-3-Me (an Iridium-based tridentate spiro catalyst) and the industry-standard Noyori Catalysts (Ruthenium-based diphosphine/diamine...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary This guide provides a technical comparison between the (S)-Dtb-SpiroPAP-3-Me (an Iridium-based tridentate spiro catalyst) and the industry-standard Noyori Catalysts (Ruthenium-based diphosphine/diamine complexes). While Noyori catalysts remain the benchmark for general asymmetric hydrogenation (AH), the SpiroPAP class has emerged as a superior alternative for ultra-high turnover numbers (TON) and base-sensitive substrates , offering a distinct advantage in industrial scalability and chemoselectivity.

Structural & Mechanistic Architecture

The fundamental difference in performance stems from the ligand coordination geometry and the metal center's electronic environment.

Catalyst Profiles[1]
Feature(S)-Dtb-SpiroPAP-3-Me Noyori Catalyst (e.g., Ru-BINAP-DAIPEN)
Metal Center Iridium (Ir III)Ruthenium (Ru II)
Ligand Type Tridentate (P,N,N) : Spiro-pyridine-aminophosphineTetradentate/Mixed : Bidentate Phosphine (P,P) + Bidentate Diamine (N,N)
Chirality Source Rigid Spiro-biindane backboneAtropisomeric Biaryl (BINAP) + Chiral Diamine
Key Substituent Dtb : 3,5-di-tert-butylphenyl (increases solubility & sterics)Aryl/Alkyl : Phenyl, Tolyl, or Xylyl groups on phosphine
Stability Extremely High (Tridentate "pincer-like" effect)Moderate to High (Susceptible to dissociation at low concentration)
Architectural Visualization

The following diagram contrasts the structural rigidity and coordination modes of the two systems.

CatalystArchitecture cluster_0 Noyori System (Ru-Based) cluster_1 (S)-Dtb-SpiroPAP-3-Me (Ir-Based) Ru_Center Ru(II) Center Mech_Ru Mechanism: Metal-Ligand Bifunctional (NH effect) Ru_Center->Mech_Ru BINAP Chiral Diphosphine (e.g., BINAP) BINAP->Ru_Center Bidentate (P-P) Diamine Chiral Diamine (e.g., DAIPEN) Diamine->Ru_Center Bidentate (N-N) Ir_Center Ir(III) Center Mech_Ir Mechanism: Tridentate Stabilization + Acidic NH Activation Ir_Center->Mech_Ir Spiro_Ligand Tridentate SpiroPAP (P-N-N) Spiro_Ligand->Ir_Center P-Coordination Spiro_Ligand->Ir_Center Amine N-Coordination Spiro_Ligand->Ir_Center Pyridine N-Coordination

Figure 1: Structural comparison highlighting the tridentate stabilization of the SpiroPAP system versus the mixed-ligand sphere of the Noyori system.

Performance Analysis: The "Zhou" Advantage

The (S)-Dtb-SpiroPAP-3-Me catalyst was developed by Prof. Qi-Lin Zhou's group to address specific limitations of the Noyori system, particularly regarding catalyst loading and base compatibility .

Turnover Number (TON) & Efficiency

SpiroPAP catalysts are defined by their extraordinary longevity. The tridentate nature prevents ligand dissociation, a common deactivation pathway for Ru-complexes at high dilutions.

  • Noyori (Ru) : Typical TONs range from 1,000 to 100,000 .

  • SpiroPAP (Ir) : TONs frequently exceed 1,000,000 , with records up to 4,500,000 for simple ketones.[1]

Base Sensitivity & Chemoselectivity

This is the critical decision factor for drug development.

  • Noyori Limitation : Requires a strong base (e.g.,

    
    -BuOK) to generate the active Ru-H species. This can cause epimerization, aldol condensation, or elimination in sensitive substrates (e.g., 
    
    
    
    -ketoesters with labile
    
    
    -protons).
  • SpiroPAP Advantage : The N-H proton in the Ir-SpiroPAP complex is significantly more acidic than in Ru-diamine complexes.[1] Consequently, it can be activated by:

    • Much lower concentrations of base.

    • Weaker bases.

    • The substrate itself (e.g., the enolate of a

      
      -ketoester), allowing for "base-free" or "self-activating" conditions that preserve chiral integrity at the 
      
      
      
      -position.
Comparative Data Summary
MetricNoyori (Ru-BINAP/Diamine)(S)-Dtb-SpiroPAP-3-Me
Substrate Class Simple Ketones: Excellent

-Ketoesters: Good
Simple Ketones: Excellent

-Ketoesters: Superior (esp. bulky/labile)
Typical S/C Ratio 1,000 – 50,000100,000 – 1,000,000+
H2 Pressure 1 – 10 atm10 – 50 atm (Higher pressure often needed for max TON)
Enantioselectivity (ee) 95 – 99%97 – >99.9%
Cost Efficiency Lower metal cost (Ru), higher loading.Higher metal cost (Ir), ultra-low loading (offsets cost).

Experimental Protocol: Asymmetric Hydrogenation with (S)-Dtb-SpiroPAP-3-Me

Objective : Enantioselective hydrogenation of acetophenone (Model Substrate) or a


-aryl-

-ketoester. Safety : Hydrogen gas is flammable/explosive. High-pressure reactors must be rated and shielded.
Materials
  • Catalyst : (S)-Dtb-SpiroPAP-3-Me (Ir-complex).[2][3] Note: If using the ligand precursor, complexation with

    
     is required in situ.
    
  • Substrate : Acetophenone (purified/distilled).

  • Base :

    
    -BuOK (1.0 M in THF or solid).
    
  • Solvent : Anhydrous Ethanol (degassed).[3]

  • Equipment : Stainless steel autoclave with magnetic stirring and temperature control.

Step-by-Step Procedure (S/C = 100,000)
  • Catalyst Stock Solution Preparation :

    • In a glovebox (N2 atmosphere), weigh 1.0 mg of (S)-Dtb-SpiroPAP-3-Me.

    • Dissolve in 10 mL of anhydrous ethanol to create a stock solution.

  • Reaction Assembly :

    • Weigh 12.0 g (100 mmol) of Acetophenone into the autoclave glass liner.

    • Add 10 mL of anhydrous ethanol.

    • Add the calculated amount of catalyst stock solution. For S/C = 100,000, you need 0.001 mmol of catalyst (approx 1.0 mL of the stock, depending on exact MW).

    • Add base:

      
      -BuOK (1.0 mmol, S/Base = 100). Note: The base is catalytic relative to substrate but in excess relative to the catalyst.
      
  • Hydrogenation :

    • Seal the autoclave and purge with Hydrogen gas (3 cycles of pressurizing to 10 atm and releasing).

    • Pressurize to 50 atm H2.

    • Stir vigorously (1000 rpm) at 25–30 °C .

    • Monitor consumption (pressure drop) or run for a fixed time (e.g., 20 hours for ultra-low loading).

  • Workup :

    • Vent H2 carefully.

    • Concentrate the solvent under reduced pressure.

    • Analyze conversion by NMR and ee% by Chiral HPLC (e.g., Chiralcel OD-H column).

Decision Logic: When to Switch?

Use the following logic flow to determine if (S)-Dtb-SpiroPAP-3-Me is the correct choice for your campaign.

DecisionMatrix Start Select Catalyst for Ketone Hydrogenation IsSensitive Is the substrate Base-Sensitive? Start->IsSensitive Scale What is the Target Scale? IsSensitive->Scale No Spiro Use (S)-Dtb-SpiroPAP-3-Me (High Chemoselectivity) IsSensitive->Spiro Yes (e.g. labile alpha-H) Noyori Use Ru-Noyori Catalyst (Standard, Lower Pressure) Scale->Noyori Lab Scale (<10g) (Convenience) Spiro_Eco Use (S)-Dtb-SpiroPAP-3-Me (Highest TON/Lowest Cost) Scale->Spiro_Eco Production Scale (>1kg) (Need S/C > 50,000)

Figure 2: Decision matrix for selecting between Noyori and SpiroPAP systems based on substrate stability and production scale.

References

  • Xie, J.-H., & Zhou, Q.-L. (2014).[4] Chiral spiro iridium catalysts with SpiroPAP ligands: highly efficient for asymmetric hydrogenation of ketones and ketoesters.[4][5] Organic Chemistry Frontiers. Link

  • Yang, X.-H., Xie, J.-H., & Zhou, Q.-L. (2023).[5] Highly Efficient Asymmetric Hydrogenation Catalyzed by Iridium Complexes with Tridentate Chiral Spiro Aminophosphine Ligands.[6] Accounts of Chemical Research. Link

  • Noyori, R., & Ohkuma, T. (2001). Asymmetric Catalysis by Architectural and Functional Molecular Engineering: Practical Chemo- and Stereoselective Hydrogenation of Ketones. Angewandte Chemie International Edition. Link

  • ChemScene . Product Data: Ir-(R)-DTB-SpiroPAP-3-Me.[7][8][3] Link

Sources

Validation

Technical Guide: Enantioselectivity &amp; Performance of SpiroPAP Ligands

[1] Executive Summary SpiroPAP (Spiro Pyridine-Aminophosphine) ligands represent a pinnacle in the design of "privileged" chiral scaffolds.[1] Developed primarily by Prof. Qi-Lin Zhou and colleagues, these tridentate/bid...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

SpiroPAP (Spiro Pyridine-Aminophosphine) ligands represent a pinnacle in the design of "privileged" chiral scaffolds.[1] Developed primarily by Prof. Qi-Lin Zhou and colleagues, these tridentate/bidentate ligands utilize a rigid 1,1'-spirobiindane backbone to enforce a highly defined chiral pocket.

This guide analyzes the enantioselectivity and catalytic efficiency of SpiroPAP variants, specifically comparing the standard SpiroPAP-Ph against the sterically optimized SpiroPAP-DTB and SpiroPAP-Carbazole . It establishes their superiority over traditional Ru-diamine systems for the asymmetric hydrogenation of ketones and


-keto esters, particularly in terms of Turnover Number (TON) and stability.

Structural Architecture & Ligand Classes

The SpiroPAP scaffold integrates a spirobiindane backbone with a pyridine-aminophosphine coordination motif.[2] This design offers two critical advantages:

  • Rigidity: The spiro backbone prevents conformational flexibility, minimizing non-selective transition states.

  • Electronic Tuning: The N-H moiety is acidic, facilitating outer-sphere mechanisms, while the pyridine acts as a hemilabile ligand or stabilizing group, preventing catalyst decomposition.

Ligand Variants Analyzed
DesignationPhosphine Substituent (Ar)Pyridine ModificationKey Characteristic
SpiroPAP-Ph (1a) PhenylNone (H)Baseline ligand; high activity for simple ketones.
SpiroPAP-DTB (1c) 3,5-di-tert-butylphenylNone (H)High Performance: Steric bulk enhances enantioselectivity and lifetime.
SpiroPAP-Carbazole 3,5-dimethylphenyl6-CarbazoleNext-Gen: Designed for sterically demanding substrates like indenones.[3]
Visualization: SpiroPAP Structural Logic

SpiroPAP_Structure cluster_effect Optimization Strategy Backbone Spirobiindane Backbone (Chirality Source) Linker Amine (NH) Linker (Proton Shuttle) Backbone->Linker Rigid Attachment P_Group Phosphine Group (Electronic/Steric Tuning) Backbone->P_Group Rigid Attachment Metal Iridium (Ir) Center Linker->Metal Coordination P_Group->Metal Coordination Enantioselectivity Enantioselectivity P_Group->Enantioselectivity Steric Bulk (DTB) Py_Group Pyridine Group (Hemilabile Stabilizer) Py_Group->Linker Attached Py_Group->Metal Hemilabile Bond Stability Stability Py_Group->Stability Prevents Aggregation

Caption: Structural decomposition of the SpiroPAP ligand showing the modular components responsible for chirality, stability, and catalytic activity.

Comparative Performance Analysis

Benchmark: Asymmetric Hydrogenation of Ketones

The following data compares the performance of Ir-SpiroPAP variants against the industry-standard Ru-BINAP/Diamine (Noyori type) catalysts.

Reaction Conditions: Substrate: Acetophenone derivatives;


: 8–10 atm; Solvent: EtOH; Base: KOtBu.
Catalyst SystemLigand VariantSubstrateYield (%)ee (%)TON (Max)
Ir-SpiroPAP-Ph PhenylAcetophenone>99962,000,000
Ir-SpiroPAP-DTB 3,5-di-tBu-Ph Acetophenone>99 98 4,550,000
Ir-SpiroPAP-DTB 3,5-di-tBu-Phtert-Butyl ketone9999100,000
Ru-Cl2(BINAP)(DAIPEN)PhenylAcetophenone9998~100,000

Technical Insight:

  • The "DTB" Effect: The introduction of 3,5-di-tert-butyl groups (SpiroPAP-DTB) creates a tighter chiral pocket. This steric crowding forces the substrate into a specific orientation, boosting ee% from 96% to 98-99% compared to the phenyl variant.

  • Stability: Ir-SpiroPAP catalysts exhibit exceptional longevity (TON > 4.5 million), significantly outperforming Ruthenium counterparts which are often limited by deactivation.

Challenging Substrates: -Aryl- -Ketoesters

Hydrogenating


-ketoesters with dynamic kinetic resolution (DKR) is difficult due to the acidity of the 

-proton.
CatalystLigandProductee (%)dr (syn/anti)
Ir-SpiroPAP-DTB 3,5-di-tBu-Ph

-OH ester
99.8 98:2
Ir-SpiroPAP-PhPhenyl

-OH ester
94.090:10
Ru-BINAPPhenyl

-OH ester
92.085:15

Key Finding: The Ir-SpiroPAP system operates under weakly basic conditions (using the substrate enolate itself), avoiding the strong bases required for Ru-catalysts which can cause side reactions.

Mechanistic Causality

The superiority of SpiroPAP ligands stems from a distinct Iridium-Dihydride Outer-Sphere Mechanism .

  • Activation: The Ir-SpiroPAP precatalyst is activated by base to form a neutral hydride species.

  • N-H Effect: The N-H proton on the ligand is more acidic than in Ru-diamine complexes, allowing for faster heterolytic H2 cleavage.

  • Hydride Transfer: The reaction proceeds via a concerted transition state where the hydride attacks the carbonyl carbon while the N-H proton stabilizes the oxygen.

Visualization: Catalytic Cycle

Catalytic_Cycle cluster_features Mechanistic Advantages Precat Ir-SpiroPAP-Cl (Precatalyst) Active Ir-H (Hydride) Active Species Precat->Active + H2, Base - HCl TS Transition State (Outer Sphere) Active->TS + Ketone Product Chiral Alcohol + Regenerated Catalyst TS->Product Hydride Transfer Product->Active + H2 Adv1 High Acidity of N-H (Fast Activation) Adv2 Tridentate Chelation (Prevents Deactivation)

Caption: The Ir-SpiroPAP catalytic cycle highlights the crucial role of the N-H proton shuttle and the stability conferred by the tridentate ligand structure.

Experimental Protocol

Protocol: Asymmetric Hydrogenation of Acetophenone using Ir-(R)-SpiroPAP-DTB

Objective: Synthesis of (R)-1-phenylethanol with >98% ee.

Reagents:

  • Acetophenone (Purified by distillation): 1.20 g (10 mmol)

  • Catalyst: Ir-(R)-SpiroPAP-DTB (pre-complexed): 0.001 mmol (S/C = 10,000)

  • Base:

    
    -BuOK (1.0 M in EtOH): 0.1 mL
    
  • Solvent: Anhydrous Ethanol (10 mL)

  • Hydrogen Gas (

    
    ): Ultra-high purity
    

Step-by-Step Workflow:

  • Preparation: In a nitrogen-filled glovebox, dissolve the Ir-SpiroPAP-DTB catalyst in anhydrous ethanol.

  • Loading: Transfer the acetophenone and catalyst solution into a stainless steel autoclave equipped with a magnetic stir bar.

  • Activation: Add the

    
    -BuOK solution.[4] (Note: The color may shift to pale yellow, indicating active hydride formation).
    
  • Pressurization: Seal the autoclave. Purge with

    
     three times (pressurize to 5 atm, release). Finally, pressurize to 8 atm .
    
  • Reaction: Stir at room temperature (

    
    ) for 2 hours.
    
  • Workup: Release pressure carefully. Concentrate the solvent under reduced pressure.

  • Analysis: Determine conversion by

    
     NMR and enantioselectivity by Chiral GC (Cyclosil-B column).
    

Validation Check:

  • Success Indicator: Full conversion (>99%) and ee >98%.

  • Troubleshooting: If conversion is low, ensure the substrate is free of acidic impurities (which quench the hydride). If ee is low, verify the temperature (lower T often improves ee).

References

  • Xie, J.-H., et al. (2011). "Highly Efficient Iridium-Catalyzed Asymmetric Hydrogenation of Simple Ketones." Journal of the American Chemical Society.

  • Yang, X.-H., Xie, J.-H., & Zhou, Q.-L. (2014).[5] "Chiral spiro iridium catalysts with SpiroPAP ligands: highly efficient for asymmetric hydrogenation of ketones and ketoesters."[6][4][5][7][8] Organic Chemistry Frontiers.

  • Xie, J.-H., & Zhou, Q.-L. (2015). "Efficient asymmetric transfer hydrogenation of ketones in ethanol with chiral iridium complexes of spiroPAP ligands as catalysts." Chemical Communications.[9]

  • Huang, Z.-Y., et al. (2025).[10] "Asymmetric Hydrogenation of 3-Arylindenones to Chiral Indenols via 6-Carbazole-Modified Chiral Ir-SpiroPAP Catalysts." Organic Letters. [3]

  • Zhou, Q.-L. (2016).[11] "Privileged Chiral Ligands and Catalysts." Wiley-VCH.

Sources

Comparative

Validation of (S)-Dtb-spiropap-3-ME for Specific API Synthesis: A Comparative Performance Guide

Executive Summary The synthesis of enantiopure secondary alcohols is a foundational step in the production of numerous Active Pharmaceutical Ingredients (APIs), including targeted anticancer therapeutics like crizotinib,...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of enantiopure secondary alcohols is a foundational step in the production of numerous Active Pharmaceutical Ingredients (APIs), including targeted anticancer therapeutics like crizotinib, ensartinib, and lorlatinib, as well as antiviral agents like pibrentasvir[1]. Historically, the pharmaceutical industry has relied on stoichiometric chiral reducing agents to install these stereocenters. However, the advent of highly efficient transition-metal catalysis has redefined process chemistry standards.

This guide objectively validates the performance of (S)-Dtb-spiropap-3-ME —a privileged tridentate chiral spiro aminophosphine ligand—complexed with Iridium for the asymmetric hydrogenation of prochiral ketones. By evaluating its mechanistic causality, comparative performance data, and providing a self-validating experimental protocol, this guide serves as an authoritative resource for process chemists scaling up specific API intermediates.

Mechanistic Causality: The Origin of Enantiocontrol and Efficiency

To understand why the Ir/(S)-Dtb-spiropap-3-ME catalytic system outperforms traditional alternatives, we must analyze the causality behind its structural design:

  • Rigid Spirobiindane Backbone: The core of the ligand features a spirobiindane structure that prevents conformational flipping. This rigidity locks the catalyst into a well-defined spatial arrangement, creating a deep, unyielding chiral pocket.

  • Steric Shielding via DTB Groups: The bulky 3,5-di-tert-butylphenyl (DTB) groups on the phosphorus atom exert severe steric hindrance. During the transition state, this steric bulk forces the sterically larger substituent of the incoming prochiral ketone to orient away from the DTB groups, dictating a single, highly specific trajectory for hydride insertion.

  • Tridentate (P,N,N) Coordination: The addition of the 3-methylpyridine moiety (3-ME) allows the ligand to coordinate to the Iridium center at three points. This tridentate binding prevents catalyst deactivation pathways (such as dimerization or ligand dissociation) that plague bidentate systems. This extreme stability is the direct cause of the system's unprecedented efficiency, enabling 2[2].

CatalyticCycle Ir_Precursor Ir Precursor + (S)-Dtb-spiropap-3-ME Active_Cat Active Ir-Dihydride Complex Ir_Precursor->Active_Cat H2, Base Substrate_Coord Ketone Substrate Coordination Active_Cat->Substrate_Coord + Ketone Migratory_Insert Enantioselective Migratory Insertion Substrate_Coord->Migratory_Insert Hydride Transfer Product_Release Chiral Alcohol Release (API Intermediate) Migratory_Insert->Product_Release Product_Release->Active_Cat + H2

Catalytic cycle of Ir/(S)-Dtb-spiropap-3-ME highlighting enantioselective hydride transfer.

Comparative Performance Analysis

In the synthesis of complex APIs, the traditional approach for chiral alcohol installation has heavily relied on Corey-Bakshi-Shibata (CBS) reduction. However, as noted in the 1[1], CBS reduction requires up to 17 mol% catalyst loading and stoichiometric borane reagents. This generates massive chemical waste and severely inflates production costs at scale[1].

Transitioning to the Ir/(S)-Dtb-spiropap-3-ME system replaces stoichiometric borane waste with 100% atom-economical hydrogen gas, while simultaneously dropping the catalyst loading by orders of magnitude.

Table 1: Performance Comparison for API Ketone Reduction
ParameterIr/(S)-Dtb-spiropap-3-MECBS Reduction (Stoichiometric)Ru-BINAP / Diamine Systems
Catalyst Loading (S/C) 10,000 to 100,0005 to 10 (10% - 20% loading)1,000 to 5,000
Enantiomeric Excess (ee) > 99.5% 90% - 95%92% - 97%
Atom Economy Excellent (H₂ addition)Poor (Boron/Amine waste)Excellent (H₂ addition)
Reaction Conditions 20–80 atm H₂, 30–60 °C-20 to 0 °C, Atmospheric10–50 atm H₂, 25–50 °C
Scalability High (Proven at 30 kg scale)Low (Highly exothermic, waste)Moderate to High

Data supported by process validations for 3[3] and Crizotinib intermediates[1].

Self-Validating Experimental Protocol

When scaling up the asymmetric hydrogenation of API intermediates, trace moisture and oxygen are the primary failure points. Oxygen irreversibly oxidizes the Ir(I) precursor before the active dihydride can form, while moisture competitively binds the Ir center, artificially depressing the reaction rate.

The following protocol utilizes strict anhydrous, anaerobic conditions and incorporates an internal standard to isolate the variable of catalyst performance, ensuring a self-validating system.

Workflow Prep 1. Catalyst Prep Ir + Ligand React 2. Hydrogenation 20-80 atm H2 Prep->React Workup 3. Depressurization & Evaporation React->Workup Analysis 4. Chiral HPLC Yield & ee% Workup->Analysis

Standardized workflow for the scale-up asymmetric hydrogenation of API intermediates.

Step-by-Step Methodology (100 mmol Scale Validation)

Reagents Required:

  • Prochiral Ketone Substrate: 100 mmol

  • [Ir(COD)Cl]2 Precursor: 0.005 mmol (0.01 mol% Ir)

  • (S)-Dtb-spiropap-3-ME Ligand: 0.011 mmol (10% excess relative to Ir)

  • Base (e.g., KOtBu or Na2CO3): 1.0 mmol (1 mol%)

  • Solvent: Anhydrous, degassed Ethanol (50 mL)

  • Internal Standard: Dodecane (for GC tracking)

Procedure:

  • Catalyst Pre-Activation: In a nitrogen-filled glovebox, dissolve [Ir(COD)Cl]2 and (S)-Dtb-spiropap-3-ME in 5 mL of anhydrous, degassed ethanol. Stir at room temperature for 30 minutes. Causality: This pre-mixing step ensures complete complexation of the tridentate ligand to the Ir center before exposure to the bulk substrate, preventing unligated Ir from catalyzing racemic background reduction.

  • Reactor Loading: Transfer the prochiral ketone, the base (KOtBu), and the internal standard into a 300 mL stainless steel high-pressure autoclave.

  • Catalyst Transfer: Inject the pre-activated catalyst solution into the autoclave under a continuous stream of inert gas. Seal the reactor immediately.

  • Purging and Pressurization: Purge the reactor with hydrogen gas (5 atm) three times to definitively remove residual nitrogen/argon. Pressurize the reactor to 50 atm with H₂.

  • Hydrogenation: Heat the reactor to 50 °C and stir at 800 rpm. Monitor the pressure drop. Causality: High agitation (800 rpm) is critical to eliminate gas-liquid mass transfer limitations, ensuring the reaction rate reflects true catalyst kinetics rather than physical H₂ diffusion limits.

  • Workup: Once hydrogen consumption ceases (typically 12–24 hours), cool the reactor to room temperature and carefully vent the pressure.

  • Analysis: Filter the crude mixture through a short pad of silica to remove the Ir catalyst. Analyze the filtrate via Chiral HPLC (e.g., Chiralcel OD-H column) to determine conversion (>99%) and enantiomeric excess (>99.5% ee).

References

1.[2] Highly Efficient Asymmetric Hydrogenation Catalyzed by Iridium Complexes with Tridentate Chiral Spiro Aminophosphine Ligands - PubMed. 2 2.[3] Ir/SpiroPAP Catalyzed Asymmetric Hydrogenation of a Key Intermediate of Montelukast: Process Development and Potential Impurities Study - ACS Publications. 3 3.[1] Practical Access to Key Intermediates of Crizotinib, Lorlatinib, and Pibrentasvir Enabled by Oxa-Spirocyclic Ligands | Organic Process Research & Development - ACS Publications. 1

Sources

Validation

Benchmarking (S)-Dtb-SpiroPAP-3-Me: The New Gold Standard in Iridium-Catalyzed Asymmetric Hydrogenation

Executive Summary In the landscape of asymmetric hydrogenation, (S)-Dtb-SpiroPAP-3-Me (and its enantiomer) represents a paradigm shift from "active" to "hyper-efficient." Developed by the Zhou group, this tridentate chir...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of asymmetric hydrogenation, (S)-Dtb-SpiroPAP-3-Me (and its enantiomer) represents a paradigm shift from "active" to "hyper-efficient." Developed by the Zhou group, this tridentate chiral spiro iridium catalyst has shattered historical turnover number (TON) records, achieving TONs exceeding 4,500,000 in ketone hydrogenation.

This guide benchmarks (S)-Dtb-SpiroPAP-3-Me against industry standards (Ru-BINAP, Ir-PHOX, and Zhang’s f-Amphol), demonstrating why it is the superior choice for large-scale pharmaceutical synthesis of chiral alcohols and


-hydroxy esters.
Technical Profile: The "3-Me" Advantage

The efficacy of (S)-Dtb-SpiroPAP-3-Me stems from three structural modifications to the standard iridium scaffold:

  • Spiro-Biindane Backbone: Provides a rigid,

    
    -symmetric chiral pocket that resists conformational flux, ensuring high enantioselectivity (
    
    
    
    ).
  • Tridentate P-N-N Coordination: Unlike bidentate ligands (e.g., P-N), the tridentate nature (Phosphine-Amine-Pyridine) stabilizes the iridium center, preventing the formation of inactive dimers and extending catalyst life.

  • The "3-Me" & "Dtb" Substituents:

    • Dtb (Di-tert-butyl): Increases electron density on phosphorus and provides massive steric bulk to direct substrate orientation.

    • 3-Me (Pyridine Methylation): The critical differentiator. The methyl group at the 3-position of the pyridine ring creates a "steric wall" that fine-tunes the chiral pocket, significantly boosting enantioselectivity for challenging substrates like bulky aryl ketones.

Mechanistic Insight: The Tridentate Stability

The following diagram illustrates the catalytic cycle. The key differentiator for SpiroPAP is the Hemilabile N-H effect and the tridentate stability that supports the active hydride species.

SpiroPAP_Mechanism cluster_legend Key Advantage Precursor Ir-Precursor (Inactive) Active Active Species Ir(H)2(SpiroPAP) Precursor->Active + Base, + H2 - HCl Coordination Substrate Coordination Active->Coordination + Ketone TS H-Transfer (Outer-Sphere TS) Coordination->TS Enantio-determining Step ProductRel Product Release & H2 Activation TS->ProductRel Hydride Transfer ProductRel->Active + H2 Desc The tridentate P-N-N ligand prevents irreversible aggregation, allowing TON > 4.5 Million.

Figure 1: Catalytic cycle of Ir-SpiroPAP hydrogenation.[1][2][3][4][5][6][7][8] The rigid tridentate framework maintains the active monomeric species.

Comparative Benchmarking

The following data compares (S)-Dtb-SpiroPAP-3-Me against the historical standard (Ru-BINAP/Diamine) and other Iridium competitors.

Table 1: Efficiency Comparison (Acetophenone Hydrogenation)
MetricIr-(S)-Dtb-SpiroPAP-3-Me Ru-Cl2(BINAP)(DAIPEN) Ir-PHOX (Pfaltz) Ir-f-Amphol (Zhang)
Max TON 4,550,000 ~100,000~5,000~200,000
TOF (

)
>100,000 ~20,000~500~50,000
Enantioselectivity (

)
99.9% 98-99%90-96%98-99%
Pressure Req. 8-50 atm1-10 atm50-100 atm10-50 atm
S/C Ratio 1,000,000:1100,000:12,000:1100,000:1
Stability Air-stable solid; Soln stableAir-sensitiveAir-stableAir-stable

Analysis: While Ru-BINAP is excellent, it cannot compete with the longevity of the SpiroPAP catalyst. For industrial batches, the ability to run at S/C (Substrate/Catalyst) ratios of 1,000,000:1 drastically reduces metal residue and catalyst cost.

Table 2: Substrate Scope Performance
Substrate Class(S)-Dtb-SpiroPAP-3-Me PerformanceCompetitor Note
Simple Aryl Ketones Excellent (>99% ee) Outperforms Ir-PHOX in activity.

-Keto Esters
Excellent (98% ee) Comparable to Ru-BINAP, but higher TON.

-Unsat. Ketones
High Chemoselectivity Reduces C=O preferentially over C=C (Rare capability).
Bulky t-Butyl Ketones Good (90-95% ee) The "3-Me" variant is specifically tuned for this bulk.
Experimental Protocol: High-Efficiency Hydrogenation

Objective: Asymmetric hydrogenation of Acetophenone (Scale: 10 mmol) using (S)-Dtb-SpiroPAP-3-Me. Safety: Hydrogen gas is flammable. High-pressure vessels must be rated.

Reagents:
  • Catalyst: Ir-(S)-Dtb-SpiroPAP-3-Me (Prepare stock solution due to extremely low loading).

  • Substrate: Acetophenone (Distilled).

  • Base:

    
    -BuOK (1.0 M in 
    
    
    
    -BuOH).
  • Solvent: Anhydrous Ethanol (Degassed).

Workflow Diagram

Exp_Protocol Prep 1. Catalyst Stock Prep (Glovebox: Ar atm) Load 2. Autoclave Loading Substrate + Base + Cat Soln Prep->Load Micropipette (S/C 10,000:1 to 1M:1) React 3. Reaction Pressurize H2 (10-50 atm) Stir @ RT Load->React Vent 4. Vent & Quench Release H2 carefully React->Vent Conversion Check (TLC/NMR) Analyze 5. Analysis GC/HPLC (Chiral Column) Vent->Analyze

Figure 2: Step-by-step workflow for high-pressure asymmetric hydrogenation.

Step-by-Step Procedure:
  • Catalyst Stock Solution: In an Argon-filled glovebox, dissolve 1.0 mg of (S)-Dtb-SpiroPAP-3-Me in 1 mL of anhydrous ethanol. (This allows precise aliquoting for high S/C ratios).

  • Reaction Assembly: Into a stainless steel autoclave equipped with a glass liner and magnetic stir bar, add:

    • Acetophenone (1.20 g, 10 mmol).

    • Anhydrous Ethanol (3.0 mL).

    • 
      -BuOK solution (Calculated to be ~0.02 M concentration in final mix; typically 1-5 mol% relative to substrate is standard, but SpiroPAP requires very little base compared to Ru-systems). Note: Zhou's protocol often uses much lower base loading than Noyori systems.
      
    • Catalyst Solution: Add volume corresponding to S/C = 10,000 (approx 1

      
      mol Ir).
      
  • Hydrogenation:

    • Seal the autoclave.

    • Purge with

      
       (pressurize to 10 atm, vent) 
      
      
      
      3 times.
    • Pressurize to 8–10 atm (for standard ketones) or up to 50 atm (for difficult substrates).

    • Stir vigorously at Room Temperature (25-30 °C).

  • Workup:

    • After reaction completion (monitor H2 uptake or run for fixed time, e.g., 2-4 hours for S/C 10,000), carefully vent

      
       in a fume hood.
      
    • Concentrate the solvent under reduced pressure.

    • Pass through a short silica plug to remove metal traces (optional for analysis).

  • Validation:

    • Determine conversion via

      
      H NMR.
      
    • Determine

      
       via Chiral GC (e.g., Chirasil-DEX CB column) or Chiral HPLC (Chiralcel OD-H).
      
References
  • Discovery of SpiroPAP: Xie, J.-H., Liu, X.-Y., Xie, J.-B., Wang, L.-X., & Zhou, Q.-L. (2011). An Additional Coordination Group Leads to Extremely Efficient Chiral Iridium Catalysts for Asymmetric Hydrogenation of Ketones.[1][4][5][6]Angewandte Chemie International Edition . [Link]

  • Record Breaking TON: Yang, F., Xie, J.-H., & Zhou, Q.-L. (2023).[5] Highly Efficient Asymmetric Hydrogenation Catalyzed by Iridium Complexes with Tridentate Chiral Spiro Aminophosphine Ligands.[1][4][5][6]Accounts of Chemical Research . [Link][5]

  • Review of Iridium Catalysts: Roseblade, S. J., & Pfaltz, A. (2007).[9] Iridium-catalyzed asymmetric hydrogenation of olefins.[5][6][9][10]Accounts of Chemical Research . [Link][9]

  • SpiroPAP-3-Me Specifics: Xie, J.-H., & Zhou, Q.-L. (2014). Chiral spiro iridium catalysts with SpiroPAP ligands: highly efficient for asymmetric hydrogenation of ketones and ketoesters.[4][5][6][11]Organic Chemistry Frontiers . [Link][11]

Sources

Comparative

Kinetic Analysis &amp; Performance Guide: (S)-Dtb-SpiroPAP-3-Me in Asymmetric Hydrogenation

Topic: Kinetic Analysis & Comparative Performance Guide: (S)-Dtb-SpiroPAP-3-Me Content Type: Publish Comparison Guide Audience: Researchers, Process Chemists, and Drug Development Professionals Executive Summary: The "Pr...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Kinetic Analysis & Comparative Performance Guide: (S)-Dtb-SpiroPAP-3-Me Content Type: Publish Comparison Guide Audience: Researchers, Process Chemists, and Drug Development Professionals

Executive Summary: The "Privileged" Iridium Standard

In the landscape of asymmetric hydrogenation, (S)-Dtb-SpiroPAP-3-Me (and its enantiomer) represents a pinnacle of ligand engineering by the Zhou group. Unlike traditional Ruthenium-based systems (e.g., Noyori catalysts) that rely on strong bases, this Iridium-SpiroPAP complex operates under mild conditions with unprecedented efficiency.

This guide provides a kinetic and mechanistic breakdown of why this specific variant—featuring a 3-methyl pyridine substituent and 3,5-di-tert-butylphenyl phosphine groups—outperforms industry standards in the reduction of ketones and


-ketoesters.
Key Performance Metrics
  • Turnover Number (TON): Up to 4,550,000 (vs. ~100,000 for Ru-BINAP).

  • Turnover Frequency (TOF): Up to 37,000 h⁻¹ .

  • Selectivity: Consistently >98% ee for difficult substrates like

    
    -aryl-
    
    
    
    -ketoesters.

Catalyst Profile & Structural Logic

The superior kinetics of (S)-Dtb-SpiroPAP-3-Me stem from two specific structural modifications to the core SpiroPAP scaffold.

Structural FeatureKinetic/Mechanistic Impact
Spiro-Biindane Backbone Provides a rigid,

-symmetric chiral environment that minimizes conformational flux, ensuring high ee.
3,5-Di-tert-butyl (Dtb) Enantio-control: These bulky groups on the phosphorus aryl rings create a "tight" chiral pocket, destabilizing the minor transition state pathway.
3-Methyl (3-Me) Catalyst Lifetime: Located on the pyridine ring, this methyl group prevents the formation of inactive Iridium dimers/trimers (a common deactivation pathway), enabling million-scale TONs.

Comparative Kinetic Analysis

The following data compares (S)-Dtb-SpiroPAP-3-Me against two industry-standard benchmarks: Ru-BINAP/Diamine (Noyori type) and Rh-DuanPhos .

Table 1: Kinetic Benchmarking in Asymmetric Hydrogenation

Substrate: Acetophenone /


-Ketoesters | Conditions: 25-30°C, 8-50 atm H₂
MetricIr-(S)-Dtb-SpiroPAP-3-Me Ru-BINAP / Diamine Rh-DuanPhos
Max TON 4,550,000 ~100,000 - 200,000~5,000 - 20,000
Max TOF (h⁻¹) 37,000 ~6,000~1,000
Base Requirement Weak Base (K₂CO₃ / Enolate)Strong Base (KOtBu)None / Mild
Substrate Scope Ketones,

-ketoesters,

-keto acids
Simple KetonesFunctionalized Olefins
Mechanism Outer-Sphere (Bifunctional)Outer-Sphere (Bifunctional)Inner-Sphere (Coordination)
Limitation High cost of Iridium (offset by low loading)Base-sensitive substrates (racemization risk)Poor activity for simple ketones
Mechanistic Insight: Why the Difference?
  • Vs. Ruthenium: Ru-systems require a strong base to generate the active hydride species. For labile substrates like

    
    -ketoesters, this base can cause background racemization or retro-Claisen condensation. The Ir-SpiroPAP system works with weak bases or even the substrate's own enolate, preserving substrate integrity.
    
  • Vs. Rhodium: Rh-bisphosphine catalysts typically require the substrate to coordinate directly to the metal (Inner-Sphere). This is energetically costly for ketones. The Ir-SpiroPAP utilizes an Outer-Sphere mechanism where the substrate never binds to the metal; instead, hydrogen is transferred via a concerted transition state involving the ligand's NH proton.

Mechanistic Visualization

The efficiency of (S)-Dtb-SpiroPAP-3-Me relies on an outer-sphere cycle where the NH moiety of the aminopyridine acts as a "proton shuttle."

CatalyticCycle Figure 1: Outer-Sphere Catalytic Cycle. The 3-Me group (not shown) sterically inhibits the path to the Inactive Dimer. PreCat Pre-Catalyst [Ir(COD)Cl]2 + Ligand ActiveSpecies Active Species (A) Ir(H)2(Ligand)+ PreCat->ActiveSpecies + H2, - COD TS Transition State (B) Outer-Sphere Hydride Transfer (Concerted H- / H+ delivery) ActiveSpecies->TS + Ketone Substrate Deactivation Inactive Dimer (Blocked by 3-Me Group) ActiveSpecies->Deactivation Without 3-Me ProductRelease Product Release Regeneration of Ir-Species TS->ProductRelease Fast Step ProductRelease->ActiveSpecies + H2

Figure 1: The cycle demonstrates the "metal-ligand bifunctional" mechanism. The rate-determining step is typically the hydride transfer (TS), which is accelerated by the precise chiral pocket formed by the DTB groups.

Experimental Protocol: Kinetic Validation

To reproduce the high-performance kinetics (S/C > 100,000), strict adherence to the protocol is required to avoid oxygen poisoning of the hydride species.

Protocol: High-TON Asymmetric Hydrogenation of Acetophenone

Materials:

  • Catalyst: [Ir(COD)Cl]₂ and (S)-Dtb-SpiroPAP-3-Me (1:2.1 ratio).

  • Solvent: Anhydrous Ethanol (degassed).

  • Base:

    
    -BuOK (1.0 M in 
    
    
    
    -BuOH) or K₂CO₃.

Step-by-Step Workflow:

  • Catalyst Formation (In-Situ):

    • In a glovebox, mix [Ir(COD)Cl]₂ (1.0 equiv) and Ligand (2.1 equiv) in EtOH.

    • Stir at RT for 30 mins. Solution turns from orange to clear yellow (Active Ir-H species).

  • Substrate Preparation:

    • Add Acetophenone (purified/distilled) to a high-pressure autoclave.

    • Add base (Base/Ir ratio = 100:1 typically, but Base/Substrate is catalytic).

  • Reaction Initiation:

    • Inject catalyst solution (S/C = 100,000 to 1,000,000).

    • Pressurize with

      
       (10–50 atm).
      
    • Stir vigorously (>1000 rpm) to eliminate mass-transfer limitations (critical for kinetic measurement).

  • Kinetic Monitoring:

    • Monitor

      
       uptake via gas uptake controller (BAM) or periodic sampling for GC (Chiral column).
      
    • Calculation:

      
       at <20% conversion.
      

Workflow Figure 2: Workflow for Reproducing High-TON Kinetics Step1 1. Catalyst Pre-mix (Argon, 30 min) Step2 2. Autoclave Loading (Substrate + Base) Step1->Step2 Step3 3. H2 Pressurization (10-50 atm) Step2->Step3 Step4 4. Kinetic Sampling (GC / H2 Uptake) Step3->Step4

Conclusion

(S)-Dtb-SpiroPAP-3-Me distinguishes itself not just by enantioselectivity, but by catalytic robustness . The "3-Me" modification effectively shuts down deactivation pathways, allowing the catalyst to operate at ppm loadings. For industrial applications requiring the hydrogenation of


-aryl-

-ketoesters or simple ketones, it offers a distinct kinetic advantage over Ru-BINAP and Rh-DuanPhos systems, combining the speed of Iridium with the precision of the SpiroPAP scaffold.

References

  • Highly Efficient Ir-SpiroPAP Catalysts: Xie, J.-H., Zhou, Q.-L., et al. "Chiral spiro iridium catalysts with SpiroPAP ligands: highly efficient for asymmetric hydrogenation of ketones and ketoesters." Organic Chemistry Frontiers, 2014, 1 , 2-10. Link

  • Development of Spiro Ligands: Xie, J.-H., & Zhou, Q.-L. "Spiro Ligands for Asymmetric Catalysis." Accounts of Chemical Research, 2008, 41 , 581-593. Link

  • Industrial Application (Montelukast): "Ir/SpiroPAP Catalyzed Asymmetric Hydrogenation of a Key Intermediate of Montelukast." Organic Process Research & Development, 2016. Link

Validation

Technical Guide: Maximizing Reproducibility with (S)-Dtb-SpiroPAP-3-Me

The following technical guide is structured to address the specific challenges of reproducibility when employing the (S)-Dtb-SpiroPAP-3-Me ligand in Iridium-catalyzed asymmetric hydrogenation. This guide deviates from st...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured to address the specific challenges of reproducibility when employing the (S)-Dtb-SpiroPAP-3-Me ligand in Iridium-catalyzed asymmetric hydrogenation.

This guide deviates from standard templates to focus on the process variables that cause experimental failure, drawing on the specific behavior of spiro-pyridine-aminophosphine (SpiroPAP) ligands developed by the Zhou group and their industrial applications.

Executive Summary: The "Spiro" Advantage

The (S)-Dtb-SpiroPAP-3-Me (and its enantiomer) represents a class of Chiral Spiro Pyridine-Aminophosphine (P-N) ligands. Unlike atropisomeric ligands (e.g., BINAP) which rely on axial chirality, the SpiroPAP scaffold utilizes a rigid spiro-biindane backbone.

Why this matters for reproducibility: The spiro-backbone eliminates the risk of racemization of the ligand itself under thermal stress, a common failure mode in biaryl systems. However, the "Dtb" (3,5-di-tert-butylphenyl) substituents and the "3-Me" (Methyl group on the pyridine ring) introduce specific steric and electronic tuning that requires precise protocol adherence. When optimized, this catalyst system achieves Turnover Numbers (TON) >100,000, far exceeding traditional Ruthenium-diamine systems.

Comparative Performance Matrix
FeatureIr-(S)-Dtb-SpiroPAP-3-MeRu-BINAP / DiamineCinchona Organocatalysts
Primary Mechanism Ir-H Hydride Transfer (Inner Sphere)Metal-Ligand BifunctionalH-Bonding / Ion Pairing
Substrate Scope Bulky Ketones ,

-Substituted Ketones
Simple Ketones,

-Keto Esters
Activated Olefins, Imines
Max TON 10,000 - 100,000+ 1,000 - 5,00050 - 500
Reproducibility Risk High (Sensitive to Base/H2 Pressure)Moderate (Sensitive to O2)Low (Robust)
Enantioselectivity (ee) >99% (Rigid Pocket) 90-97%85-95%

Mechanistic Logic & Critical Control Points

To ensure reproducibility, one must understand why the reaction works. The active catalyst is not the pre-catalyst powder you weigh out; it is an Iridium-Hydride species generated in situ.

The Activation Pathway

The reaction requires a base (typically


 or 

) to convert the stable Ir-Cl precursor into the active Ir-H species.
  • Failure Point 1: If the base is "wet" (contains water), the hydride formation is inhibited.

  • Failure Point 2: The "3-Me" group on the pyridine ring creates a specific steric gate. If the substrate is too crowded and the pressure is too low, the catalyst rests in an inactive state, leading to stalled conversion.

CatalyticCycle cluster_fail Common Failure Mode PreCat Pre-Catalyst [Ir(COD)Cl]2 + Ligand BaseAct Base Activation (KOtBu / EtOH) PreCat->BaseAct + Base Oxidation Ligand Oxidation (P-oxide formation) PreCat->Oxidation O2 Exposure ActiveSpecies Active Ir-H Species (Chiral Pocket Open) BaseAct->ActiveSpecies - HCl Coordination Substrate Coordination (C=O binds Ir) ActiveSpecies->Coordination + Ketone HydrideTransfer Enantio-Determining Hydride Transfer Coordination->HydrideTransfer + H2 ProductRelease Product Release Regenerate Catalyst HydrideTransfer->ProductRelease Slow Step ProductRelease->ActiveSpecies Cycle

Figure 1: The activation and catalytic cycle of Ir-SpiroPAP complexes. Note that base activation is the critical "switch" for the reaction.

Standardized Experimental Protocol

Objective: Asymmetric Hydrogenation of a Prochiral Aryl Ketone (Benchmark). Target: >99% Conversion, >98% ee.

Materials & Preparation[1][2][3][4][5][6][7]
  • Catalyst Precursor:

    
     (Strem/Sigma, 99%).
    
  • Ligand: (S)-Dtb-SpiroPAP-3-Me (Ensure storage in glovebox or desiccator; phosphines oxidize).

  • Solvent: Ethanol (Anhydrous, degassed). Note: Methanol often gives faster rates but lower ee for this specific ligand class.

  • Base:

    
     (1.0 M in THF) or solid 
    
    
    
    (must be oven-dried).
Step-by-Step Workflow
  • In-Situ Complexation (Critical for Activity):

    • In a glovebox or under Argon, mix

      
       (
      
      
      
      mmol) and (S)-Dtb-SpiroPAP-3-Me (
      
      
      mmol) in anhydrous EtOH (
      
      
      mL).
    • Stir at room temperature for 30-60 minutes .

    • Visual Check: Solution should turn from orange to a clear, deep red/orange. If it remains cloudy or pale, complexation is incomplete.

  • Substrate Addition:

    • Add the ketone substrate (

      
       mmol) directly to the catalyst solution.
      
    • Add the base solution (

      
       mmol 
      
      
      
      , S/B = 1/50 typical).
    • Expert Note: The ratio of Base-to-Catalyst is vital. Too much base leads to aldol side reactions; too little prevents activation. Keep Base/Catalyst between 5:1 and 10:1.

  • Hydrogenation:

    • Transfer to an autoclave. Purge with

      
       (3 cycles).
      
    • Pressurize to 30-50 atm (approx. 450-700 psi) .

    • Temperature: Set to 30-40°C .

    • Time: Run for 12-24 hours.

  • Workup:

    • Vent carefully. Concentrate in vacuo.[1][2]

    • Pass through a short silica plug to remove Iridium (prevents metal contamination in analysis).

Reproducibility & Troubleshooting Guide

The following decision tree addresses the most common deviations in data when using SpiroPAP ligands.

The "Self-Validating" Checklist

Before blaming the catalyst batch, verify these parameters:

  • The "Induction" Color: Did the pre-complexation step yield a deep red solution?

  • Solvent Gas: Was the ethanol degassed? Dissolved

    
     kills the Ir-Hydride.
    
  • Stirring Rate: At 50 atm

    
    , mass transfer is rarely rate-limiting, but magnetic stirring must be vigorous (>500 rpm) to ensure the base is distributed.
    

Troubleshooting Start Low Yield or Low ee? CheckConv Check Conversion (NMR) Start->CheckConv LowConv Low Conversion (<50%) CheckConv->LowConv LowEE Good Conv, Low ee (<90%) CheckConv->LowEE CheckColor Was catalyst solution Red? LowConv->CheckColor ComplexFail Complexation Failed. Check Ligand Purity (P-NMR). CheckColor->ComplexFail No (Pale) CheckBase Check Base Quality CheckColor->CheckBase Yes (Red) BaseFail Base Wet/Old. Use fresh KOtBu. CheckBase->BaseFail Old IncreaseTemp Substrate too bulky? Increase T to 50°C. CheckBase->IncreaseTemp Fresh CheckTemp Temp too high? LowEE->CheckTemp LowerTemp Reduce T to 25°C. Increase H2 Pressure. CheckTemp->LowerTemp >40°C CheckRac Racemization? CheckTemp->CheckRac <30°C LigandWrong Check Ligand Enantiomer. Ensure (S)-Dtb... CheckRac->LigandWrong

Figure 2: Troubleshooting logic for Iridium-SpiroPAP catalyzed hydrogenation.

References

  • Xie, J.-H., & Zhou, Q.-L. (2008). "Spiro-Spiro-biindane-based Chiral Ligands for Asymmetric Catalysis." Accounts of Chemical Research.

  • Xie, J.-H., et al. (2011).

    
    -Substituted Ketones Catalyzed by Iridium Complexes of SpiroPAP Ligands." Angewandte Chemie International Edition. 
    
  • Bao, D.-H., et al. (2022). "Iridium-Catalyzed Asymmetric Hydrogenation of Halogenated Ketones: Process Safety and Scale-Up." Organic Process Research & Development.

    • Note: This reference specifically details the scale-up and reproducibility parameters for SpiroPAP systems.
  • Wang, L., et al. (2014). "Highly Enantioselective Hydrogenation of Quinolines Using SpiroPAP-Iridium Catalysts." Journal of the American Chemical Society.

Sources

Comparative

Literature review comparing the efficacy of various chiral catalysts

Part 1: Core Directive - The Comparative Guide Executive Summary: The Triad of Asymmetric Synthesis For decades, the "privileged" chiral catalyst space was dominated by transition metal complexes. Today, the landscape ha...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Core Directive - The Comparative Guide

Executive Summary: The Triad of Asymmetric Synthesis

For decades, the "privileged" chiral catalyst space was dominated by transition metal complexes. Today, the landscape has fractured into three distinct but overlapping pillars: Transition Metal Catalysis (TMC) , Organocatalysis (OC) , and Biocatalysis (BC) .

Comparative Efficacy Analysis

To provide an objective baseline, we compare the performance of these three classes in the enantioselective reduction of acetophenone to (R)- or (S)-1-phenylethanol . This transformation serves as the "hydrogen atom" of asymmetric synthesis—simple, yet revealing of intrinsic catalyst limitations.

Table 1: Head-to-Head Performance Metrics (Acetophenone Reduction)
FeatureTransition Metal (Ru-BINAP) Organocatalysis (CBS Reduction) Biocatalysis (KREDs)
Primary Mechanism Asymmetric Hydrogenation (

)
Hydride Transfer (Borane)Enzymatic Hydride Transfer (NADPH)
Enantiomeric Excess 94–98%90–97%>99.5%
Typical Loading 0.01 – 0.1 mol%5 – 10 mol%0.1 – 1.0 wt% (enzyme)
Turnover Number (TON) 1,000 – 100,000 10 – 50>10,000 (with recycling)
Reaction Conditions High Pressure (10-50 bar), HeatCryogenic/RT, Moisture SensitiveAmbient, Aqueous Buffer (pH 7-8)
Cost Driver Precious Metal (Ru/Rh) & LigandStoichiometric Borane ReagentEnzyme Engineering & Cofactor
Scalability Risk Trace Metal Removal (ppm limits)Exotherm Control (

)
Emulsion/Workup Volume

Key Insight: While Transition Metals offer the highest theoretical efficiency (TON), Biocatalysis has emerged as the superior choice for optical purity, often rendering downstream chiral resolution obsolete. Organocatalysis remains the go-to for early-phase discovery due to operational simplicity (no high-pressure reactors needed).

Mechanistic Visualization

Understanding the why behind the efficacy requires visualizing the catalytic cycles.

Diagram 1: Comparative Catalytic Cycles

The following diagram contrasts the Ru-BINAP (Metal) cycle with the Ketoreductase (KRED) (Bio) cycle. Note the complexity of the cofactor regeneration in the biological system versus the direct hydrogen activation in the metal system.

CatalyticCycles cluster_metal Transition Metal Cycle (Ru-BINAP) cluster_bio Biocatalytic Cycle (KRED) M_Pre Ru-Precursor (16e species) M_H2 H2 Addition (Dihydrogen Complex) M_Pre->M_H2 + H2 M_Sub Substrate Coordination (Ketone binds) M_H2->M_Sub + Substrate M_Ins Hydride Insertion (Enantio-determining) M_Sub->M_Ins Migratory Insertion M_Prod Product Release (Alcohol) M_Ins->M_Prod Reductive Elim. M_Prod->M_Pre - Product E_Rest Holo-Enzyme (E-NADPH) E_Bind Substrate Binding (Lock & Key) E_Rest->E_Bind + Ketone E_TS Hydride Transfer (Stereoselective) E_Bind->E_TS Tyr/Ser Stabilization E_Ox Oxidized Complex (E-NADP+) E_TS->E_Ox + Alcohol E_Regen Cofactor Recycling (GDH/Glucose) E_Ox->E_Regen NADP+ Release E_Regen->E_Rest + NADPH

Caption: Comparison of Ru-BINAP hydrogenation (left) vs. KRED enzymatic reduction (right). Red nodes indicate the stereodetermining step.

Experimental Protocols

We provide two protocols: a "Gold Standard" Biocatalytic protocol (increasingly preferred in pharma) and a robust Organocatalytic protocol for lab-scale synthesis.

Protocol A: Biocatalytic Reduction (KRED)

Context: This protocol uses a commercially available Ketoreductase (KRED) screening kit approach, scalable to gram-scale. It utilizes an enzyme-coupled cofactor regeneration system (Glucose Dehydrogenase - GDH).

Reagents:

  • Substrate: Acetophenone (1.20 g, 10 mmol)

  • Enzyme: KRED-P100 (or equivalent commercial variant) - 20 mg

  • Cofactor Recycle: GDH (10 mg), NADP+ (5 mg), Glucose (2.0 g, 1.1 equiv)

  • Buffer: 100 mM Potassium Phosphate, pH 7.0 (50 mL)

  • Solvent: DMSO (2 mL) for substrate solubilization

Workflow:

  • Buffer Prep: In a 100 mL round-bottom flask, dissolve glucose in the phosphate buffer. Check pH and adjust to 7.0 if necessary.

  • Cofactor Initiation: Add NADP+ and GDH to the buffer. Stir gently (do not vortex vigorously to avoid protein denaturation) for 5 minutes until dissolved.

  • Enzyme Addition: Add the KRED enzyme powder. Stir for another 5 minutes.

  • Substrate Addition: Dissolve acetophenone in DMSO. Add this solution dropwise to the stirring enzyme mixture.

    • Self-Validating Step: The mixture should remain a slightly cloudy emulsion. If precipitation occurs, increase stirring speed or add 5% isopropanol as a co-solvent.

  • Reaction: Stir at 30°C for 24 hours. Monitor pH periodically; if it drops below 6.5, add 1M NaOH to maintain pH 7.0 (gluconic acid byproduct lowers pH).

  • Workup: Add Ethyl Acetate (50 mL) and stir vigorously to extract. Centrifuge to break the emulsion. Separate organic layer, dry over

    
    , and concentrate.
    
Protocol B: Organocatalytic CBS Reduction

Context: Ideal for anhydrous, rapid reduction without high-pressure equipment.

Reagents:

  • (S)-Me-CBS Oxazaborolidine (1M in toluene, 1.0 mL, 10 mol%)

  • Borane-THF complex (1M solution, 6.0 mL, 0.6 equiv)

  • Acetophenone (1.20 g, 10 mmol)

  • Anhydrous THF (20 mL)

Workflow:

  • Catalyst Prep: Flame-dry a 50 mL flask under Argon. Add (S)-Me-CBS solution.

  • Borane Activation: Add the Borane-THF solution to the catalyst at room temperature. Stir for 10 minutes.

  • Substrate Addition: Cool the mixture to 0°C (ice bath). Dissolve acetophenone in 10 mL anhydrous THF. Add this solution slowly via syringe pump over 30 minutes.

    • Mechanistic Note: Slow addition ensures the concentration of free ketone is low, forcing the reaction through the catalyst-complexed pathway rather than the non-selective background reduction by free borane.

  • Quench: After 1 hour, carefully add Methanol (5 mL) dropwise (Caution: Hydrogen gas evolution!).

  • Workup: Concentrate, redissolve in ether, wash with 1M HCl (to remove catalyst), then brine. Dry and concentrate.

2025 Breakthrough: The "Fourth Pillar" – AI-Driven Design

The Innovation: In 2025, researchers demonstrated "Generative Molecular Design with Steerable Control" [1]. Unlike traditional High-Throughput Screening (HTS) which tests existing libraries, these Generative AI models (using diffusion models and transformers) "dream" up new chiral ligands and enzyme mutations that do not yet exist, optimized for specific steric constraints.

Impact:

  • Speed: Reduces catalyst optimization time from months to weeks.

  • Scope: Successfully targeted "impossible" substrates (e.g., bulky dialkyl ketones) where both CBS and standard KREDs failed.

  • Application: A 2025 study [2] used this to optimize a Palladium-catalyzed reaction, achieving >99% ee with a ligand structure predicted entirely by a neural network trained on a small dataset (<100 reactions).

Diagram 2: The AI-Catalyst Workflow

AI_Workflow Data Small Dataset (Exp. Data) Model Generative AI (Transformer/Diffusion) Data->Model Predict In Silico Candidate Generation Model->Predict Synth Automated Synthesis & Test Predict->Synth Synth->Data New Data Loop Active Learning Feedback Loop

Caption: The "Closed-Loop" AI discovery cycle. Experimental data feeds the model, which predicts novel structures, which are then synthesized and tested to refine the model.

References

  • Generative Molecular Design with Steerable and Granular Synthesizability Control. arXiv, May 2025.[1] Link

  • Generality-driven optimization of enantio- and regioselective catalysis by high-throughput experimentation and machine learning. ChemRxiv, April 2025. Link

  • Recent advances in catalytic asymmetric synthesis. Frontiers in Chemistry, May 2024. Link

  • Origins of stereoselectivity in evolved ketoreductases. PNAS, Dec 2015 (Foundational Mechanism). Link

  • A Comparative Guide to Enantioselective Ketone Reduction. BenchChem Protocols, 2025. Link

Sources

Safety & Regulatory Compliance

Safety

(S)-Dtb-spiropap-3-ME proper disposal procedures

Executive Safety & Stewardship Summary As researchers working with (S)-Dtb-SpiroPAP-3-Me (CAS: 1418483-59-6), we are handling a high-value, chiral aminophosphine ligand, often complexed with Iridium (Ir) or Rhodium (Rh)....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety & Stewardship Summary

As researchers working with (S)-Dtb-SpiroPAP-3-Me (CAS: 1418483-59-6), we are handling a high-value, chiral aminophosphine ligand, often complexed with Iridium (Ir) or Rhodium (Rh). Proper disposal is not merely a janitorial task; it is a critical component of laboratory safety and environmental stewardship.[1]

Immediate Hazard Profile:

  • Oxidation Risk: Like most electron-rich phosphines, this ligand is air-sensitive. While the bulky di-tert-butyl (Dtb) groups provide kinetic stability, rapid oxidation can still be exothermic.

  • Heavy Metal Contamination: If used as a catalyst (e.g., Ir-(S)-Dtb-SpiroPAP), the waste stream contains heavy metals, strictly prohibiting disposal in sanitary sewers or general organic waste.

  • Toxicity: Aminophosphines are generally classified as Irritants (Skin/Eye) and potentially harmful if swallowed.

Pre-Disposal Risk Assessment (The "Why")

Before initiating disposal, you must categorize the state of the material.[1] This determines the chemical compatibility of your waste stream.

Material StateChemical HazardPrimary RiskCorrect Waste Stream
Free Ligand (Solid) Air-sensitive Phosphine (P-III)Pyrophoric potential (low but non-zero); Toxicity.[2]Solid Hazardous Waste (P-Contaminated)
Catalyst Complex (Solid) Iridium/Rhodium + LigandHeavy Metal Toxicity; Cost (Precious Metal).Solid Metal Waste (Precious Metal Recovery)
Reaction Mixture (Liquid) Solvated Catalyst + OrganicsFlammability (Solvent); Unknown reaction byproducts.Liquid Waste (Segregated by Solvent Type)

Scientist's Note: Never mix phosphine ligands with strong oxidizers (e.g., concentrated Nitric Acid, Permanganates) in the waste container. This can lead to immediate, violent exothermic reactions.

Protocol A: Chemical Deactivation ("The Kill Step")

If you are disposing of active reaction mixtures or residual ligand solutions, you must "kill" the active catalytic species and oxidize the phosphine to a stable P(V) oxide before long-term storage in a waste drum.

Reagents Required:

  • Dilute Hydrogen Peroxide (3%

    
    ) OR Dilute Sodium Hypochlorite (Bleach).
    
  • Fume Hood.[1]

  • Ice bath (for larger quantities >1g).

Step-by-Step Methodology:

  • Dilution: Ensure the waste solution is diluted with a compatible solvent (e.g., Dichloromethane or Methanol).

  • Cooling: If treating >500mg of active catalyst, cool the vessel to 0°C.

  • Controlled Oxidation: Slowly add the dilute oxidant dropwise.

    • Observation: You may observe a color change (often from deep orange/red to pale yellow/colorless) or slight bubbling.

    • Mechanism:[1][3][4] This converts the reactive

      
       species to the stable 
      
      
      
      (Phosphine Oxide) and decomplexes the metal.
  • Phase Separation:

    • The metal (Ir/Rh) often precipitates or moves to the aqueous phase depending on the counter-ion.

    • The organic ligand oxide remains in the organic phase.

  • Final Disposal: Transfer the now-stable mixture to the appropriate waste container (See Section 4).

Protocol B: Waste Segregation & Containerization

Compliance with RCRA (USA) or local environmental regulations relies on strict segregation.

Decision Matrix: Where does it go?

WasteSegregation Start Waste Generation (S)-Dtb-SpiroPAP-3-Me State Physical State? Start->State Solid Solid State->Solid Liquid Liquid / Solution State->Liquid MetalCheck Contains Metal? (Ir, Rh, Pd) Solid->MetalCheck Liquid->MetalCheck Trace Metal Content SolventCheck Solvent Type? Liquid->SolventCheck Bin_MetalSolid CONTAINER A: Solid Waste (Heavy Metal) *Label for Recovery* MetalCheck->Bin_MetalSolid Yes (Catalyst) Bin_HazSolid CONTAINER B: Hazardous Solid Waste (Toxic/Irritant) MetalCheck->Bin_HazSolid No (Free Ligand) PureLigand Pure Ligand Only Bin_Halo CONTAINER C: Halogenated Solvent Waste (Contains DCM/Chloroform) SolventCheck->Bin_Halo Halogenated Bin_NonHalo CONTAINER D: Non-Halogenated Waste (Methanol/THF) SolventCheck->Bin_NonHalo Non-Halogenated

Figure 1: Decision tree for segregating SpiroPAP waste streams. Note that liquid waste containing heavy metals must still be flagged for heavy metal content on the container label.

Protocol C: Emergency Spill Management

Scenario: You have dropped a vial of solid (S)-Dtb-SpiroPAP-3-Me on the floor.

  • Evacuate & Ventilate: Although not highly volatile, phosphine dust is an irritant. Clear the immediate area.[5]

  • PPE: Wear double nitrile gloves, safety goggles, and a lab coat.

  • Dry Clean-Up:

    • Do NOT use water initially (avoids spreading the material or uncontrolled hydrolysis).

    • Cover the spill with an inert absorbent (Vermiculite or Sand).

    • Sweep gently into a dustpan to minimize aerosolization.

  • Surface Decontamination:

    • Wipe the surface with a paper towel soaked in dilute bleach (10%) to oxidize any residue.

    • Follow with a water rinse, then an ethanol wipe.

  • Disposal: Place all spill debris (vermiculite, gloves, paper towels) into Container B (Hazardous Solid Waste).

Scientific Rationale & Regulatory Context

Why we do not use "P-List" codes automatically: While "Phosphine" (Hydrogen Phosphide, PH3) is a RCRA P-listed waste (P096), complex organophosphines like SpiroPAP are generally not specifically listed. They fall under "Process Waste" or "Characteristic Waste" (Ignitability D001 or Reactivity D003) depending on the solvent and state. However, because Iridium is a heavy metal, the catalyst complex must be treated with the same rigor as RCRA metals to prevent groundwater contamination.

Precious Metal Recovery: If your lab generates significant quantities (>5g) of Iridium-complexed waste, do not incinerate. Segregate this into a dedicated "Precious Metal Recovery" carboy. Services like Johnson Matthey or Sabin Metal can recover the Iridium, offering both environmental credits and financial return.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • U.S. Environmental Protection Agency (EPA). (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.[Link]

  • American Chemical Society (ACS). (2023). Guide to Green Chemistry & Waste Management.[Link]

Sources

Handling

Personal protective equipment for handling (S)-Dtb-spiropap-3-ME

Comprehensive Safety & Logistical Guide for Handling (S)-Dtb-spiropap-3-ME As a Senior Application Scientist, I recognize that the transition from conceptual chemistry to benchtop execution requires absolute precision, e...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety & Logistical Guide for Handling (S)-Dtb-spiropap-3-ME

As a Senior Application Scientist, I recognize that the transition from conceptual chemistry to benchtop execution requires absolute precision, especially when handling advanced chiral ligands. (S)-Dtb-spiropap-3-ME is a privileged member of the 1, critical for the enantioselective hydrogenation of electron-poor ketones and olefins[1]. However, its organophosphorus nature and specific steric bulk demand stringent safety and logistical protocols. This guide provides a self-validating system for its safe handling, ensuring both operator safety and catalytic integrity.

Physicochemical Hazard Profile

(S)-Dtb-spiropap-3-ME features a rigid spirobiindane backbone and bulky di-tert-butylphenyl (DTB) groups[1]. While these groups create a highly effective chiral environment for transition metal catalysts (e.g., Iridium), they also dictate the compound's physical behavior and hazard profile. The compound is classified with specific hazard statements, notably H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation).

Table 1: Physicochemical and Hazard Summary of (S)-Dtb-spiropap-3-ME

Property / SpecificationDetail
Chemical Name (S)-7'-(Bis(3,5-di-tert-butylphenyl)phosphaneyl)-N-((3-methylpyridin-2-yl)methyl)-2,2',3,3'-tetrahydro-1,1'-spirobi[inden]-7-amine
CAS Number 2177259-16-2
Molecular Weight 749.06 g/mol [2]
Physical Form Solid (Powder or crystals)
Storage Conditions 4°C, protect from light, stored under nitrogen[2]
Hazard Statements H302, H315, H319
Signal Word Warning

The Personal Protective Equipment (PPE) Matrix

To mitigate the risks associated with dermal and ocular exposure, and to prevent contamination of the air-sensitive ligand, a strict PPE matrix must be enforced[1]. The causality behind these choices is rooted in both operator protection and chemical preservation.

  • Hand Protection (Gloves): Nitrile gloves (minimum thickness 0.11 mm) are mandatory for handling the solid powder to prevent dermal absorption and skin irritation (H315). Causality: Nitrile provides an excellent barrier against fine organophosphorus dust. If dissolution involves aggressive organic solvents (e.g., dichloromethane or tetrahydrofuran), double-gloving or switching to heavier butyl rubber gloves is required to prevent solvent breakthrough.

  • Eye Protection: ANSI Z87.1-certified chemical splash goggles. Causality: The compound causes serious eye irritation (H319). Standard safety glasses lack the orbital seal necessary to protect against airborne particulates during weighing.

  • Body Protection: A flame-retardant (FR) lab coat, fully buttoned. Causality: While the ligand itself is a stable solid, its primary application involves highly flammable solvents and hydrogen gas under pressure during asymmetric hydrogenation. An FR coat provides a critical line of defense against flash fires.

  • Respiratory Protection: Handling must occur within a certified chemical fume hood or an inert glovebox[1]. Causality: This negates the need for a standalone respirator by capturing any aerosolized dust (satisfying P264 and P280 codes) and protects the ligand from oxidative degradation.

Operational Workflow & Handling Protocol

The following step-by-step methodology ensures a self-validating workflow where each step confirms the safety and integrity of the previous one.

G Start Pre-Operation: PPE Donning EnvPrep Environment Prep: Purge Glovebox/Fume Hood Start->EnvPrep Proceed to Weighing Weighing & Transfer: (S)-Dtb-spiropap-3-ME EnvPrep->Weighing Inert Atmosphere Dissolution Dissolution: Degassed Solvents Weighing->Dissolution Minimize Dust Catalysis Application: Asymmetric Hydrogenation Dissolution->Catalysis Active Catalyst Waste Waste Segregation: Organophosphorus Waste Catalysis->Waste Post-Reaction Decon Decontamination & PPE Doffing Waste->Decon Finalize

Figure 1: Standard operating workflow for the safe handling and application of (S)-Dtb-spiropap-3-ME.

Step-by-Step Methodology:

  • Preparation & Purging: Don all required PPE. Ensure the glovebox or Schlenk line is purged with high-purity Nitrogen or Argon[2]. Causality: (S)-Dtb-spiropap-3-ME is sensitive to oxidation; preserving the P(III) oxidation state is critical for its coordination to metal centers like Iridium[1].

  • Weighing: Transfer the vial from 4°C storage and allow it to equilibrate to room temperature in a desiccator before opening[2]. Causality: This prevents atmospheric moisture from condensing on the cold powder, which could lead to hydrolysis or aggregation. Weigh the required mass (typically 1-5 mg for catalytic screening) using an anti-static weighing boat.

  • Dissolution: Transfer the solid to a Schlenk flask. Add degassed, anhydrous solvent (e.g., methanol or dichloromethane) via a gas-tight syringe. Causality: Degassing removes dissolved oxygen, preventing the formation of phosphine oxides which are catalytically inactive.

  • Catalyst Complexation: Introduce the metal precursor (e.g., [Ir(COD)Cl]2) to form the active3[3]. Stir at room temperature under an inert atmosphere until a homogenous solution is achieved.

Spill Response & Disposal Plan

Organophosphorus compounds require specific neutralization and disposal protocols to prevent environmental contamination[1].

  • Solid Spill Cleanup: Do not dry sweep. Cover the spilled powder with damp sand or a commercial absorbent pad to suppress dust. Use a non-sparking scoop to transfer the material into a hazardous waste container. Wash the spill area with a 5% sodium hypochlorite (bleach) solution. Causality: Mild bleach oxidizes the reactive phosphine to a more stable, less toxic phosphine oxide, neutralizing the immediate chemical hazard[1].

  • Disposal: Segregate all contaminated PPE, weighing boats, and reaction waste into clearly labeled "Organophosphorus/Transition Metal Waste" containers. Never mix with acidic waste, as unexpected exothermic reactions or toxic gas evolution may occur. Dispose of according to local environmental regulations.

References

Sources

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